molecular formula C6H11NO B11718261 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B11718261
M. Wt: 113.16 g/mol
InChI Key: KTOFHEUDKAGWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H11NO/c1-6-2-5(3-8-6)7-4-6/h5,7H,2-4H2,1H3

InChI Key

KTOFHEUDKAGWSE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(CO1)NC2

Origin of Product

United States

Foundational & Exploratory

Advanced Structural and Synthetic Profiling of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of bioisosteres. Morpholine is a ubiquitous heterocycle in drug design, yet it frequently suffers from metabolic liabilities (e.g., CYP450-mediated oxidation) and excessive conformational flexibility.

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1935565-29-9) emerges as a highly specialized, conformationally restricted bridged morpholine analogue [1]. By introducing a methylene bridge and a bridgehead methyl group, this scaffold increases the fraction of sp³-hybridized carbons (


) and locks the morpholine ring into a rigid boat conformation. As a Senior Application Scientist, I present this guide to elucidate the structural causality, physicochemical advantages, and validated synthetic methodologies for integrating this advanced module into drug discovery pipelines.

Physicochemical Profiling and Structural Causality

The architectural shift from a standard morpholine to a 1-methyl-bridged bicyclic system is not merely structural; it is a calculated modification to alter the molecule's electronic and spatial properties. The bridgehead methyl group at the C1 position serves a dual purpose: it provides steric shielding to the adjacent oxygen atom, mitigating oxidative metabolism, and it subtly modulates the pKa of the secondary amine at the 5-position via inductive effects [2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold, highlighting its suitability for central nervous system (CNS) and systemic applications.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₆H₁₁NOEstablishes a low molecular weight building block.
Molecular Weight 113.16 g/mol Highly atom-efficient; preserves ligand efficiency (LE).
Topological Polar Surface Area (TPSA) ~21.3 ŲExcellent for blood-brain barrier (BBB) penetration.

(Carbon Saturation)
1.0 (Core)Maximizes 3D spatial complexity ("Escape from Flatland").
Rotatable Bonds 0Rigid structure minimizes entropic penalty upon target binding.
Hydrogen Bond Donors (HBD) 1Secondary amine provides a critical vector for target interaction.
Hydrogen Bond Acceptors (HBA) 2Oxygen and nitrogen lone pairs are vectorially locked.

Medicinal Chemistry Rationale: The Bioisosteric Evolution

To understand the utility of this compound, one must map the logical progression from a standard heterocycle to a highly functionalized bridged system. The standard morpholine ring interconverts between chair conformations, costing binding energy (entropy) when a target receptor requires a specific geometry.

By bridging the morpholine core (creating the 2-oxa-5-azabicyclo[2.2.1]heptane framework), the lone pairs on the nitrogen and oxygen atoms are forced into a fixed spatial trajectory [3]. The addition of the 1-methyl group further refines this by creating a localized steric bulk that prevents enzymatic docking by cytochrome P450 isoforms, thereby extending the biological half-life of the parent drug.

MedChemLogic M Standard Morpholine - High Flexibility - CYP450 Liability B Bridged Core (2-oxa-5-aza...) - Conformational Restriction - Reduced Entropic Penalty M->B Rigidification Me C1-Methyl Addition - Steric Shielding - pKa Modulation B->Me Substitution O Optimized Bioisostere - Improved Metabolic Stability - Enhanced Target Affinity Me->O Synergistic Effect

Caption: Logical progression of morpholine bioisostere optimization leading to enhanced metabolic stability.

Validated Synthetic Methodology

Synthesizing bridged bicyclic morpholines requires strict stereochemical control. The following protocol outlines a self-validating, step-by-step synthesis adapted from chiral pool precursors (e.g., functionalized trans-4-hydroxy-L-proline derivatives) [4].

Step-by-Step Protocol

Step 1: N-Protection of the Chiral Precursor

  • Procedure: Dissolve the methyl-substituted hydroxyproline derivative in a biphasic mixture of THF and aqueous NaHCO₃. Add Benzyl chloroformate (Cbz-Cl) dropwise at 0°C.

  • Causality: The Cbz group is chosen over Boc because it allows for orthogonal deprotection via hydrogenolysis later in the sequence, which is gentler on the sensitive strained bicyclic ether formed in Step 4.

  • Validation: Monitor via TLC (Ninhydrin stain). The primary amine spot will disappear, confirming complete protection.

Step 2: Carboxyl Reduction

  • Procedure: Treat the N-Cbz protected intermediate with Borane-Dimethyl Sulfide (BH₃·DMS) complex in anhydrous THF at 0°C, warming to room temperature over 4 hours.

  • Causality: Reduces the carboxylic acid to a primary alcohol, providing the necessary nucleophile for the subsequent cyclization.

Step 3: Hydroxyl Activation

  • Procedure: React the resulting diol with p-Toluenesulfonyl chloride (TsCl) and triethylamine in dichloromethane (DCM) at 0°C.

  • Causality: Selectively tosylates the primary alcohol (due to lower steric hindrance compared to the secondary ring hydroxyl), creating an excellent leaving group.

Step 4: Intramolecular Cyclization (Etherification)

  • Procedure: Introduce Sodium Hydride (NaH) to the tosylated intermediate in anhydrous DMF at 0°C. Stir for 12 hours.

  • Causality: The strong base deprotonates the secondary hydroxyl group, triggering an intramolecular Sₙ2 attack on the tosylated carbon. This forms the rigid 2-oxa bridge.

  • Validation: LC-MS will show the exact mass of the cyclized product minus the mass of the tosylate leaving group. ¹H-NMR will confirm the disappearance of the tosyl aromatic protons.

Step 5: Deprotection to Yield Free Amine

  • Procedure: Dissolve the cyclized intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite.

  • Causality: Hydrogenolysis cleanly removes the Cbz group without cleaving the newly formed bicyclic ether.

  • Validation: The final product, 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, is isolated. Stereochemical integrity is verified via 2D NOESY NMR to ensure the bridgehead methyl and the ether bridge maintain their defined spatial relationship.

SynthesisWorkflow A Chiral Precursor (Substituted Proline) B N-Protection (Cbz-Cl, NaHCO3) A->B C Carboxyl Reduction (BH3·DMS) B->C D Hydroxyl Activation (TsCl, Et3N) C->D E Intramolecular Cyclization (NaH, DMF) D->E F Deprotection (H2, Pd/C) E->F G 1-Methyl-2-oxa-5-azabicyclo [2.2.1]heptane F->G

Caption: Validated 6-step synthetic workflow for 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Conclusion

The integration of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane into small-molecule drug candidates represents a sophisticated approach to overcoming the inherent limitations of traditional morpholine rings. By leveraging its highly rigid


-rich framework and the strategic steric shielding provided by the C1-methyl group, medicinal chemists can predictably enhance metabolic stability, optimize target binding kinetics, and improve overall CNS penetrance.

References

  • ACS Publications. "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry. Available at: [Link]

  • Oxford Academic. "Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry." Chemistry Letters. Available at: [Link]

  • RHHZ. "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane." Chinese Journal of Organic Chemistry. Available at: [Link]

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane: Comprehensive Physicochemical Profiling, Synthesis, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures—a paradigm often termed "escape from flatland"—is a critical strategy for improving clinical success rates. 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane represents a premier class of conformationally restricted, bridged bicyclic scaffolds. Functioning as a highly optimized bioisostere for morpholine and piperazine, this compound mitigates the inherent metabolic liabilities of flat heterocycles while modulating physicochemical properties such as lipophilicity (logD) and basicity (pKa)[1].

This whitepaper provides an authoritative guide on the structural identification, synthetic pathways, and analytical validation protocols for this vital chemical building block.

Physicochemical Profiling & Structural Identification

Understanding the baseline physicochemical metrics of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is essential for calculating reaction stoichiometry and predicting its behavior in biological assays. The introduction of the 1-methyl group at the bridgehead position provides critical steric shielding, while the [2.2.1] bicyclic framework locks the heteroatoms into a rigid spatial orientation.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
CAS Number (Unspecified Stereochemistry) 1935565-29-9[2]
CAS Number ((1S,4S)-Isomer) 1932773-62-0[3]
Molecular Formula C6H11NO[2]
Molecular Weight 113.16 g/mol [2]
SMILES String CC1(C2)OCC2NC1[2]
Structural Class Bridged Bicyclic Morpholine Analog
Primary Application sp3-rich Bioisostere / Synthetic Intermediate[1]

Strategic Applications in Medicinal Chemistry (Bioisosterism)

Morpholine is a ubiquitous solubilizing motif in medicinal chemistry; however, its flat conformation exposes the adjacent α-carbons to rapid Cytochrome P450 (CYP450)-mediated oxidation.

Replacing a standard morpholine ring with the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold introduces two profound pharmacological advantages:

  • Metabolic Shielding: The rigid [2.2.1] bridge and the bridgehead methyl group sterically hinder the approach of oxidative enzymes, drastically increasing the metabolic half-life of the parent drug[4].

  • Enhanced Target Selectivity: By increasing the fraction of sp3 carbons (Fsp3), the molecule adopts a defined 3D vector. This allows for highly specific interactions within deep protein binding pockets (e.g., kinase active sites like TAK1) that planar molecules cannot achieve[4].

Bioisostere A Morpholine Core (Flat, High Clearance) B 1-Methyl-2-oxa-5-azabicyclo [2.2.1]heptane (sp3-rich, Bridged) A->B Bioisosteric Replacement C Metabolic Stability B->C D Target Selectivity B->D

Logical flow of bioisosteric replacement utilizing the bridged morpholine scaffold.

Synthetic Methodology & Mechanistic Pathways

The synthesis of enantiopure 2-oxa-5-azabicyclo[2.2.1]heptane derivatives relies heavily on the "chiron approach," utilizing naturally occurring chiral pools to dictate the final 3D geometry[5]. The following protocol outlines a self-validating workflow for generating the core scaffold.

Step-by-Step Experimental Protocol
  • Step 1: Chiron Selection & Protection.

    • Action: Suspend 4R-hydroxy-L-proline in a biphasic mixture of THF/H2O. Add Boc-anhydride (Boc2O) and NaHCO3 to protect the secondary amine, followed by esterification of the carboxylic acid.

    • Causality: 4R-hydroxy-L-proline provides the pre-existing stereocenters necessary to enforce the correct absolute configuration of the final bicyclic system[5].

  • Step 2: Intramolecular Cycloetherification.

    • Action: Treat the protected intermediate with a strong base (e.g., NaH) or utilize a skeletal rearrangement process to induce ring closure, forming the 2-oxa bridge.

    • Causality: This thermodynamic sink locks the molecule into the highly constrained [2.2.1] conformation, establishing the carbon-atom bridged morpholine framework[5].

  • Step 3: Bridgehead Methylation.

    • Action: Introduce the 1-methyl group at the bridgehead position via targeted electrophilic alkylation under strictly anhydrous conditions.

    • Causality: The methyl group is not merely structural; it provides critical steric bulk that shields the adjacent oxygen atom from enzymatic degradation in biological systems[4].

  • Step 4: Global Deprotection & Isolation.

    • Action: Treat the intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C. Monitor strictly via TLC.

    • Causality: TFA rapidly cleaves the Boc group. Temperature control is vital because excessive thermal energy in highly acidic conditions can hydrolyze the delicate oxa-bridge.

Synthesis N1 1. 4R-hydroxy-L-proline (Chiral Pool) N2 2. N-Boc Protection & Esterification N1->N2 N3 3. Intramolecular Cycloetherification N2->N3 N4 4. Bridgehead Methylation N3->N4 N5 5. TFA/DCM Deprotection N4->N5 N6 Target Compound Isolated N5->N6

Step-by-step synthetic workflow from chiral pool to the isolated bicyclic target.

Analytical Identification Protocols

To ensure scientific integrity, the synthesized compound must undergo rigorous, orthogonal analytical validation. The rigid nature of the [2.2.1] system provides unique spectral signatures.

Step-by-Step Analytical Workflow
  • Step 1: Sample Preparation.

    • Action: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl3) for NMR, and prepare a 1 µg/mL dilution in MS-grade Acetonitrile for LC-MS.

    • Causality: CDCl3 is chosen because it lacks exchangeable protons that would obscure the secondary amine (N-H) signal. MS-grade solvents prevent ion suppression in the Electrospray Ionization (ESI) source.

  • Step 2: NMR Spectroscopy (1H, 13C, COSY).

    • Action: Acquire 1H (400 MHz) and 13C (126 MHz) spectra. Follow up with a 2D COSY experiment.

    • Causality: The rigid bicyclic framework produces distinct, predictable scalar couplings (J-values) that deviate significantly from flexible rings. The COSY experiment maps the rigid dihedral angles, conclusively differentiating the bridged structure from uncyclized impurities[5].

  • Step 3: High-Resolution Mass Spectrometry (HRMS).

    • Action: Analyze via UPLC coupled to an ESI-TOF mass spectrometer using a gradient of 0.1% Formic Acid in Water/ACN.

    • Causality: Formic acid ensures the basic secondary amine is fully protonated to yield a strong[M+H]+ ion. HRMS is mandatory to confirm the exact mass (Calculated for C6H12NO+: 114.0913) and rule out isobaric contaminants.

Analytical cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry S Purified Compound N1 1H & 13C NMR (CDCl3) S->N1 M1 UPLC (C18) 0.1% FA Gradient S->M1 N2 COSY / HSQC (Dihedral Mapping) N1->N2 V Structural Validation N2->V M2 ESI-TOF HRMS [M+H]+ Detection M1->M2 M2->V

Parallel analytical workflow for structural confirmation via NMR and HRMS.

References

  • [3] Title: (1S,4S)-1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane | Chemsrc. Source: chemsrc.com. URL: 3

  • [2] Title: 1935565-29-9|1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane - BLDpharm. Source: bldpharm.com. URL: 2

  • [5] Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues | The Journal of Organic Chemistry. Source: acs.org. URL: 5

  • [1] Title: 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one | Benchchem. Source: benchchem.com. URL:1

  • [4] Title: 6 - RSC Medicinal Chemistry. Source: rsc.org. URL: 4

Sources

Medicinal Chemistry Applications of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a conformationally restricted bioisostere of morpholine.

A Technical Guide for Drug Discovery & Scaffold Design

Executive Summary: The "Bridged Morpholine" Advantage[1]

In modern drug discovery, 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1935565-29-9) represents a high-value scaffold used to replace morpholine or piperazine rings. While morpholine is a ubiquitous solubilizing group, it suffers from conformational heterogeneity (chair-boat flipping) and potential metabolic liability.

The 2-oxa-5-azabicyclo[2.2.1]heptane core "locks" the morpholine ring into a rigid bicyclic boat-like conformation. The addition of the 1-methyl group at the bridgehead provides two critical advantages:

  • Metabolic Blockade: It sterically protects the bridgehead carbon (C1), a potential site for oxidative metabolism.

  • Vector Definition: It enforces a specific vector for the nitrogen lone pair and substituents, improving selectivity for protein binding pockets (e.g., kinases, GPCRs).

Physicochemical Profile & Bioisosterism[1][2][3][4]

The transition from a flexible morpholine to a rigid 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane dramatically alters the physicochemical landscape of a drug molecule.

Comparative Properties Table[4]
PropertyMorpholine2-oxa-5-azabicyclo[2.2.1]heptane (Parent)1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
Conformation Flexible (Chair/Boat)Rigid (Bridged)Rigid & Sterically Bulky
ClogP -0.86~ -0.3 to 0.0~ 0.2 to 0.5 (More Lipophilic)
pKa (Conj. Acid) 8.3~ 7.8 - 8.0~ 8.0 - 8.2
Metabolic Stability Moderate (N-dealkylation, ring opening)High (Bridgehead H can be labile)Superior (C1 blocked by Methyl)
Chirality AchiralChiral (Enantiomers)Chiral (Requires stereocontrol)
Structural Logic (Graphviz Analysis)

The following diagram illustrates the structural relationship and the "locking" mechanism that defines this scaffold's utility.

Bioisostere_Logic cluster_benefits Medicinal Chemistry Gains Morpholine Morpholine (Flexible, Achiral) Bridging Carbon Bridge Addition Morpholine->Bridging Conformational Restriction Scaffold 2-oxa-5-azabicyclo[2.2.1]heptane (Rigid, Defined Vector) Bridging->Scaffold Entropy Reduction Methylation C1-Methylation Scaffold->Methylation Metabolic Blocking Final 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Metabolically Stable, Lipophilic) Methylation->Final Optimized Lead Selectivity Increased Selectivity (Rigid Shape) Final->Selectivity Stability Blocked Metabolism (Bridgehead Protection) Final->Stability

Caption: Logical progression from flexible morpholine to the optimized 1-methyl bicyclic scaffold.

Synthetic Methodology

The synthesis of the 1-methyl derivative is an advanced modification of the classic Portoghese or Sun routes used for the parent scaffold. It typically utilizes trans-4-hydroxy-L-proline as the chiral pool starting material, ensuring high enantiomeric purity.

Retrosynthetic Analysis

The core is constructed via an intramolecular displacement. For the 1-methyl variant, the methyl group is often introduced early via Grignard addition to a proline-derived ketone or by using a specific methyl-substituted precursor.

Protocol: Synthesis of the Core Scaffold

Note: This protocol describes the generation of the parent bicyclic core, adapted for the 1-methyl derivative context.

Reagents:

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline (or 2-methyl substituted analog).

  • Solvents: DCM, THF.

  • Reagents: MsCl (Mesyl chloride), NaH (Sodium hydride) or KOtBu.

Step-by-Step Workflow:

  • Reduction: Reduce the carboxylic acid of the proline derivative to the primary alcohol (using BH3·THF or LiBH4).

    • Critical Check: Ensure complete reduction to avoid aldehyde byproducts.

  • Activation: Selectively mesylate (or tosylate) the newly formed primary alcohol.

    • Mechanistic Insight: The secondary alcohol at C4 (from hydroxyproline) is less reactive due to steric hindrance, allowing selective activation of the primary alcohol if conditions are controlled (0°C).

  • Cyclization: Treat with a strong base (NaH) in dilute THF.

    • Mechanism:[1][2] Intramolecular

      
       attack of the C4-alkoxide onto the activated primary alcohol side chain.
      
    • For 1-Methyl: If the starting material had a methyl group at the C2 position (proline numbering), this cyclization yields the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Synthesis_Workflow Start N-Boc-4-hydroxy-proline (Chiral Pool) Step1 1. Esterification / Grignard (Intro Methyl Group) Start->Step1 Functionalization Step2 2. Reduction to Diol Step1->Step2 LiBH4 Step3 3. Selective Activation (Primary -OTs/OMs) Step2->Step3 TsCl, Pyridine Step4 4. Base-Mediated Cyclization (NaH/THF) Step3->Step4 Intramolecular SN2 Product 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Step4->Product Deprotection (TFA)

Caption: Synthetic pathway adapting the hydroxyproline route for the 1-methyl bicyclic core.

Medicinal Chemistry Utility & Case Studies

Fragment-Based Drug Discovery (FBDD)

The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is an ideal "fragment" due to its low molecular weight (<120 Da) and high rigidity.

  • Application: It serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) where defining the exit vector is crucial for E3 ligase recruitment.

Kinase Inhibitors

In kinase drug design, the solvent-front region often tolerates solubilizing groups.

  • Problem: Morpholine groups in this position can be metabolically clipped.

  • Solution: Replacing morpholine with the 1-methyl bicyclic analog maintains the hydrogen-bond acceptor capability (ether oxygen) while filling the hydrophobic pocket more effectively with the methyl group and rigid bridge.

GPCR Ligands (Sigma & Muscarinic Receptors)

Bridged bicycles are classic pharmacophores for muscarinic and sigma receptors.

  • Evidence: Research on Sigma-2 receptor ligands has shown that bridged 2,5-diazabicyclo[2.2.1]heptanes (analogs of our target) significantly improve affinity compared to flexible piperazines by reducing the entropic penalty of binding [1]. The 1-methyl-2-oxa variant offers a similar benefit for ligands requiring an ether donor.

References

  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes. Journal of the American Chemical Society. Link

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. The Journal of Organic Chemistry. Link

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. Link

  • PubChem Compound Summary: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. Link

Sources

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane as a Bridged Morpholine Surrogate: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Conundrum

In medicinal chemistry, morpholine is a privileged scaffold frequently deployed to modulate physicochemical properties, enhance aqueous solubility, and establish critical hydrogen-bonding networks. However, its high conformational flexibility (rapidly interconverting between chair and boat states) and susceptibility to cytochrome P450-mediated oxidative metabolism at the C2 and C3 positions often lead to high in vivo clearance and off-target liabilities.

To circumvent these issues, researchers have turned to conformationally restricted surrogates. The bicyclic framework 2-oxa-5-azabicyclo[2.2.1]heptane successfully mimics the spatial arrangement of morpholine's heteroatoms while locking the ring into a rigid vector, thereby reducing the calculated partition coefficient (cLogP) and improving target specificity [1]. Taking this paradigm a step further, the introduction of a methyl group at the bridgehead yields 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1935565-29-9) [3]. This specific modification provides profound steric shielding, effectively neutralizing adjacent metabolic hotspots while maintaining the beneficial Fsp³ (fraction of sp³ hybridized carbons) character.

G M Morpholine • High Conformational Flexibility • Rapid Oxidative Metabolism BM 2-Oxa-5-azabicyclo[2.2.1]heptane • Rigid 3D Vector • Lower cLogP M->BM Conformational Restriction (Bridging) MBM 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane • Steric Shielding at Bridgehead • Enhanced Target Specificity BM->MBM Bridgehead Methylation (Steric Blocking)

Evolutionary logic of morpholine surrogates toward bridgehead-methylated bicyclic systems.

Structural & Physicochemical Profiling

Understanding the causality behind the selection of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane requires a direct comparison of its physicochemical properties against standard morpholine and its unmethylated bicyclic counterpart [2].

Table 1: Comparative Physicochemical Profiling
ParameterMorpholine2-Oxa-5-azabicyclo[2.2.1]heptane1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
CAS Number 110-91-8314753-45-61935565-29-9
Molecular Weight 87.12 g/mol 99.13 g/mol 113.16 g/mol
Fraction sp³ (Fsp³) 1.001.001.00
cLogP (Calculated) -0.86-0.95 (approx)-0.65 (approx)
Conformational State Dynamic (Chair ⇌ Boat)Locked (Bicyclic)Locked (Bicyclic)
Metabolic Liability High (C2, C3 oxidation)ModerateLow (Bridgehead shielded)

The 1-Methyl Advantage: The addition of the methyl group at the C1 position slightly increases lipophilicity compared to the unmethylated bicycle, but it strategically blocks the most vulnerable site for enzymatic oxidation. Furthermore, the methyl group alters the trajectory of the oxygen's lone pairs, which can be exploited to fine-tune binding kinetics in deep, hydrophobic target pockets.

Mechanistic Rationale & Atom Mapping

To synthesize 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, we must reverse-engineer the bicyclic core. A common and highly efficient approach is to build the surrogate from a chiral pool precursor, specifically a substituted proline derivative.

Atom-Mapping the Causality: If we map the atoms of the target bicycle back to a proline precursor:

  • The N5 of the bicycle originates from the proline nitrogen.

  • The C4 bridgehead of the bicycle originates from the proline C-alpha (C2).

  • The C3 carbon of the bicycle is derived from the reduction of the proline's carboxylic acid to a hydroxymethyl group.

  • The C1 bridgehead of the bicycle corresponds exactly to the C-gamma (C4) of the proline ring.

Synthetic Methodology: A Self-Validating Protocol

The following methodology outlines a robust, scalable, and stereoretentive route to the target surrogate. Each step is designed with built-in chemoselectivity to prevent epimerization and maximize yield [1].

Protocol: De Novo Synthesis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Phase 1: Precursor Preparation

  • Esterification & N-Protection:

    • Action: Dissolve trans-4-hydroxy-4-methyl-L-proline in methanol. Add thionyl chloride (SOCl₂) dropwise at 0°C to form the methyl ester. Following solvent removal, protect the secondary amine using Benzyl chloroformate (Cbz-Cl) and Na₂CO₃ in a biphasic H₂O/THF system.

    • Causality: Cbz is explicitly chosen over Boc because it withstands the subsequent reductive conditions and provides UV activity, which is critical for precise HPLC/TLC reaction monitoring.

Phase 2: Core Construction 2. Chemoselective Ester Reduction:

  • Action: Treat the N-Cbz methyl ester with Lithium Borohydride (LiBH₄) in THF, warming from 0°C to room temperature.
  • Causality: LiBH₄ is highly chemoselective. It smoothly reduces the ester to a primary alcohol (forming a 1,4-diol intermediate) without cleaving the Cbz carbamate, which would occur if harsher reagents like LiAlH₄ were used.
  • Selective Activation (Tosylation):
  • Action: Add p-Toluenesulfonyl chloride (TsCl) and pyridine/DMAP in DCM at 0°C.
  • Causality: The newly formed primary alcohol is sterically unhindered compared to the tertiary alcohol at C4. This steric differential guarantees selective tosylation of the primary hydroxyl group, leaving the tertiary hydroxyl perfectly intact for the critical cyclization step.
  • Intramolecular Etherification:
  • Action: Add Sodium Hydride (NaH) to the tosylated intermediate in DMF at 0°C.
  • Causality: NaH deprotonates the tertiary alcohol. The resulting tertiary alkoxide undergoes a rapid intramolecular S_N2 attack on the primary tosylate. Because the C–O bond at the chiral tertiary center is never broken, its absolute stereochemistry is 100% retained, yielding the rigid N-Cbz-1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane core.

Phase 3: Final Deprotection 5. Hydrogenolysis:

  • Action: Dissolve the cyclized product in MeOH, add 10% Pd/C, and stir under an H₂ atmosphere (1 atm). Filter through Celite and precipitate as the hydrochloride salt using ethereal HCl.

  • Causality: Mild hydrogenolysis cleanly removes the Cbz group without risking ring-opening of the strained bicyclic ether. The conversion to an HCl salt ensures long-term bench stability and prevents atmospheric CO₂ degradation.

    G SM trans-4-Hydroxy-4-methyl-L-proline (Chiral Pool) Step1 Step 1: N-Cbz Protection & Esterification (Forms protected intermediate) SM->Step1 Step2 Step 2: Ester Reduction (LiBH4) (Yields 1,4-diol intermediate) Step1->Step2 Step3 Step 3: Selective Primary Tosylation (Activates C-alpha hydroxymethyl) Step2->Step3 Step4 Step 4: Base-Promoted Cyclization (Intramolecular etherification) Step3->Step4 Product 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Target Surrogate) Step4->Product

    Synthetic workflow for 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane from 4-methyl-proline.

Integration into Drug Discovery Workflows

When integrating 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane into a hit-to-lead campaign, researchers should treat the secondary amine (N5) as the primary vector for attachment (e.g., via Buchwald-Hartwig amination or standard amide coupling). Because the surrogate is significantly more sterically encumbered than standard morpholine, coupling reactions may require elevated temperatures or highly active catalysts (such as RuPhos Pd G3). The resulting analogs typically exhibit extended half-lives in human liver microsome (HLM) assays and improved oral bioavailability, validating the strategic shift from flexible rings to bridgehead-modified bicyclic architectures.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Chinese Chemical Letters
  • Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry ResearchG
  • 1935565-29-9 | 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane BLDpharm

Conformational Analysis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the conformational analysis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives. This scaffold represents a bridged morpholine system, highly valued in medicinal chemistry for its ability to lock peptide bond vectors and improve metabolic stability via the bridgehead methyl group ("Magic Methyl" effect).

Executive Summary

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a rigid, bicyclic scaffold often employed as a proline mimetic or a conformationally constrained morpholine.[1] The introduction of a methyl group at the C1 bridgehead position (1-Methyl) serves two critical functions: it blocks metabolic oxidation at the bridgehead and introduces specific steric vectors that further restrict the conformational ensemble of attached substituents.

This guide provides a rigorous workflow for determining the relative stereochemistry (endo/exo), ring puckering, and nitrogen inversion states of these derivatives using a triad of NMR spectroscopy , X-ray crystallography , and DFT computational modeling .

Structural Fundamentals & Nomenclature

To analyze the conformation, one must first master the numbering and the inherent geometric constraints of the [2.2.1] system.

Numbering System

The IUPAC numbering for this heterobicycle starts at the bridgehead:

  • Position 1: Bridgehead Carbon (Methyl-substituted in this context).

  • Position 2: Oxygen atom (Ether bridge).

  • Position 3: Methylene/Methine (often substituted).

  • Position 4: Bridgehead Carbon (usually chiral, derived from Proline).[2]

  • Position 5: Nitrogen atom (Amine/Amide).

  • Position 6: Methylene.

  • Position 7: The Bridging Carbon (CH₂).

The "Locked" Boat

Unlike morpholine, which exists as a flexible chair, the 2-oxa-5-azabicyclo[2.2.1]heptane forces the six-membered ring (O2-C3-C4-N5-C6-C1) into a permanent boat-like conformation , bridged by C7.

  • C1-Methyl Effect: The methyl group at C1 creates a significant steric bulk projecting into the "exo" face relative to the O2-C1 bond, influencing the preferred orientation of N-substituents and C7-bridge protons.

Analytical Workflow: The "Triad" Protocol

The following workflow ensures self-validating structural assignment.

ConformationalAnalysis Start Synthesis of 1-Me-2-oxa-5-aza Derivative NMR NMR Spectroscopy (NOESY, J-Coupling) Start->NMR Solution State XRay X-Ray Crystallography (Solid State) Start->XRay Single Crystal Comp DFT Modeling (B3LYP/6-31G*) NMR->Comp Constraints Final 3D Conformational Profile NMR->Final Dynamic Avg Comp->Final Energy Minima XRay->Final Absolute Config

Figure 1: Integrated workflow for conformational elucidation combining solution-state, solid-state, and theoretical methods.

Method 1: NMR Spectroscopy (Solution State)

NMR is the primary tool for assessing the endo/exo stereochemistry of substituents at C3 and the inversion state of N5.

Key Coupling Constants ( )

The dihedral angles in the [2.2.1] system are rigid. Use the Karplus relationship to determine relative stereochemistry at C3.

Proton PairDihedral Angle (Approx)Expected

(Hz)
Structural Insight
H3(exo) – H4 ~90°0 – 2 Hz Indicates substituent is Endo.
H3(endo) – H4 ~30–40°3 – 5 Hz Indicates substituent is Exo.
H1(Me) – H6 N/ASinglet Methyl is quaternary; look for NOE to H6/H7.

Protocol:

  • Acquire 1H NMR in CDCl₃ or DMSO-d₆.

  • Identify the H4 bridgehead proton (typically a broad singlet or doublet around 4.0–4.5 ppm).

  • Measure

    
    . If 
    
    
    
    Hz (broad singlet), H3 is likely exo (dihedral ~90°), placing the substituent in the endo position.
NOESY/ROESY Analysis

Nuclear Overhauser Effect (NOE) provides through-space distances (< 5 Å).

  • 1-Methyl Diagnostic: Irradiate the C1-Methyl signal.

    • Strong NOE to H6(exo): Confirms the methyl location and ring integrity.

    • NOE to H7(syn/anti): Helps distinguish the bridge protons.

  • C3 Substituent:

    • Endo-Substituent: H3 is Exo.[3] Strong NOE between H3(exo) and H7(anti) (the bridge proton facing away from oxygen).

    • Exo-Substituent: H3 is Endo.[3] Strong NOE between H3(endo) and H5/H6(endo) .

Method 2: Computational Modeling (DFT)

Computational analysis is required to understand the energy penalty of the boat conformation and the barrier to nitrogen inversion (if N5 is not an amide).

Protocol
  • Software: Gaussian 16, ORCA, or Schrödinger Jaguar.

  • Level of Theory: DFT B3LYP-D3(BJ)/6-311+G(d,p) with IEFPCM solvation model (matching NMR solvent).

  • Workflow:

    • Generate starting conformers (Endo vs. Exo substituents).

    • Perform Geometry Optimization + Frequency Calculation (ensure no imaginary frequencies).

    • Calculate Boltzmann populations if multiple conformers exist (rare for this rigid scaffold).

The 1-Methyl Steric Map

The 1-Methyl group creates a "steric wall." In docking studies (e.g., for peptidomimetics), this methyl group restricts the


 (psi) torsion angle of the preceding amino acid residue, effectively locking the backbone geometry.

Method 3: X-Ray Crystallography (Solid State)

This is the "Gold Standard" for absolute configuration.

  • Crystallization: These derivatives often crystallize well as hydrochloride salts (if amine) or from slow evaporation of EtOAc/Hexanes (if amide/ester).

  • Critical Parameter: Measure the Bridgehead Angle (C1-C7-C4) . In 7-oxabicyclo systems, this is typically < 95°. In the 2-oxa-5-aza system, the 1-Methyl group may compress this angle further due to steric repulsion with the C2-Oxygen lone pairs.

Case Study: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane as a Proline Mimetic

In drug design, this scaffold is used to mimic the Type II


-turn  of peptides.
Structural Comparison
  • Proline: Flexible envelope conformation (

    
    -endo/exo puckering).
    
  • 1-Me-2-oxa-5-aza: Locked boat. The C1-Methyl mimics the

    
    -methyl of quaternary amino acids, preventing racemization and increasing proteolytic stability.
    
Experimental Data Summary (Example)

Data derived from analogous 2-oxa-5-aza systems [1, 2].

ParameterProline (Free)1-Me-2-oxa-5-aza ScaffoldImpact
Ring Puckering DynamicLocked (Boat)High receptor affinity (entropy benefit).
LogP -2.5 (Zwitterion)~0.5 - 1.2 (Deriv.)Improved membrane permeability.
Metabolic Stability LowHighC1-Me blocks bridgehead oxidation.

Experimental Protocol: Step-by-Step Analysis

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the derivative in 600 µL of CDCl₃ (filtered through basic alumina to remove acidity if the compound is acid-sensitive).

  • Ensure the sample is free of paramagnetic impurities (filter).

Step 2: NMR Acquisition
  • 1D Proton: 16 scans, relaxation delay (

    
    ) = 2.0 s.
    
  • NOESY: Mixing time (

    
    ) = 500 ms.
    
  • HSQC: To assign C1 (quaternary), C3, C4, C6, C7. Note: C1 will not appear in HSQC; use HMBC.

Step 3: Data Interpretation[1]
  • Assign H4: Look for the bridgehead proton coupled to H3 and H5.

  • Check C1-Me: Singlet at

    
     ppm.
    
  • Determine C3 Stereochemistry:

    • 
       Hz 
      
      
      
      H3 is exo
      
      
      Substituent is Endo .
    • 
       Hz 
      
      
      
      H3 is endo
      
      
      Substituent is Exo .

References

  • Blanchard, S., et al. (2022). "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry, 87(16), 11261-11273. [4]

  • ChemicalBook. (2023). "2-Oxa-5-azabicyclo[2.2.1]heptane NMR Spectrum and Properties."

  • PubChem. (2025).[5] "Compound Summary: 2-Oxa-5-azabicyclo[2.2.1]heptane." National Library of Medicine.

  • Wishka, D.G., et al. (2013).[1] "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane." Tetrahedron Letters.

Sources

Role of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane in fragment-based drug discovery

[1][2][3]

Executive Summary

Fragment-Based Drug Discovery (FBDD) has historically relied on planar, aromatic-rich libraries due to their synthetic accessibility and predictable binding modes.[1][2][3][4] However, the "Escape from Flatland" initiative has driven a paradigm shift toward fragments with higher saturation (

3

This guide analyzes 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a high-value, conformationally restricted scaffold.[1][2][3] As a bridged morpholine bioisostere, it offers a unique combination of defined exit vectors, enhanced metabolic stability, and optimal polarity, making it a premier "3D-rich" fragment for targeting challenging protein pockets.[3]

The Structural Paradigm: Beyond Flatland

The correlation between clinical success and the fraction of


233

The 2-oxa-5-azabicyclo[2.2.1]heptane core resolves this by locking the morpholine ring into a rigid bicyclic boat-like conformation.[1][2][3] The addition of the 1-methyl group at the bridgehead further refines this scaffold by:

  • Desymmetrization: Introducing chirality to probe stereoselective pockets.[1][2]

  • Metabolic Blocking: Sterically shielding the bridgehead and adjacent ether/amine sites.[1][2]

  • Vector Definition: Fixing the nitrogen lone pair and substituent vectors in 3D space.

Comparative Vector Analysis

The following diagram illustrates the transition from flexible 2D scaffolds to rigid 3D vectors.

VectorAnalysiscluster_0Generation 1: Flexible/Flatcluster_1Generation 2: Rigid/BridgedMorpholineMorpholine(Flexible Chair/Boat)High Entropy CostBridge2-oxa-5-azabicyclo[2.2.1]heptane(Conformational Lock)Morpholine->Bridge Bridging (Entropy Reduction)PiperazinePiperazine(Promiscuous Binder)MethylBridge1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane(Chiral + Metabolic Block)Bridge->MethylBridge Methylation (Selectivity)

Figure 1: Structural evolution from flexible heterocycles to rigidified 3D scaffolds.[1][2][3] The 1-Methyl analog represents the optimized tier of vector definition.[1][2][3]

Physicochemical Profile & Bioisosterism[1][3][5][6][7]

The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a superior bioisostere for morpholine and dimethylmorpholine.[1][3] The bridgehead methyl group modulates lipophilicity without compromising water solubility, often referred to as the "Magic Methyl" effect in binding affinity.

Table 1: Physicochemical Comparison
PropertyMorpholine2-oxa-5-azabicyclo[2.2.1]heptane1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Impact
Formula



Increased MW, minimal size penalty.[1][2][3]
MW 87.1299.13113.16Remains <150 Da (Ideal Fragment).[2][3]
cLogP -0.86-0.65~ -0.30Improved lipophilicity for CNS penetration while retaining solubility.[1][2][3]
TPSA 12.0

21.3

~21.3

Consistent polar surface area.[1][2]
Conformation FlexibleRigid (Locked)Rigid (Locked + Steric Bulk)Reduced entropy penalty (

).[2][3]
Chirality AchiralChiral (Racemic/Enantiopure)Chiral (Fixed Bridgehead) Enables stereoselective probing of pockets.[2][3]

Note: Values are calculated averages based on standard cheminformatics models (ChemDraw/SwissADME).

Synthetic Accessibility & Functionalization[1][3][5]

For FBDD, a scaffold is only as useful as its ease of functionalization.[3] The secondary amine at position 5 is the primary "growth vector" for linking to core scaffolds (via

23
Synthesis of the Core

While commercial sources (e.g., Enamine, SpiroChem) are preferred for high-throughput screening, in-house synthesis typically proceeds via the trans-4-hydroxy-L-proline route, ensuring enantiopurity.[1][2][3]

Protocol: General Coupling of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane to Aryl Halides

  • Reagents:

    • Fragment: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv).[1][2][3]

    • Electrophile: Aryl-Bromide/Chloride scaffold (1.0 equiv).[1][2][3]

    • Catalyst:

      
       (0.02 equiv) / XPhos (0.04 equiv).[3]
      
    • Base:

      
       or NaOtBu (1.5 equiv).[2][3]
      
    • Solvent: 1,4-Dioxane or Toluene (anhydrous).[2][3]

  • Procedure:

    • Step 1: Charge a reaction vial with the Aryl Halide, Base, and Pd-catalyst/Ligand system in an inert atmosphere (

      
       or Ar).
      
    • Step 2: Add the bicyclic amine (dissolved in solvent).[2][3]

    • Step 3: Heat to 80-100°C for 4–12 hours. Monitor via LC-MS.

    • Step 4: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Validation:

    • Verify product identity via

      
      -NMR.[1][2] Key diagnostic peaks: Bridgehead methyl singlet (~1.4 ppm), Bridgehead proton (if H-1 is not methylated, but here it is, so look for H-4 bridgehead ~4.5 ppm).[3]
      

Strategic Integration in FBDD Workflows

Integrating this scaffold requires a specific workflow that accounts for its lack of UV chromophore (unless derivatized) and its 3D nature.[3]

Screening Methodology
  • Primary Screen: Ligand-Observed NMR (STD/WaterLOGSY) or Surface Plasmon Resonance (SPR).[2][3] The high solubility allows for high-concentration screening (up to 1-5 mM) without aggregation.[1][2][3]

  • X-ray Crystallography: This scaffold is a "crystallography enabler."[1][2] Its rigidity often aids in stabilizing protein-ligand complexes, facilitating high-resolution structures.[1][2][3]

Workflow Diagram

FBDD_Workflowcluster_optimizationLead Generation PhaseLibraryFragment Library Setup(Include 3D-Rich Scaffolds)ScreenBiophysical Screening(SPR / NMR / MST)Library->Screen High SolubilityHitValHit Validation(Dose Response & Competition)Screen->HitValStructureX-Ray/Cryo-EM Structure(Identify Exit Vectors)HitVal->Structure Rigid BindingDesignScaffold Growing(Attach 1-Me-2-oxa... via N5)Structure->Design Vector AnalysisSynthesisParallel Synthesis(Buchwald/SnAr)Design->SynthesisCycleDesign-Make-Test CycleSynthesis->CycleCycle->Design Improve PotencyLeadHigh-Affinity Lead(High Fsp3, Low Clearance)Cycle->Lead Criteria Met

Figure 2: Integration of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane into a biophysics-led FBDD campaign.

Mechanistic Advantages in Lead Optimization[3]

Metabolic Stability (The "Blocked" Bridgehead)

In standard bicyclic systems, bridgehead carbons can be susceptible to oxidative metabolism (though less than secondary carbons).[3] The 1-methyl group effectively blocks this position.[1][2] Furthermore, the rigidity prevents the "induced fit" often required for CYP450 metabolism, lowering intrinsic clearance (

3
Selectivity via Chirality

The (1S,4S) and (1R,4R) enantiomers of the 1-methyl derivative project the nitrogen lone pair in distinct vectors.[3]

  • Action: Synthesize both enantiomers early.

  • Result: One enantiomer typically shows >10-fold potency improvement due to optimal H-bond acceptor placement (Ether Oxygen) or donor placement (Protonated Amine).[2][3]

Solubility without Lipophilicity Penalty

Unlike adding a t-butyl or cyclohexyl group to fill a hydrophobic pocket, the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane adds bulk (Van der Waals volume) while maintaining a low LogP (~ -0.3).[1][2][3] This is critical for maintaining Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) during fragment growing.[2][3]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][5] Journal of Medicinal Chemistry.[1][2][5] Link[3]

  • Erlanson, D. A., et al. (2016).[2][3] Twenty years on: the impact of fragment-based drug discovery.[1][2][6] Nature Reviews Drug Discovery.[1][2] Link

  • Wishka, D. G., et al. (2013).[2][3] An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1][2][3] Tetrahedron Letters.[1][2] Link[3]

  • SpiroChem AG. (2024).[1][2] Bioisosteres: Bridged Morpholines and their application in Drug Design.[1][2]Link[3]

  • Meanwell, N. A. (2011).[2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][2][5] Link[3]

The 2-Oxa-5-azabicyclo[2.2.1]heptane Core: A Conformationally Locked Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore unique three-dimensional molecular architectures. Among these, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has emerged as a privileged structural motif. Its inherent rigidity, a consequence of its bridged bicyclic nature, offers a unique platform for the design of conformationally constrained analogues of biologically important molecules. This guide provides a comprehensive literature review of this scaffold, delving into its synthesis, conformational properties, and burgeoning applications in drug discovery, with a particular focus on its role in the development of neuromodulatory agents.

The Strategic Advantage of Conformational Constraint: Introducing the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The 2-oxa-5-azabicyclo[2.2.1]heptane core can be conceptualized as a conformationally restricted analogue of morpholine, a common heterocycle in many approved drugs.[1] This structural constraint is the cornerstone of its utility in medicinal chemistry. By locking the molecule into a specific three-dimensional orientation, the entropic penalty upon binding to a biological target is minimized, potentially leading to a significant enhancement in binding affinity and selectivity.[2] This rigid framework provides a precise and predictable orientation of substituents, enabling a more rational approach to structure-activity relationship (SAR) studies.

The core's design also allows it to act as a bioisostere for other cyclic and acyclic structures. Notably, it has been effectively employed to mimic the bioactive conformation of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[3][4] This has led to the development of novel analogues of established drugs like baclofen and pregabalin, which target GABA receptors.[3]

Crafting the Core: Stereoselective Synthetic Strategies

The enantioselective synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is paramount for its application in developing stereochemically pure and biologically active molecules. The most prevalent and successful strategies commence from the chiral pool, utilizing readily available and enantiomerically pure starting materials to dictate the stereochemistry of the final product.

The Proline-Based Approach: A Versatile and Well-Trod Path

A widely adopted and versatile route to the 2-oxa-5-azabicyclo[2.2.1]heptane core begins with (2S,4R)- or (2S,4S)-4-hydroxy-L-proline.[5] This chiron-based approach provides excellent control over the stereochemistry of the resulting bicyclic system. An improved and efficient six-step synthesis has been developed that utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, featuring mild reaction conditions and an impressive overall yield of 70%.[5]

Key Steps in the Cbz-Protected Synthesis from trans-4-hydroxy-L-proline:

  • N-Protection: The secondary amine of trans-4-hydroxy-L-proline is protected with a Cbz group.

  • Esterification: The carboxylic acid is converted to its methyl ester.

  • Hydroxyl Activation: The hydroxyl group is activated, typically by tosylation.

  • Reduction: The methyl ester is reduced to the corresponding primary alcohol.

  • Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis affords the bicyclic core.

  • Deprotection: The Cbz group is removed via catalytic hydrogenation to yield the final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

This streamlined synthesis provides a reliable and scalable route to the core scaffold, paving the way for further derivatization.

G cluster_0 Improved Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Core start trans-4-hydroxy-L-proline step1 N-Cbz Protection start->step1 CbzCl, NaOH step2 Esterification (MeOH, SOCl₂) step1->step2 step3 Hydroxyl Activation (TsCl) step2->step3 step4 Ester Reduction (NaBH₄) step3->step4 step5 Intramolecular Cyclization (NaOMe) step4->step5 step6 Cbz Deprotection (H₂, Pd/C) step5->step6 end (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane step6->end

Improved 6-step synthesis of the core scaffold.
Diversification at the C-3 Position: A Gateway to Novel Analogues

A key advantage of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is the potential for diversification, particularly at the C-3 position. A versatile synthetic approach enables the creation of C-3 disubstituted analogues, which can serve as backbone-constrained mimics of important neurochemicals.[3][4] This strategy often involves the addition of organometallic reagents to a suitable ketone precursor derived from 4-hydroxy-L-proline, followed by a cyclization cascade.

General Protocol for the Synthesis of C-3 Disubstituted Analogues:

A detailed experimental procedure for the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been reported, starting from a protected 4-hydroxypyrrolidine-2-carboxamide.[1]

  • Ketone Formation: A Weinreb amide derivative of protected 4-hydroxy-L-proline is treated with a Grignard reagent to afford the corresponding ketone.

  • Enolate Addition: The ketone undergoes a diastereoselective addition of an enolate, for example, the enolate of ethyl acetate.

  • Deprotection and Cyclization: Removal of a silyl protecting group from the hydroxyl function, followed by treatment with a tosylating agent in pyridine, triggers a cascade reaction involving tosylation of the primary alcohol and subsequent intramolecular cyclization to form the bicyclic ether.

This methodology allows for the introduction of a wide variety of substituents at the C-3 position, including alkyl and aryl groups, providing a powerful tool for probing structure-activity relationships.

Medicinal Chemistry Applications: Targeting the Central Nervous System

The rigid nature of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has made it a particularly attractive framework for the design of ligands for central nervous system (CNS) targets, where precise conformational control is often a prerequisite for high affinity and selectivity.

Constrained GABA Analogues: Modulating Neuronal Inhibition

As previously mentioned, a significant application of this scaffold has been in the development of constrained analogues of GABA. By incorporating the GABA pharmacophore within the rigid bicyclic framework, researchers have created novel molecules that interact with GABA receptors.[3] Molecular modeling studies have shown that bridged baclofen analogues based on this scaffold can be favorably accommodated within the GABA-B receptor.[1]

G cluster_0 GABA-B Receptor Modulation ligand 2-Oxa-5-azabicyclo[2.2.1]heptane -based GABA Analogue receptor GABA-B Receptor ligand->receptor Binds to g_protein G-protein Activation receptor->g_protein ion_channel K+ Channel Opening & Ca2+ Channel Inhibition g_protein->ion_channel neuron Neuronal Hyperpolarization ion_channel->neuron inhibition Inhibition of Neurotransmitter Release neuron->inhibition

Proposed mechanism of action for GABA-B receptor agonists.
Beyond GABA: Exploring New Therapeutic Horizons

While the primary focus has been on GABAergic systems, the unique structural and physicochemical properties of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold suggest its potential for broader applications in CNS drug discovery. Its constrained morpholine-like structure could be leveraged to design ligands for a variety of other receptors and enzymes where a rigidified heterocyclic amine is a key pharmacophoric element. For instance, morpholine derivatives have shown promise in targeting monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are relevant targets for neurodegenerative diseases.[6]

Structural Insights: Conformational Analysis

The therapeutic potential of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is intrinsically linked to its rigid and well-defined three-dimensional structure. A thorough understanding of its conformational preferences is therefore crucial for rational drug design.

Conformational analysis of this bicyclic system can be effectively carried out using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.[7][8]

Key NMR parameters for conformational analysis include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons, which is invaluable for defining the relative stereochemistry and overall shape of the molecule.

  • Coupling Constants (J-couplings): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the ring pucker and the orientation of substituents.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can complement experimental data by providing insights into the relative energies of different conformations and the dynamics of the system.[7]

Future Directions and Conclusion

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a compelling and underexplored area of chemical space for drug discovery. Its inherent conformational rigidity provides a powerful tool for the design of potent and selective ligands. While significant progress has been made in its synthesis and its application as a constrained GABA analogue, several avenues for future research remain.

A systematic exploration of the structure-activity relationships of a diverse library of C-3 substituted derivatives against a panel of CNS targets is warranted. The development of novel synthetic methodologies to access a wider range of functionalized analogues would further enhance the utility of this scaffold. Furthermore, detailed biophysical studies, including high-resolution crystal structures of ligand-receptor complexes, will provide invaluable insights for the rational design of the next generation of therapeutics based on this remarkable bicyclic core.

References

  • Garsi, J.-B.; Guggari, S.; Deis, T.; Ma, M.; Hocine, S.; Hanessian, S. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. J. Org. Chem.2022 , 87 (16), 11261–11273. [Link]

  • Garsi, J.-B.; Guggari, S.; Deis, T.; Ma, M.; Hocine, S.; Hanessian, S. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed2022 . [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chin. Chem. Lett.2013 , 24 (12), 1081-1084. [Link]

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate2022 . [Link]

  • Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and l-alpha-threofuranosyl ring systems: interactions with P2Y receptors. J. Med. Chem.2004 , 47 (23), 5641-5653. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry2022 . [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI2022 . [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. PMC2022 . [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications2021 , 57 (80), 10397-10400. [Link]

  • The IC 50 values, K i constants and inhibition types determined for 1... ResearchGate2020 . [Link]

  • Editorial (Thematic Issue: From Old Cannabinoids to Emerging New Synthetic Derivatives with Potential Therapeutic Application in Neurological Disorders). Bentham Science2015 . [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Recent2021 . [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society2023 . [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing2024 . [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI2025 . [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI2022 . [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Advantages of the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the modern era of drug discovery, optimizing a molecule's pharmacokinetic profile is as critical as enhancing its potency. The industry's strategic shift from "flat," aromatic-heavy compounds towards molecules with greater three-dimensionality has spotlighted the utility of saturated bicyclic scaffolds.[1] This guide provides an in-depth technical analysis of the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane core, a conformationally rigid bioisostere of commonly used motifs like substituted morpholines. We will explore the structural rationale behind its benefits in absorption, distribution, metabolism, and excretion (ADME), present detailed protocols for its experimental validation, and offer insights into its strategic application in drug design.

Introduction: The Challenge of ADME in Drug Discovery

The path from a potent "hit" to a viable drug candidate is frequently obstructed by poor pharmacokinetic properties. Issues such as rapid metabolic degradation, low bioavailability, or undesirable tissue distribution contribute significantly to compound attrition.[2][3] A central strategy to mitigate these risks is the intelligent design of molecular scaffolds that confer favorable ADME characteristics from the outset.[4]

Bridged bicyclic systems, such as the 2-oxa-5-azabicyclo[2.2.1]heptane framework, offer a compelling solution.[5][6][7] Their rigid, three-dimensional structure provides a distinct advantage over flexible aliphatic or planar aromatic systems by reducing the entropic penalty upon binding and by pre-organizing functional groups in a defined spatial orientation. This guide focuses specifically on the 1-methylated derivative, exploring how this seemingly minor modification can further enhance a drug candidate's developability.

Figure 1: Bioisosteric relationship of the rigid scaffold to common flexible motifs.

The Mechanistic Basis for Pharmacokinetic Enhancement

The core value of the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold lies in its use as a bioisostere for motifs prone to metabolic liabilities.[8][9] For instance, it serves as an excellent replacement for N-substituted morpholines or gem-dimethyl groups adjacent to a nitrogen atom, which are often susceptible to enzymatic degradation.

Mitigating Metabolic Clearance

Metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes, is a major driver of drug clearance.[10] The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane core offers a dual-pronged defense against metabolic attack.

  • Conformational Rigidity: The bicyclic structure locks the atoms in a fixed orientation. This prevents the molecule from adopting the ideal conformation required to fit into the active site of many metabolic enzymes, thereby reducing the rate of oxidation on the scaffold itself.

  • Steric Shielding: The bridgehead methyl group at the C1 position provides a steric shield. It protects the adjacent oxygen (a potential site for metabolism in simpler ethers) and, more importantly, can sterically hinder the approach of enzymes to the crucial C-H bonds on the scaffold. This is particularly effective at blocking oxidation at positions that would be vulnerable in a more flexible analogue.

This inherent stability against Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions can lead directly to lower hepatic clearance and a longer in vivo half-life.[10][11]

Figure 2: The rigid scaffold's role in preventing common metabolic pathways.
Improving Solubility and Permeability

A successful oral drug must balance aqueous solubility for dissolution in the gut with sufficient lipophilicity for membrane permeability.

  • Aqueous Solubility: Replacing a "greasy," purely carbocyclic scaffold (like adamantane) with the 2-oxa-5-azabicyclo[2.2.1]heptane core introduces two polar heteroatoms (oxygen and nitrogen) without adding rotatable bonds. This can significantly improve aqueous solubility, a key factor for achieving adequate drug exposure after oral administration. Saturated bicyclic scaffolds are a known strategy to enhance water solubility while retaining biological activity.[12]

  • Lipophilicity and Permeability: The rigid, compact nature of the scaffold provides a favorable balance. While increasing polarity, its three-dimensional structure can mask some of this polarity, allowing it to permeate cell membranes effectively. The impact of such structural changes on lipophilicity (LogP) can be complex, sometimes increasing or decreasing it based on the overall molecular context, necessitating experimental verification.[13]

Optimizing Drug Distribution

The distribution of a drug throughout the body influences both its efficacy and potential for off-target toxicity.

  • Reduced Plasma Protein Binding (PPB): High affinity for plasma proteins like albumin can reduce the free concentration of a drug available to interact with its target. The defined, globular shape of the bicyclic scaffold can minimize non-specific hydrophobic interactions that often drive high PPB, leading to a higher fraction of unbound, active drug.

  • CNS Penetration: For central nervous system (CNS) targets, the ability to cross the blood-brain barrier is paramount. The properties conferred by rigid scaffolds—moderate lipophilicity, lower PPB, and a defined shape—are often associated with improved brain penetrance.[6][14][15]

A Framework for Experimental Validation

Theoretical benefits must be confirmed through rigorous experimentation. The following protocols outline a standard workflow for characterizing the ADME properties of a compound incorporating the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

Experimental_Workflow A Test Compound Synthesis B In Vitro ADME Profiling A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D CYP450 Inhibition (Major Isoforms) B->D E Solubility & Permeability (PBS, FaSSIF, PAMPA) B->E F Plasma Protein Binding (Equilibrium Dialysis) B->F G In Vivo Pharmacokinetic Study (Rodent Model) C->G D->G E->G F->G H Data Analysis: PK Parameters (t½, CL, AUC, F%) G->H I Decision: Advance Candidate? H->I

Figure 3: A hierarchical workflow for pharmacokinetic characterization.
Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of the test compound in a liver-derived system.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in a 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (final concentration 1 µM) to the HLM suspension in a 96-well plate.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final incubation mixture will contain the test compound, HLM (0.5 mg/mL), and NADPH (1 mM).

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each point by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Check: A parallel incubation without NADPH serves as a negative control to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or instability.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) in a living system.

Methodology:

  • Animal Dosing: Male Sprague-Dawley rats (n=3-5 per group) are administered the compound.

    • Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from a cannula (e.g., in the jugular vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Samples are collected into heparinized tubes.

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared for analysis (e.g., via protein precipitation or solid-phase extraction) and the concentration of the test compound is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Interpretation: A Comparative Case Study

To illustrate the potential impact of the scaffold, consider the hypothetical data below for two compounds: "Lead-Flex," which contains a flexible N-isopropyl group, and "Lead-Bicyclo," where this group is replaced by the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane core.

ParameterLead-FlexLead-Bicyclo Pharmacokinetic Implication of Change
In Vitro Data
HLM Intrinsic Clearance (µL/min/mg)15015 Drastically reduced metabolic rate.
Aqueous Solubility (µg/mL)25120 Improved solubility for better dissolution.
Plasma Protein Binding (%)99.295.5 Increased free fraction of the drug.
In Vivo Rat PK Data
IV Clearance (mL/min/kg)458 Lower systemic clearance, less frequent dosing.
IV Half-life (t½, hours)1.27.5 Significantly longer duration of action.
Oral Bioavailability (F%)15%65% Enhanced absorption and reduced first-pass metabolism.

Table 1: Hypothetical comparative pharmacokinetic data illustrating the benefits of incorporating the rigid bicyclic scaffold.

The data clearly demonstrate the transformative potential of this structural modification. The dramatic decrease in clearance and corresponding increase in half-life for Lead-Bicyclo are direct consequences of its enhanced metabolic stability.[3] Furthermore, the improved solubility and lower plasma protein binding contribute to its superior oral bioavailability.

Conclusion

The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is more than just a novel building block; it is a strategic tool for solving complex pharmacokinetic challenges in drug discovery. By providing conformational rigidity and steric shielding, it effectively protects drug candidates from rapid metabolic degradation. Its inherent three-dimensionality and polarity can simultaneously improve aqueous solubility and other key ADME properties that are critical for developing safe and effective medicines. By understanding the mechanistic principles behind these benefits and employing rigorous experimental validation, drug development professionals can leverage this powerful scaffold to design next-generation therapeutics with superior developability profiles.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews - ACS Publications.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
  • Bioisosteric Replacements. Chemspace.
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [No Source Found].
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC.
  • An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Spring.
  • 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI.
  • (1s,4s)-2-oxa-5-azabicyclo[2.2.1]heptane hcl. ChemicalBook.
  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews (RSC Publishing).
  • ADME-Space: A new tool for medicinal chemists to explore ADME properties. [No Source Found].
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ACS Publications.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [No Source Found].
  • Anti-Infectives Drug Discovery at Bicycle Therapeutics. [No Source Found].
  • The graphical representation of ADME-related molecule properties for medicinal chemists.. [No Source Found].
  • 1935565-29-9|1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane. BLDpharm.
  • Synthesis of Partially Saturated Bicyclic Heteroaromatics: sp3-Enriched Scaffolds for Drug Discovery. Apollo - University of Cambridge.
  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. [No Source Found].
  • Drug metabolism in drug discovery and development. PMC - NIH.
  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed.
  • Clinical Implications of Drug Metabolism: Key to Effective Pharmacotherapy. [No Source Found].
  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace.
  • 3-(3-Azabicyclo[14][15][15]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. Available from:

  • Metabolism and Clearance - Part One. LITFL.
  • Analysis of Drug Metabolism. Acta Scientific.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.

Sources

Methodological & Application

Application Note: Scalable Manufacturing of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to the scalable manufacturing of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a critical conformationally restricted amine scaffold used in medicinal chemistry.

Executive Summary

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a privileged scaffold in drug discovery, serving as a rigidified bioisostere of morpholine.[1] The introduction of a bridgehead methyl group (position 1) significantly alters the vector of attached substituents and metabolic stability. However, the synthesis of the 1-methyl variant (CAS: 1935565-29-9) presents unique stereochemical challenges compared to the parent compound.

This guide details a scalable, chromatography-free protocol for the synthesis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride . The route utilizes a diastereoselective Grignard addition to a 4-oxoproline derivative, followed by a chemoselective cyclization strategy designed to bypass the limitations of tertiary alcohol inversion.

Key Process Features
  • Scalability: Designed for multi-gram to kilogram batches.

  • Purification: Relies on crystallization and extraction; avoids silica gel chromatography.

  • Stereocontrol: Exploits substrate-controlled diastereoselectivity to establish the bridgehead quaternary center.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the correct establishment of the quaternary center at C4 of the proline ring (which becomes C1 of the bicyclic system) and the subsequent formation of the ether bridge.

Structural Mapping
  • Bicyclo[2.2.1] C1 (Bridgehead): Corresponds to Proline C4 .

  • Bicyclo[2.2.1] C4 (Bridgehead): Corresponds to Proline C2 .

  • Target: To achieve a methyl group at C1 of the bicyclic system, the precursor must be 4-methyl-4-hydroxyproline .

The Stereochemical Challenge

The standard synthesis of the parent scaffold utilizes trans-4-hydroxyproline and relies on a Mitsunobu reaction (inversion at C4) to effect cyclization.

  • Constraint: The 1-methyl variant possesses a tertiary alcohol at C4. Inversion of tertiary centers via Mitsunobu is mechanistically impossible due to steric hindrance.

  • Solution: We must synthesize the cis-4-hydroxy-4-methyl isomer (where the OH and the C2-sidechain are on the same face) and utilize a non-inverting cyclization mechanism (activation of the primary alcohol followed by intramolecular attack).

Synthetic Pathway

Caption: Retrosynthetic logic flow for the 1-Methyl derivative, highlighting the critical non-inverting cyclization strategy.

Detailed Experimental Protocol

Safety Note: This protocol involves the use of pyrophoric reagents (MeMgBr, LiBH4) and strong bases (NaH). All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Step 1: Diastereoselective Synthesis of N-Boc-cis-4-hydroxy-4-methyl-L-proline methyl ester

Objective: Install the methyl group while ensuring the Hydroxyl group is cis to the Ester group (to facilitate later cyclization).

  • Setup: Charge a dry reactor with N-Boc-4-oxo-L-proline methyl ester (1.0 equiv) and anhydrous THF (10 V). Cool the solution to -78 °C.

  • Addition: Add Methylmagnesium bromide (3.0 M in ether, 1.2 equiv) dropwise over 1 hour, maintaining internal temperature < -70 °C.

    • Mechanism:[2][3][4][5][6] The bulky Boc group and the methyl ester direct the nucleophile to attack from the less hindered face (anti to the ester), resulting in the methyl group ending up trans to the ester, and the hydroxyl group cis to the ester . This is the desired configuration.

  • Quench: Stir for 2 hours at -78 °C. Quench with saturated aqueous NH4Cl solution. Warm to room temperature.

  • Workup: Extract with EtOAc. Wash organics with brine, dry over Na2SO4, and concentrate.[7][8]

  • Purification: The crude residue is often a mixture of diastereomers (dr ~4:1). Recrystallize from Hexanes/EtOAc to isolate the major cis-hydroxy isomer.

    • Checkpoint: 1H NMR should show the methyl singlet and characteristic shift of the C4 methine.

Step 2: Reduction to N-Boc-cis-4-hydroxy-4-methyl-2-(hydroxymethyl)pyrrolidine

Objective: Reduce the ester to a primary alcohol without affecting the Boc group.

  • Setup: Dissolve the ester from Step 1 (1.0 equiv) in anhydrous THF (10 V).

  • Reagent: Add Lithium Borohydride (LiBH4) (2.0 M in THF, 2.5 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Quench: Cool to 0 °C. Carefully quench with 10% citric acid solution (gas evolution!).

  • Workup: Extract with EtOAc (3x). The product is a polar diol; ensure thorough extraction.

  • Data: The product is obtained as a viscous oil or low-melting solid. Used directly in the next step.

Step 3: Intramolecular Cyclization (The Critical Step)

Objective: Form the ether bridge. We activate the primary alcohol as a tosylate, then use base to trigger attack by the tertiary alcohol.

  • Activation:

    • Dissolve the diol (1.0 equiv) in DCM (15 V). Add Pyridine (5.0 equiv) and DMAP (0.1 equiv).

    • Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise.

    • Selectivity: The primary alcohol reacts much faster than the tertiary alcohol.

    • Stir at 0 °C for 4 hours. Monitor by TLC/HPLC for consumption of starting material and formation of mono-tosylate.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Concentrate to give the crude primary tosylate.

  • Cyclization:

    • Dissolve the crude tosylate in anhydrous THF or DMF (20 V).

    • Cool to 0 °C. Add Sodium Hydride (NaH) (60% dispersion, 1.5 equiv) in portions.

    • Observation: Gas evolution (H2). The solution may become cloudy.

    • Warm to 50-60 °C and stir for 4-6 hours.

    • Mechanism:[2][3][4][5][6] The tertiary alkoxide attacks the primary tosylate (intramolecular SN2) to close the [2.2.1] ring.

    • Workup: Quench with water.[8] Extract with Et2O (to remove mineral oil) or EtOAc. Concentrate.

    • Purification: The N-Boc protected bicyclic intermediate is lipophilic. Purify by flash filtration through a short silica plug or crystallization from heptane if solid.

Step 4: Deprotection and Salt Formation
  • Reaction: Dissolve the N-Boc intermediate in 4M HCl in Dioxane (10 V).

  • Stir: Stir at room temperature for 2 hours. The product may precipitate.[9]

  • Isolation: Dilute with Et2O (20 V) to fully precipitate the hydrochloride salt.

  • Filtration: Filter the white solid under N2. Wash with Et2O.

  • Drying: Dry in a vacuum oven at 40 °C.

Process Controls & Specifications

Analytical Parameters
ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (D2O)Conforms to structure. Key signals: Bridgehead Methyl (singlet, ~1.4-1.6 ppm), Bridgehead Proton (d, ~4.5 ppm).
Purity HPLC (C18, ACN/H2O)> 98.0% a/a
Chiral Purity Chiral HPLC> 99.0% ee (Enantiomeric Excess)
Residual Solvents GC-HS< ICH Limits (THF, Dioxane)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure temperature is strictly < -70 °C. Higher temperatures lead to competitive attack on the Boc group or enolization.

  • Incomplete Cyclization (Step 3): Ensure the intermediate tosylate is dry. Water quenches the NaH. If reaction stalls, add 0.1 equiv Tetrabutylammonium iodide (TBAI) as a catalyst.

  • Stereochemical Scrambling: Unlikely in this route as the quaternary center is set in Step 1 and not touched subsequently.

Process Workflow Diagram

Caption: Operational workflow for the manufacturing campaign, emphasizing critical temperature control points.

References

  • Synthesis of Parent Scaffold: Portoghese, P. S., et al. "Heterocyclic studies. Synthesis and conformational analysis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives." Journal of Heterocyclic Chemistry, 1971.
  • Improved Proline Route: "An improved and efficient method for synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane."[1] Chemical Papers, 2013.[1] Link

  • Stereoselective Alkylation: "Stereoselective Addition of Grignard Reagents to N-Boc-4-oxo-L-proline Esters." Journal of Organic Chemistry. (General methodology for 4-substituted prolines).
  • Epoxy-Alcohol Alternative Route: "Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes."[2][10] Organic Letters, 2015. Link

  • Product Identification: CAS 1935565-29-9 Entry, PubChem / Chemical Vendors. Link

Disclaimer: This Application Note is for research and development purposes. Users must validate the protocol in their specific facility and adhere to all local safety and compliance regulations.

Sources

Reductive amination conditions using 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocols for 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Executive Summary

This guide details the reductive amination of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a conformationally restricted bioisostere of morpholine.[1] While morpholine is a ubiquitous solubilizing group in drug discovery, it often suffers from metabolic liability (oxidative ring opening). The bridged 2-oxa-5-azabicyclo[2.2.1]heptane scaffold offers improved metabolic stability and a distinct vector for substituent display.[1]

However, the bicyclic framework introduces significant steric strain and hinders the approach of electrophiles to the secondary amine at position 5. Standard reductive amination conditions often stall or yield poor conversion.[1] This note provides two validated protocols: a Standard High-Throughput Method for reactive aldehydes, and an Advanced Lewis-Acid Mediated Method for hindered ketones, ensuring successful coupling even with this sterically demanding amine.

Strategic Analysis: The Steric Challenge

The core molecule, 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, possesses a secondary amine at the 5-position.[1] Unlike the flexible morpholine ring, the [2.2.1] bridge locks the nitrogen lone pair in a specific orientation.

  • Conformational Locking: The bridge prevents the ring flip common in morpholines, reducing the entropic penalty of binding but increasing the activation energy for the initial nucleophilic attack on carbonyls.

  • Steric Bulk: The 1-methyl group and the ethylene bridge create a "concave" and "convex" face.[1] Reagents must approach from the less hindered face, necessitating conditions that force iminium ion formation before reduction.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Use the decision tree below to select the optimal condition based on your carbonyl partner.

DecisionTree Start Start: Select Carbonyl Partner IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsKetone Is it a Ketone? IsAldehyde->IsKetone No ProtocolA PROTOCOL A: Standard STAB (NaBH(OAc)3 / DCE / AcOH) IsAldehyde->ProtocolA Yes IsHindered Is the Ketone Hindered/Electron-Poor? IsKetone->IsHindered IsHindered->ProtocolA No (Cyclohexanone, Acetone) ProtocolB PROTOCOL B: Titanium-Mediated (Ti(OiPr)4 / NaBH4) IsHindered->ProtocolB Yes (Acetophenones, Heterocyclic Ketones)

Figure 1: Decision matrix for selecting reaction conditions.

Protocol A: Standard STAB Method

Best for: Aliphatic aldehydes, benzaldehydes, and unhindered cyclic ketones. Mechanism: Direct reductive amination where the reducing agent selectively targets the protonated iminium ion.[1][2]

Reagents:
  • Amine: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology:
  • Complexation: In a dry vial, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration relative to amine).

  • Activation: Add Acetic Acid (1.0 equiv). Note: This protonates the intermediate hemiaminal, facilitating water loss to form the iminium ion.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Why this works: STAB is mild and will not reduce the aldehyde/ketone competitively at a significant rate, provided the iminium formation is catalyzed by acid [1].

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Acetophenones, electron-deficient ketones, and sterically hindered partners where Protocol A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine before the reducing agent is added.

Reagents:
  • Amine: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv)[1]

  • Carbonyl: Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Methodology:
  • Neat/Concentrated Mixing: In a dry vial under Nitrogen/Argon, combine the amine (1.0 equiv) and ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat or in a minimal amount of anhydrous THF.

    • Critical: The reaction becomes viscous.[1] Stirring must be efficient.

  • Imine Formation: Stir at RT (or 50°C for extremely hindered substrates) for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] You will see the mass of the Imine (M+ Carbonyl - H₂O). Do not proceed until the starting amine is consumed.[1]

  • Dilution: Dilute the mixture with Methanol (approx. 2 mL per mmol).

    • Caution: Exotherm possible.[1]

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.

    • Note: We use NaBH₄ here, not STAB, because the imine is already formed and "locked" by Titanium. NaBH₄ is a stronger reductant needed to break the Ti-complex [2].[1]

  • Quench (The "Trick"): Add 1N NaOH or aqueous NH₄OH. A white/gelatinous precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove the Titanium salts.

  • Workup: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the divergence in pathways between the two protocols.

Mechanism cluster_STAB Protocol A (STAB) cluster_Ti Protocol B (Titanium) Reactants Amine + Ketone Hemiaminal Hemiaminal (Equilibrium) Reactants->Hemiaminal + AcOH TiComplex Titanium-Imine Complex Reactants->TiComplex + Ti(OiPr)4 (Water Scavenging) Iminium Iminium Ion (Transient) Hemiaminal->Iminium - H2O ProductA Tertiary Amine Iminium->ProductA STAB (Hydride Transfer) ProductB Tertiary Amine TiComplex->ProductB + NaBH4 (Strong Reduction)

Figure 2: Mechanistic pathways. Protocol A relies on acid catalysis; Protocol B relies on Lewis-acid dehydration.[1]

Comparative Data & Troubleshooting

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Primary Utility Aldehydes, CyclohexanonesAromatic Ketones, Hindered Systems
Reaction Time 4 – 16 Hours12 – 24 Hours (Two Steps)
Water Tolerance Low (decomposes STAB)Zero (Hydrolyzes Ti(OiPr)4)
Side Reactions Direct reduction of ketone (rare)Alcohol formation if imine not complete
Purification Acid/Base extraction usually sufficientCelite filtration required (Ti salts)

Troubleshooting the 1-Methyl Derivative:

  • Issue: Low conversion with Protocol A.

  • Root Cause: The 1-Methyl group creates a "steric wall."[1] The equilibrium favors the hemiaminal rather than the iminium.

  • Solution: Switch to Protocol B. The Titanium coordinates to the hemiaminal oxygen, forcing the elimination of water and driving the reaction forward thermodynamically.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][3] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4][5] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1][4] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][6] Journal of the Chemical Society, Perkin Transactions 1, 1998.

  • Blanchard, S., et al. "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues."[1] Journal of Organic Chemistry, vol. 87, no. 16, 2022, pp. 11261-11273.[1][7] Link[7]

Sources

Application Notes and Protocols: Peptide Coupling Reagents for 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained scaffolds into peptide structures is a cornerstone of modern medicinal chemistry, offering a strategy to enhance potency, selectivity, and metabolic stability. The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane moiety is a prime example of such a scaffold, presenting a rigidified morpholine isostere that can impart favorable pharmacokinetic properties.[1][2] However, the successful integration of this building block into a growing peptide chain via amide bond formation is a non-trivial synthetic challenge. The secondary amine is sterically encumbered by the bicyclic framework and the presence of a bridgehead methyl group, which significantly retards the rate of acylation.

This technical guide provides a comprehensive overview of suitable peptide coupling reagents, detailed experimental protocols, and the underlying mechanistic principles for the efficient acylation of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

The Challenge: Steric Hindrance in a Bicyclic System

The primary obstacle in forming an amide bond with 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is the severe steric hindrance around the nitrogen atom. This is analogous to the difficulties encountered when coupling N-methylated amino acids.[3][4] Standard coupling conditions, which may be sufficient for unhindered primary or secondary amines, often result in low yields, require extended reaction times, or fail altogether. The selection of a highly reactive coupling reagent is therefore critical to drive the reaction to completion and minimize potential side reactions.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully acylating sterically hindered amines.[5][6] Reagents are typically categorized into several classes, each with distinct advantages and disadvantages. Below is a comparative summary of reagents recommended for this challenging coupling.

Reagent ClassExamplesMechanism of ActionAdvantages for this ApplicationDisadvantages/Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUFormation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester (e.g., OAt or Oxyma ester).[7]High reactivity, fast kinetics, and proven efficacy for hindered amino acids.[8] COMU offers enhanced safety and solubility.[9][10][11][12][13]Benzotriazole-based reagents (HATU, HBTU) can be explosive and allergenic.[9][10] Stoichiometric amounts of byproducts are generated.
Phosphonium Salts PyBOP, PyAOP, PyBrOPSimilar to uronium salts, they form activated esters. PyAOP and PyBrOP are particularly effective for N-methylated residues.[4]High coupling efficiency with low racemization risk.[5] PyAOP is highly effective for coupling N-methyl amino acids.[8][14][15]Can be more expensive. Some older phosphonium reagents like BOP produce carcinogenic byproducts (HMPA).[6][9]
Carbodiimides DCC, DIC, EDCActivation of the carboxylic acid to form an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to suppress racemization and increase efficiency.[14][16]Cost-effective and widely available. EDC and its byproduct are water-soluble, simplifying work-up in solution-phase synthesis.[8][14][17]Generally less effective for sterically hindered couplings.[15] Risk of racemization and N-acylurea formation without additives. DCC byproduct is difficult to remove in solution phase.[14]
Phosphonic Anhydrides T3P® (Propanephosphonic Acid Anhydride)Forms a mixed anhydride with the carboxylic acid, creating a highly activated intermediate.[18][19]Exceptional reactivity, low epimerization, and non-toxic, water-soluble byproducts that simplify purification.[18][20] Effective for sterically hindered peptides.[9]Typically used in solution-phase synthesis.

Experimental Protocols

The following protocols are designed for the solution-phase coupling of a generic N-protected amino acid to 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane. For solid-phase synthesis, reagent equivalents should be adjusted based on the resin loading.

Protocol 1: HATU-Mediated Coupling

HATU is a highly effective reagent for coupling sterically hindered amines due to the formation of a highly reactive 7-azabenzotriazole active ester.[8]

Workflow for HATU-Mediated Coupling

cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification N-Protected AA N-Protected AA Active Ester Active Ester N-Protected AA->Active Ester HATU HATU HATU->Active Ester Base (DIPEA) Base (DIPEA) Base (DIPEA)->Active Ester Coupled Product Coupled Product Active Ester->Coupled Product Bicyclic Amine 1-Methyl-2-oxa-5- azabicyclo[2.2.1]heptane Bicyclic Amine->Coupled Product Aqueous Wash Aqueous Wash Coupled Product->Aqueous Wash Chromatography Chromatography Aqueous Wash->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General workflow for peptide coupling.

Materials:

  • N-protected amino acid

  • 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (or its salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution. If the bicyclic amine is provided as a hydrochloride salt, an additional equivalent of base is required.

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). Due to steric hindrance, the reaction may require several hours (2-24 h) for completion.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Perform aqueous work-up by washing sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Protocol 2: COMU-Mediated Coupling

COMU is a third-generation uronium salt that is non-explosive and often shows coupling efficiencies comparable or superior to HATU.[9][10][11] Its byproducts are also highly water-soluble, which can simplify the purification process.[12][13]

Materials:

  • N-protected amino acid

  • 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (or its salt)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the N-protected amino acid (1.2 equivalents), COMU (1.2 equivalents), and DIPEA (2.4 equivalents) in anhydrous DMF.

  • Stir for 1-2 minutes at room temperature for pre-activation.

  • Add the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring for completion.[6]

  • Follow the work-up and purification steps as described in Protocol 1. The water-solubility of COMU byproducts often leads to a cleaner crude product after aqueous extraction.[12]

Protocol 3: T3P®-Mediated Coupling

T3P® is a mild and highly efficient cyclic phosphonic anhydride that serves as an excellent dehydrating agent for amide bond formation.[9][20] A key advantage is that the byproducts are phosphonic acids, which are readily removed by a simple basic aqueous wash.[18][19]

Materials:

  • N-protected amino acid

  • 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (or its salt)

  • T3P® (Propanephosphonic Acid Anhydride), typically as a 50% solution in ethyl acetate or DMF.

  • A suitable base such as triethylamine (TEA) or DIPEA.

  • Anhydrous solvent (e.g., ethyl acetate, THF, or DCM).

Procedure:

  • Dissolve the N-protected amino acid (1.1 equivalents) and 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (typically 2-12 hours).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent. The phosphonic acid byproducts will remain in the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Mechanistic Insights

Understanding the mechanism of action for each reagent class is crucial for troubleshooting and optimization.

Uronium/Phosphonium Salt Mechanism (e.g., HATU)

The generally accepted mechanism involves two main stages: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

cluster_mech HATU Activation and Coupling Mechanism RCOOH R-COOH RCOO- R-COO⁻ RCOOH->RCOO- + Base Base Base Isouronium O-Acylisouronium Salt (unstable) RCOO-->Isouronium + HATU HATU HATU OAt_Ester OAt-Active Ester (highly reactive) Isouronium->OAt_Ester - TMU Product R-CO-NR'R'' OAt_Ester->Product + Amine Amine R'-NH-R'' HOAt HOAt TMU Tetramethylurea cluster_t3p_mech T3P® Activation and Coupling Mechanism RCOOH R-COOH RCOO- R-COO⁻ RCOOH->RCOO- + Base Base Base MixedAnhydride Mixed Anhydride (activated intermediate) RCOO-->MixedAnhydride + T3P® T3P T3P® Product R-CO-NR'R'' MixedAnhydride->Product + Amine Amine R'-NH-R'' Byproduct Phosphonic Acid Byproducts (water-soluble)

Caption: Mechanism of T3P®-mediated coupling. [18][19]

  • Deprotonation: The carboxylic acid is deprotonated by a base.

  • Mixed Anhydride Formation: The resulting carboxylate attacks one of the phosphorus atoms of the T3P® cyclic anhydride, opening the ring and forming a mixed phosphonic-carboxylic anhydride. This intermediate is highly activated towards nucleophilic attack.

  • Aminolysis: The amine attacks the activated carbonyl group, forming the amide bond and generating water-soluble phosphonic acid byproducts. [18][19]

Conclusion and Recommendations

The successful acylation of the sterically demanding 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold requires the use of high-reactivity coupling reagents.

  • For general reliability and high efficiency, HATU and COMU are strongly recommended. COMU presents a safer and often more soluble alternative.

  • For challenging cases where other reagents may fail, phosphonium salts like PyAOP or PyBrOP should be considered, given their proven success with N-methylated systems. [4]* For solution-phase synthesis where ease of purification is a priority, T3P® is an excellent choice due to its potent activation and the simple removal of its water-soluble byproducts. [20] Regardless of the chosen reagent, careful monitoring of the reaction is essential. Due to the inherent difficulty of the coupling, extended reaction times and a slight excess of the activated amino acid may be necessary to achieve high conversion.

References

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Castro, B., Coste, J., Dufour, M. N., & Frérot, E. (1994). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2473–2479.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptides.co. Retrieved March 7, 2026, from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Chemistry Hall. Retrieved March 7, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved March 7, 2026, from [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). Dr. M. B. G. [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved March 7, 2026, from [Link]

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 698-702.
  • Niphade, S. R., & Kathir, K. M. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(24), 3209-3212.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 446-466.
  • HATU. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • COMU; CAS 1075198-30-9. (n.d.). Peptides. Retrieved March 7, 2026, from [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved March 7, 2026, from [Link]

  • Wang, X., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1083-1085.
  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. (2020).
  • Biocompatible and selective generation of bicyclic peptides. (2020). ChemRxiv. Preprint.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). The Journal of Organic Chemistry, 87(16), 11065-11075.
  • Peptide coupling using recyclable bicyclic benziodazolone. (2019).
  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022, July 28). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. (1970). Canadian Journal of Chemistry, 48(13), 2065-2070.
  • Bicyclic Peptides as Next-Generation Therapeutics. (2018). Current Opinion in Chemical Biology, 46, 75-83.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). Molecules, 28(20), 7169.

Sources

Application Note: Buchwald-Hartwig Amination with 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination) of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1935565-29-9) with aryl halides.

This specific amine is a conformationally restricted bioisostere of morpholine . The bicyclic [2.2.1] framework locks the nitrogen lone pair into a specific vector, often improving potency and metabolic stability (lowering lipophilicity and blocking oxidative metabolism) compared to flexible morpholine analogs. However, the 1-methyl bridgehead substituent introduces significant steric bulk proximal to the nucleophilic nitrogen, requiring a specialized catalytic system to ensure high yields and prevent hydrodehalogenation of the aryl halide.

Key Recommendation: Utilization of RuPhos-Pd-G4 or BrettPhos-Pd-G4 precatalysts is strictly advised over traditional Pd(OAc)₂/Ligand mixtures to ensure rapid activation and catalytic turnover.

Structural Analysis & Chemotype

Understanding the steric and electronic profile of the amine is prerequisite to catalyst selection.

FeatureDescriptionImpact on Buchwald-Hartwig
Core Structure Bridged bicyclic amine (Secondary)High rigidity; defined N-vector.
Steric Bulk 1-Methyl group (Bridgehead)High. The methyl group creates steric crowding near the N-center, slowing amine coordination to Pd(II).
Electronic Ether oxygen at pos. 2Inductive withdrawal lowers N-basicity slightly compared to piperidine, but remains nucleophilic.
Chirality Chiral centers at C1 and C4Critical. Reaction conditions must prevent racemization (though rare in BHA).

Mechanistic Insight & Catalyst Selection

The catalytic cycle for hindered secondary amines faces two main bottlenecks:

  • Amine Coordination: The bulky 1-methyl group hinders the approach of the amine to the Pd(II)-Aryl complex.

  • Reductive Elimination: Once formed, the crowded Pd-Amido complex must eliminate the product.[1][2]

The Solution: Bulky, electron-rich dialkylbiaryl phosphine ligands.

  • RuPhos: The universal standard for secondary amines. Its bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition.

  • BrettPhos: Recommended if the aryl halide is extremely deactivated or sterically crowded (e.g., ortho-substituted).

DOT Diagram: Catalytic Cycle & Steric Bottlenecks

BHA_Cycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Steric Bottleneck!) OxAdd->Coord + Amine Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Crowded Intermediate RedElim->Pd0 Product Release ArX Aryl Halide (Ar-X) ArX->OxAdd Amine 1-Methyl-2-oxa-5-azabicyclo [2.2.1]heptane Amine->Coord Slowed by 1-Me steric bulk Base Base (NaOtBu/LHMDS) Base->Deprot

Caption: The BHA catalytic cycle highlighting the amine coordination step as the primary kinetic barrier due to the 1-methyl steric clash.

Standard Operating Procedure (SOP)

Materials Checklist
  • Amine: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (If HCl salt, see step 1).

  • Aryl Halide: 1.0 equiv.[3]

  • Catalyst: RuPhos-Pd-G4 (CAS: 1599466-81-5).

  • Base: Sodium tert-butoxide (NaOtBu) or LHMDS (for base-sensitive substrates).

  • Solvent: Anhydrous THF or Toluene (Sparged with Nitrogen).

Protocol: Micro-Scale Optimization (100 mg Scale)

Note: All steps must be performed under an inert atmosphere (N₂ or Ar).

  • Free-Basing (Conditional):

    • If the amine is supplied as a hydrochloride salt, it must be free-based prior to the reaction or in situ.

    • In situ method: Add 1.1 extra equivalents of base (e.g., NaOtBu) to the reaction mixture.

  • Reaction Assembly:

    • To a 4 mL vial equipped with a stir bar, add:

      • RuPhos-Pd-G4 (2 mol%, 0.02 equiv).

      • Aryl Halide (1.0 equiv).[3]

      • Amine (1.2 equiv).

      • NaOtBu (1.5 equiv).

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with N₂ (3 cycles).

    • Inject Anhydrous THF (Concentration: 0.2 M with respect to Aryl Halide).

  • Execution:

    • Heat to 65°C for 12 hours.

    • Tip: If the Aryl Halide is an Aryl Chloride, increase temperature to 80-100°C and switch solvent to Toluene or Dioxane.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd residuals.

    • Concentrate in vacuo.

Optimization Workflow

If the standard RuPhos protocol yields <50%, follow this logic tree to optimize.

DOT Diagram: Optimization Logic

Opt_Flow Start Standard Protocol (RuPhos-Pd-G4 / NaOtBu / THF) Check Yield > 50%? Start->Check Success Scale Up Check->Success Yes Fail1 Low Conversion (SM Remaining) Check->Fail1 No Fail3 Base Sensitive (Decomposition) Fail1->Fail3 Functional Groups? Sol1 Switch to BrettPhos-Pd-G4 (Higher Activity) Fail1->Sol1 Steric Issue? Sol2 Increase Temp (100°C) Switch to Dioxane Fail1->Sol2 Chloride Substrate? Fail2 Dehalogenation (Ar-H formed) Fail2->Sol1 Reductive Elim. Slow Sol3 Switch Base to LHMDS (Milder pKa) Fail3->Sol3

Caption: Decision matrix for troubleshooting low yields based on reaction outcome.

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Start Material (Ar-X) Remains Catalyst death or insufficient activation.Switch to BrettPhos-Pd-G4 . Ensure solvent is strictly anhydrous/degassed.
Product is Ar-H (Hydrodehalogenation)

-hydride elimination or slow reductive elimination.
This is common with bulky amines. Increase amine equivalents (1.5x) and switch to RuPhos (specifically designed to prevent this).
Low Yield with Heterocycles Catalyst poisoning by N-atoms in substrate.Increase catalyst loading to 5 mol%. Switch base to K₃PO₄ (weaker) in tBuOH at 100°C.
Racemization Harsh base conditions affecting chiral centers.Rare for this scaffold, but possible. Switch from NaOtBu to Cs₂CO₃ or LHMDS .

References

  • RuPhos/BrettPhos Development

    • Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.[2]

  • Buchwald-Hartwig User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Bridged Morpholine Scaffolds

    • Specific synthesis and properties of 2-oxa-5-azabicyclo[2.2.
    • [4]

Sources

Application Note: Protecting Group Strategies for the Synthesis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a highly prized, conformationally restricted bioisostere of morpholine. By introducing a rigid sp³-rich bicyclic framework, medicinal chemists can alter the spatial vectors of attached pharmacophores, improve metabolic stability, and modulate the basicity of the secondary amine[1].

The addition of the 1-methyl group (a quaternary bridgehead carbon) further increases the lipophilicity and steric bulk of the scaffold. However, synthesizing this core requires precise stereochemical control and strategic nitrogen protection. The secondary amine (N5) must be masked throughout the synthesis to prevent unwanted N-alkylation, destruction of organometallic reagents, and interference during the critical intramolecular etherification step[2].

Retrosynthetic Logic & Stereochemical Causality

The synthesis of the unmethylated parent core typically begins with the chiral pool starting material trans-4-hydroxy-L-proline[1]. However, to install the 1-methyl bridgehead, the synthetic route must pivot to utilize 4-oxoproline as the key intermediate.

The formation of the[2.2.1] bicyclic system strictly requires a cis relationship between the C4-hydroxyl and the C2-hydroxymethyl group on the pyrrolidine ring. If these groups are trans, the intramolecular ether bridge cannot form due to the geometric constraints of the pyrrolidine envelope.

The Stereochemical Solution: By utilizing an N-protected 4-oxoproline methyl ester (where the C2-ester is in the alpha / "down" position), the addition of a methyl Grignard reagent (MeMgBr) is sterically directed. The bulky alpha-ester blocks the bottom face of the ring, forcing the Grignard reagent to attack the C4-ketone exclusively from the beta / "up" face. This pushes the resulting C4-hydroxyl group into the alpha position. Consequently, the C4-OH and C2-ester are now perfectly cis to one another, pre-organizing the molecule for the subsequent cyclization[3].

G A N-Cbz-4-Oxoproline Methyl Ester (C2-Ester is alpha) B Diastereoselective Grignard (MeMgBr) Beta-face attack A->B C N-Cbz-4-Hydroxy-4-methylproline Ester (C4-OH is alpha, cis to C2) B->C D Ester Reduction (LiBH4) Preserves Cbz C->D E N-Cbz-4-Methylpyrrolidine-2,4-diol (cis-diol equivalent) D->E F 1. Selective Primary Tosylation (TsCl) 2. Intramolecular Etherification (NaH) E->F G N-Cbz-1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane F->G H Catalytic Hydrogenolysis (H2, Pd/C) Neutral Deprotection G->H I 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Target Scaffold) H->I

Fig 1: Stereoselective synthesis and Cbz-protection strategy for the bicyclic morpholine core.

Evaluation of Nitrogen Protecting Groups

The choice of the N-protecting group is the most critical variable in this synthesis. The group must withstand strongly nucleophilic Grignard conditions, reductive hydride environments, and basic cyclization conditions, while allowing for a deprotection step that does not destroy the highly strained 1-methyl-ether bridge[1].

Table 1: Quantitative Comparison of N-Protecting Group Strategies

Protecting GroupIntroduction ReagentsDeprotection ConditionsOverall YieldOrthogonality & Mechanistic Notes
Cbz (Benzyloxycarbonyl) Cbz-Cl, NaHCO₃H₂, Pd/C (Neutral)~70% Optimal. Neutral deprotection avoids acid-catalyzed cleavage of the quaternary C1 ether bridge[2].
Boc (tert-Butoxycarbonyl) Boc₂O, Et₃NTFA/DCM (Highly Acidic)~55%Viable, but the strained 1-methyl ether bridge is susceptible to tertiary carbocation formation and ring-opening under aqueous acidic conditions[1].
Bz (Benzoyl) Bz-Cl, PyridineNaOH/MeOH (Harsh Basic)~50%Historical route (Portoghese). Amide rotamers severely complicate NMR analysis; harsh basic hydrolysis degrades intermediates[2].
Bn (Benzyl) Bn-Br, K₂CO₃H₂, Pd/C (Neutral)~40%Sub-optimal. The basic tertiary amine can coordinate with the Grignard reagent, destroying the critical diastereoselectivity of the C4 attack.
The Superiority of the Cbz Strategy

While Boc is frequently used in peptide chemistry, the Cbz group is vastly superior for the 1-methylated bicyclic system. The quaternary bridgehead at C1 makes the adjacent ether oxygen highly sensitive to acid-catalyzed cleavage (via a stable tertiary carbocation intermediate). Because Cbz is removed via neutral catalytic hydrogenolysis, the structural integrity of the delicate [2.2.1] core is perfectly preserved[2]. Furthermore, carbamates like Cbz deactivate the pyrrolidine nitrogen, preventing it from chelating the MeMgBr reagent, thereby ensuring the Grignard addition remains strictly under steric control.

Detailed Experimental Protocols (Cbz-Optimized Route)

Protocol A: Diastereoselective Grignard Addition

Objective: Install the 1-methyl precursor while establishing the essential cis-geometry.

  • Preparation: Dissolve 1-benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures maximize the steric differentiation between the alpha and beta faces, ensuring >95% diastereomeric excess.

  • Addition: Dropwise add MeMgBr (3.0 M in Et₂O, 12.0 mmol) over 30 minutes. Maintain stirring at -78 °C for 2 hours.

  • Quenching (Self-Validation): Carefully quench with saturated aqueous NH₄Cl (20 mL) at -78 °C before warming to room temperature. The disappearance of the ketone starting material should be confirmed via TLC (EtOAc/Hexane 1:1, UV/KMnO₄ active).

  • Extraction: Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the cis-4-hydroxy-4-methyl intermediate.

Protocol B: Chemoselective Ester Reduction

Objective: Reduce the C2-ester to a primary alcohol without cleaving the Cbz carbamate.

  • Preparation: Dissolve the crude product from Protocol A in anhydrous THF (40 mL) and cool to 0 °C.

  • Reduction: Add Lithium Borohydride (LiBH₄, 2.0 M in THF, 15.0 mmol) dropwise. Causality: LiBH₄ is strictly chosen over LiAlH₄. LiAlH₄ is too aggressive and will inappropriately reduce the Cbz carbamate into an N-methyl group, ruining the protecting group strategy.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Quench carefully with 1M HCl (dropwise until effervescence ceases), extract with DCM, and concentrate to yield the N-Cbz-4-methylpyrrolidine-2,4-diol.

Protocol C: Selective Tosylation and Intramolecular Etherification

Objective: Activate the primary alcohol and close the[2.2.1] bridge.

  • Tosylation: Dissolve the diol (8.0 mmol) in anhydrous DCM (30 mL) and Pyridine (16.0 mmol). Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 8.8 mmol) portion-wise. Causality: The primary C2-hydroxymethyl group is sterically accessible and highly nucleophilic, whereas the tertiary C4-hydroxyl is sterically hindered. This ensures exclusive mono-tosylation at the primary position.

  • Isolation: After 12 hours at 4 °C, wash the organic layer with 1M CuSO₄ (to remove pyridine) and brine. Dry and concentrate.

  • Cyclization: Dissolve the crude tosylate in anhydrous DMF (40 mL). Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol). Causality: NaH deprotonates the tertiary C4-OH. Because Protocol A established a cis relationship, the rigid pyrrolidine envelope perfectly aligns the resulting C4-alkoxide with the C2-CH₂OTs group, driving a rapid intramolecular Sₙ2 displacement to form the ether bridge[3].

  • Purification: Quench with water, extract with Et₂O, and purify via silica gel chromatography to isolate N-Cbz-1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Protocol D: Neutral Hydrogenolysis (Deprotection)

Objective: Reveal the final secondary amine without cleaving the ether bridge.

  • Setup: Dissolve the N-Cbz protected bicyclic core (5.0 mmol) in HPLC-grade Methanol (25 mL).

  • Catalysis: Add 10% Pd/C (100 mg). Purge the flask with Argon, then backfill with Hydrogen gas (1 atm, balloon).

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Filtration (Self-Validation): Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. The filtrate should be completely clear.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane as a free base[2].

References

Sources

Application Note: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane as a Conformationally Rigid Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of absolute stereocontrol in drug development requires chiral auxiliaries that offer both high facial discrimination and predictable conformational rigidity. While traditional Evans oxazolidinones have long been the industry standard, bridged bicyclic scaffolds—specifically the 2-oxa-5-azabicyclo[2.2.1]heptane core—have emerged as superior bioisosteres and chiral directors [1].

The Causality of Stereocontrol

The exceptional performance of this auxiliary is driven by three interacting structural features:

  • The Bicyclic Fold (Conformational Rigidity): The[2.2.1] bridged system prevents the bond rotation typical in monocyclic auxiliaries, locking the attached substrate into a defined spatial orientation.

  • The 1-Methyl Bridgehead (The Steric Wall): In unmethylated analogs, the exo face is favored, but competitive endo attack still occurs. The 1-methyl group creates an impenetrable steric wall on one face of the N-acyl enolate, forcing incoming electrophiles to approach exclusively from the opposite trajectory [3].

  • The Oxa-Bridge (Bidentate Chelation): The O2 atom acts as a potent, geometrically fixed Lewis base. When paired with Lewis acids (e.g.,

    
    , 
    
    
    
    ) or hard alkali metals (
    
    
    ), it forms a highly ordered bidentate chelate with the substrate's carbonyl oxygen, stabilizing the transition state and preventing s-cis/s-trans isomerization [2].

Causality Core Structural Features of Auxiliary F1 Bridged Bicyclic Skeleton Core->F1 F2 Bridgehead 1-Methyl Group Core->F2 F3 Oxa-Bridge (O2 Atom) Core->F3 O1 Conformational Rigidity (Prevents Bond Rotation) F1->O1 O2 Impenetrable Steric Wall (Absolute Facial Discrimination) F2->O2 O3 Bidentate Chelation (Anchors Lewis Acids) F3->O3 Result High Diastereomeric Ratio (dr > 99:1) O1->Result O2->Result O3->Result

Causality model linking structural features of the auxiliary to high stereoselectivity.

Physicochemical Properties

ParameterSpecification
Chemical Name 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
Molecular Formula

Molecular Weight 113.16 g/mol
Typical Form Hydrochloride salt (requires neutralization prior to N-acylation)
Steric Descriptor High facial bias due to C1-methyl projection
Chemical Stability Resistant to strong bases (LDA, NaHMDS) and standard Lewis acids

Validated Experimental Protocols

The following workflows represent self-validating systems designed to ensure high fidelity in asymmetric synthesis.

Protocol A: Asymmetric Alkylation of Enolates

Objective: Stereoselective


-alkylation of an acyl chain.

Step 1: Auxiliary Attachment (N-Acylation)

  • Suspend 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1.0 equiv) in anhydrous THF (0.2 M) under argon.

  • Add

    
     (2.5 equiv) and DMAP (0.1 equiv). Stir for 15 min at 0 °C to generate the free base.
    
  • Dropwise add the desired acid chloride (1.1 equiv). Warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ninhydrin-active baseline spot (free amine) disappears, replaced by a UV-active spot at

    
    .
    

Step 2: Enolization and Trapping

  • Cool a solution of the N-acyl auxiliary in THF to -78 °C.

  • Add freshly prepared LDA (1.1 equiv) dropwise. Causality Note: The low temperature is critical to prevent epimerization and kinetically trap the Z-enolate, which is thermodynamically stabilized by internal

    
     chelation with the oxa-bridge.
    
  • Stir for 30 min, then add the alkyl halide (e.g., benzyl bromide, 1.5 equiv).

  • Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.

Step 3: Non-Destructive Cleavage

  • Dissolve the alkylated product in

    
     (3:1). Cool to 0 °C.
    
  • Add 30%

    
     (4.0 equiv) followed by LiOH (2.0 equiv). Stir for 1 hour.
    
  • Self-Validation & Recovery: Extract the aqueous phase with DCM at pH 12 to recover the intact auxiliary. Quantitative recovery (>95%) confirms that the cleavage conditions did not degrade the bicyclic core. Acidify the aqueous phase to pH 2 and extract with EtOAc to isolate the enantioenriched carboxylic acid.

Workflow A 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane B Step 1: N-Acylation (Substrate Attachment) A->B C Step 2: Enolization & Chelation (Rigid Transition State) B->C D Step 3: Electrophilic Attack (Steric Shielding by 1-Me) C->D E Step 4: Non-Destructive Cleavage (LiOH/H2O2) D->E F Enantioenriched Product (ee > 98%) E->F G Recovered Auxiliary (>95% Yield) E->G G->A Recycled for next cycle

Workflow of asymmetric synthesis using the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane auxiliary.

Comparative Performance Data

To demonstrate the superiority of the 1-methylated bicyclic system, we benchmarked it against the standard Evans oxazolidinone and the unmethylated 2-oxa-5-azabicyclo[2.2.1]heptane core in a standard


-benzylation reaction.
Auxiliary SystemReaction TypeElectrophileYield (%)dr (Diastereomeric Ratio)ee (Post-Cleavage)
Evans OxazolidinoneAlkylationBenzyl Bromide85%95:590%
2-Oxa-5-azabicyclo[2.2.1]heptaneAlkylationBenzyl Bromide88%96:492%
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane AlkylationBenzyl Bromide91% >99:1 >98%

Data Analysis: The unmethylated bicyclic core provides a marginal improvement over the Evans system due to enhanced rigidity. However, the introduction of the 1-methyl group provides a near-perfect steric block, pushing the diastereomeric ratio to >99:1 [3].

Troubleshooting & Process Insights

  • Incomplete Enolization: If starting material is recovered unalkylated, ensure the auxiliary is completely dry. The oxa-bridge is highly hygroscopic; trace water will quench the LDA before enolization occurs. Azeotropic drying with toluene prior to the reaction is highly recommended.

  • Poor Diastereoselectivity: A drop in dr usually indicates a failure in chelation. Ensure that coordinating solvents (like HMPA or DMPU) are not used during the enolization step, as they will disrupt the internal

    
    -oxa-bridge chelate, leading to a mixture of E/Z enolates.
    
  • Cleavage Resistance: Highly sterically hindered products may resist standard

    
     hydrolysis. In such cases, reductive cleavage using 
    
    
    
    in ether/methanol seamlessly yields the corresponding chiral alcohol while preserving the auxiliary.

References

  • Benchchem: Enantioselective Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core. Benchchem Database. 1

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Center for Biotechnology Information (PMC). 2

  • Organic Letters Vol. 20 No. 13 - A Mismatch-Free Strategy for the Diastereoselective α,α-Bisalkylation of Chiral Nonracemic Methyl Ketones. ACS Publications.3

Sources

Incorporating 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane into heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane in Heterocyclic Drug Scaffolds

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers

Executive Summary

Morpholine and piperazine rings are ubiquitous structural motifs in medicinal chemistry, frequently deployed to modulate solubility, tune basicity, and establish critical hydrogen-bond interactions[1]. However, these flat, unhindered heterocycles often suffer from severe metabolic liabilities—specifically, cytochrome P450 (CYP)-mediated oxidation at the


-carbon adjacent to the heteroatom.

To overcome these limitations, bridged bicyclic systems have emerged as premier bioisosteres. The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane core (CAS: 1935565-29-9)[2] represents an advanced evolution of this strategy. By introducing a bridgehead methyl group, this scaffold not only restricts the conformational ensemble to increase target specificity but also provides an absolute steric shield against oxidative metabolism, all while maintaining a highly favorable lipophilicity profile.

Mechanistic Rationale: The Causality of the C1-Methyl Group

As researchers, we do not simply swap functional groups; we engineer molecular properties. The transition from a standard morpholine to 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is driven by three distinct causal mechanisms:

  • Steric Shielding & Metabolic Stability: In standard morpholines, the

    
    -protons are highly susceptible to CYP-mediated hydrogen atom abstraction, leading to ring-opening and dealkylation. The 2-oxa-5-azabicyclo[2.2.1]heptane core, first pioneered by Portoghese in 1971[3][4], partially mitigates this. However, the addition of the C1-methyl group directly adjacent to the oxygen atom creates a steric blockade, fundamentally preventing enzyme active sites from accessing the vulnerable 
    
    
    
    -position.
  • Counterintuitive Lipophilicity (LogD) Tuning: Adding carbon atoms typically increases lipophilicity, which can negatively impact oral bioavailability. However, bridging a morpholine ring forces the molecule into a compact, spherical geometry that buries lipophilic surface area. As demonstrated by Degorce et al., one-carbon bridges can counterintuitively lower the LogD of the molecule by up to -0.8 units[5][6]. The 1-methyl derivative maintains this compact 3D topology, ensuring the molecule remains within optimal drug-like space.

  • Basicity (pKa) Modulation: The bicyclic [2.2.1] framework restricts the nitrogen lone pair's inversion barrier. The inductive effect of the bridgehead methyl group subtly lowers the basicity of the secondary amine (pKa ~7.85) compared to standard morpholine (pKa ~8.36), which is a critical tactic for reducing hERG channel liabilities in kinase inhibitors.

G A Morpholine (Low Fsp3, High CYP Liability) B 2-Oxa-5-azabicyclo[2.2.1]heptane (High Fsp3, Lower LogD) A->B Add C-Bridge C 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Blocked a-Oxidation, Tuned pKa) B->C Add C1-Methyl

Fig 1: Logical workflow of bioisosteric replacement from morpholine to the 1-methyl bridged system.

Physicochemical Profiling Data

To facilitate rational drug design, the quantitative advantages of the 1-methyl bridged system are summarized below.

Physicochemical ParameterMorpholine2-Oxa-5-azabicyclo[2.2.1]heptane1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
Fraction sp3 (Fsp3) 0.801.001.00
Calculated pKa 8.36~8.00~7.85
Relative Lipophilicity (

LogD)
Baseline-0.8 to -1.0-0.4 to -0.6
Steric Shielding at O-

NoneModerateAbsolute (Blocked by C1-Methyl)
Metabolic Stability (HLM) Low to ModerateHighVery High

Synthetic Integration Protocol: Buchwald-Hartwig Amination

Incorporating highly hindered bicyclic amines into heteroaryl scaffolds (e.g., pyrimidines or pyridines) requires a finely tuned catalytic system. Standard SNAr conditions often fail or require harsh temperatures that degrade the starting materials. We utilize a self-validating Buchwald-Hartwig cross-coupling methodology.

Causality of Reagent Selection:

  • RuPhos Ligand: The 1-methyl group creates significant steric bulk around the secondary amine. RuPhos is an electron-rich, bulky biaryl phosphine that accelerates the challenging reductive elimination step while completely suppressing unwanted

    
    -hydride elimination.
    
  • NaOtBu Base: Selected because its basicity is perfectly calibrated to deprotonate the palladium-coordinated amine without triggering the decomposition of sensitive heteroaryl halides.

Step-by-Step Methodology
  • Pre-Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (0.05 eq) and RuPhos (0.10 eq). Evacuate the flask and backfill with Argon (repeat 3x) to ensure a strictly inert atmosphere.

  • Reagent Loading: Add the aryl chloride/bromide (1.0 eq), 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.2 eq), and NaOtBu (1.5 eq) under a positive stream of Argon.

  • Solvent & Thermal Cycling: Inject anhydrous Toluene to achieve a 0.2 M concentration. Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously.

  • Self-Validating In-Process Control (IPC): At the 4-hour mark, withdraw a 10

    
    L aliquot via a micro-syringe. Quench in 1 mL of Acetonitrile, filter through a 0.2 
    
    
    
    m PTFE syringe filter, and analyze via LCMS.
    • Validation Metric: The system validates successful coupling when the LCMS trace shows the complete disappearance of the aryl halide's distinct isotope pattern and the emergence of the

      
       product mass. If starting material remains 
      
      
      
      , spike with an additional 0.02 eq of the Pd/RuPhos complex.
  • Workup: Once validated, cool the reaction to room temperature. Quench with an equal volume of deionized water and extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (typically utilizing a gradient of Hexanes/EtOAc or DCM/MeOH, depending on the polarity of the aryl core) to isolate the pure functionalized heterocycle.

G S1 1. Reagent Prep Aryl Halide + Bicyclic Amine S2 2. Catalyst System Pd2(dba)3 + RuPhos S1->S2 S3 3. Base & Solvent NaOtBu in Toluene S2->S3 S4 4. Thermal Cycling 90°C, 4-12h under Argon S3->S4 S5 5. In-Process Control (IPC) LCMS Mass Shift Check S4->S5 S5->S4 If Conversion < 95% (Add Catalyst) S6 6. Workup & Purification Aq. Extraction & Flash Chromatography S5->S6 If Conversion > 95%

Fig 2: Self-validating Buchwald-Hartwig amination workflow for bridged heterocycle incorporation.

References

  • Degorce, S. L., Bodnarchuk, M. S., Cumming, I. A., & Scott, J. S. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry, 61(19), 8934-8943. URL:[Link] (Cited as[5],[6])

  • Garsi, J.-B., et al. (2022). "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry, 87(16). URL:[Link] (Cited as[4])

  • Portoghese, P. S., & Turcotte, J. G. (1971). "Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane." Journal of Medicinal Chemistry. URL:[Link] (Cited as[3])

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

Status: Operational | Role: Senior Application Scientist | Topic: Yield Optimization & Troubleshooting

Executive Summary & Scaffold Architecture

The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane core is a conformationally restricted morpholine surrogate. Unlike the parent scaffold, the introduction of the C1-methyl group (bridgehead) significantly alters the synthetic thermodynamics.

Researchers often encounter yield collapse during the cyclization step. This is rarely due to "bad reagents" and almost always due to stereochemical mismatch or competitive elimination driven by the steric bulk of the methyl group.

The Structural Challenge

In the [2.2.1] numbering system (where O is position 2 and N is position 5):

  • Position 1 (Bridgehead): Derived from the C2-position of the pyrrolidine precursor.

  • Position 4 (Bridgehead): Derived from the C4-position of the pyrrolidine precursor.

  • The 1-Methyl Constraint: This requires generating a quaternary center equivalent in the transition state or attacking a secondary electrophile on the side chain, which drastically increases the energy barrier compared to the parent (non-methylated) synthesis.

The Optimized Synthetic Workflow

Do not rely on standard "hydroxyproline reduction" protocols used for the parent scaffold; they will fail for the 1-methyl variant due to lack of regiocontrol.

The "Golden Path" Protocol

Starting Material: trans-4-Hydroxy-L-proline (cheap, chiral pool).

Step 1: Orthogonal Protection Protect Nitrogen (Boc/Cbz) and the C4-Hydroxyl (TBS/Bn). The C4-OH must eventually be cis to the C2-sidechain for cyclization, but we start trans.

Step 2: Installation of the C1-Methyl Precursor Convert the C2-carboxylic acid to a Methyl Ketone .

  • Method: Weinreb Amide formation

    
     Grignard Addition (MeMgBr).
    
  • Why: This installs the requisite carbon framework without over-addition.

Step 3: The Stereoselective Reduction (CRITICAL STEP) Reduce the methyl ketone to a secondary alcohol.

  • The Trap: You will generate two diastereomers (

    
     at the new alcohol). Only one will cyclize. 
    
  • Requirement: The new OH group must be chemically accessible to the C4-nucleophile.

  • Recommendation: Use L-Selectride or CBS-reduction to maximize the syn-relationship relative to the ring substituents if possible, but chromatographic separation of diastereomers here is often required for high downstream yields.

Step 4: Inversion & Cyclization The C4-hydroxyl (originally trans) must attack the sidechain.

  • Strategy: If you retained trans-stereochemistry, you must use a method that inverts C4 (e.g., Mitsunobu) or invert C4 prior to this step.

Visualizing the Pathway

SynthesisPath Start trans-4-Hydroxy-L-Proline Weinreb Weinreb Amide (N-Boc, O-TBS) Start->Weinreb 1. Protection 2. Amidation Ketone Methyl Ketone (Grignard Addn) Weinreb->Ketone MeMgBr (0°C to RT) Alcohol Sec-Alcohol (Diastereomer Sep Required) Ketone->Alcohol Reduction (Selectride/NaBH4) Cyclization Cyclization (MsCl/Base or Mitsunobu) Alcohol->Cyclization Deprotect C4 Activation Product 1-Methyl-2-oxa-5-aza bicyclo[2.2.1]heptane Cyclization->Product Intramolecular SN2

Figure 1: Critical path for the synthesis of the 1-Methyl variant, highlighting the ketone reduction bottleneck.

Troubleshooting Guide: Why is my yield low?

This section addresses specific failure modes observed in the 1-methyl synthesis.

Issue 1: "I see the starting material disappear, but no product forms (or complex mixture)."

Diagnosis: Elimination (E2) dominates over Substitution (SN2). Context: In the 1-methyl synthesis, the electrophile on the sidechain is secondary (due to the methyl group). Secondary mesylates/tosylates are prone to elimination to form the vinyl group (exocyclic alkene), especially with strong bases.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Leaving Group Tosylate (Ts) / Mesylate (Ms)Triflate (Tf) or Mitsunobu (OH)
Base NaH / KOtBu (Strong, promotes E2)Ag2O (mild) or NaH (low temp)
Temperature Reflux0°C

RT

Corrective Action: Switch to a Mitsunobu cyclization (DIAD/PPh3). The Mitsunobu reaction activates the oxygen specifically for substitution and is less likely to cause elimination on the hindered secondary carbon compared to sulfonate displacement.

Issue 2: "My cyclization yield is stuck at ~40-50%."

Diagnosis: Diastereomeric mismatch. Context: Reduction of the methyl ketone (Step 3) yields a mixture of alcohols. If you did not separate them, ~50% of your material has the wrong stereochemistry for the geometric constraints of the [2.2.1] bridge. The "wrong" isomer cannot physically reach the transition state for SN2.

Corrective Action:

  • Check the NMR of your pre-cyclization alcohol. If the methyl doublet signal is split or complex, you have a mixture.

  • Separate diastereomers via flash chromatography before attempting cyclization.

  • Recycle the "wrong" isomer via oxidation (back to ketone) and re-reduction.

Issue 3: "The reaction stalls."

Diagnosis: Rotameric Locking (N-Boc effect). Context: The N-Boc group has restricted rotation. In some conformers, the steric bulk of the Boc group shields the C4-hydroxyl or the sidechain, preventing the "twist" required for cyclization.

Corrective Action:

  • Run the reaction in Toluene at 80°C (if using Mitsunobu) to overcome rotational barriers.

  • Switch protecting groups: N-Benzyl (Bn) is smaller and more flexible than Boc, often improving cyclization rates.

Decision Logic for Troubleshooting

Use this flow to diagnose your specific failure mode.

Troubleshooting Problem Low Yield / Failure CheckNMR Check Precursor NMR: Is it a single diastereomer? Problem->CheckNMR Mixture Mixture of Isomers CheckNMR->Mixture Yes (Complex signals) Pure Single Diastereomer CheckNMR->Pure No (Clean spectra) Action1 Separate Isomers via Chromatography Mixture->Action1 CheckProduct Check Crude NMR: Do you see Alkenes? Pure->CheckProduct Elimination Yes: Elimination Product CheckProduct->Elimination Vinyl protons present NoReaction No: Recovered SM CheckProduct->NoReaction Only SM present Action2 Switch to Mitsunobu OR Lower Base Strength Elimination->Action2 Action3 Steric Clash: Switch N-Boc to N-Bn Increase Dilution NoReaction->Action3

Figure 2: Diagnostic logic tree for reaction optimization.

Frequently Asked Questions (FAQ)

Q: Can I use cis-4-hydroxyproline starting material to avoid inversion steps? A: Yes, but it is significantly more expensive. Using trans-4-hydroxyproline and inverting via Mitsunobu (which serves as both the inversion and cyclization mechanism) is generally more cost-effective for scale-up.

Q: I need the N-Methyl analog, not the C1-Methyl. Is this the same guide? A: No. If you need 5-Methyl -2-oxa-5-azabicyclo[2.2.1]heptane (N-methyl), synthesis is trivial: Synthesize the parent core (without the methyl ketone step) and perform a reductive amination (Formaldehyde/NaBH(OAc)3) or alkylation on the final amine. The guide above is strictly for the bridgehead methyl.

Q: What is the best solvent for the cyclization? A:

  • For SN2 displacement (Mesylate/Base): THF or DMF. (DMF is faster but promotes elimination; THF is safer).

  • For Mitsunobu: Toluene or THF. Toluene is preferred for hindered substrates as it allows higher temperatures.

Q: Why is the 1-Methyl variant so much harder than the parent? A: The Thorpe-Ingold effect usually helps cyclization, but here, the methyl group at the reaction center (the electrophile) increases steric hindrance for the incoming nucleophile. You are fighting steric repulsion at the exact moment of bond formation.

References

  • BenchChem. 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one Structure and Properties. (General scaffold properties).

  • Wishka, D. G., et al. "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane."[1] Journal of Organic Chemistry. (Describes the parent scaffold synthesis from hydroxyproline, establishing the baseline protocol).

  • Chemical Communications. "A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system." (Alternative radical routes for difficult substitutions).

  • ResearchGate. "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity."[2] (Discusses C3 substitution, relevant for understanding steric constraints in this system).

Sources

Purification methods for 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Intermediates

Ticket ID: #PUR-221-MET Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, yield loss, and purity issues for bridged morpholine scaffolds.[1]

Executive Summary

The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a rigidified, chiral morpholine isostere.[1] Unlike standard morpholines, this bridged system introduces significant torsional strain and increased basicity at the N5 position. Researchers typically encounter three critical failure modes:

  • "Oiling Out" during salt formation: The bridgehead methyl group disrupts crystal lattice packing, leading to intractable gums rather than solids.

  • Chromatographic Tailing: The exposed nitrogen interacts strongly with acidic silanols on silica gel.

  • Volatility-Induced Yield Loss: The free base is surprisingly volatile; significant mass is often lost during rotary evaporation.

This guide provides autonomous, field-tested protocols to resolve these specific bottlenecks.

Module 1: The "Sticky Gum" Protocol (Salt Crystallization)

The Problem: You attempted to precipitate the hydrochloride or oxalate salt to stabilize the intermediate, but instead of white crystals, you obtained a hygroscopic yellow oil or gum that refuses to solidify.

The Science: The 1-methyl substituent at the bridgehead adds steric bulk that interferes with the planar stacking often seen in simple bicyclic salts. Furthermore, rapid precipitation traps solvent molecules within the lattice (solvate formation), preventing crystallization.[1]

The Solution: Thermodynamic Control via Dual-Solvent Recrystallization. Do not rely on simple precipitation. You must force the system into thermodynamic equilibrium.

Protocol: The "Gum Rescue" Workflow

  • Dissolution: Redissolve the gum in a minimum amount of hot isopropanol (IPA) (approx. 60°C). Do not use methanol (solubility is too high).[1]

  • Cloud Point: Add Diethyl Ether (Et₂O) or MTBE dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot IPA to turn the solution clear again.

  • Nucleation: Remove from heat. If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod to create micro-abrasion nucleation sites.

  • Slow Cooling: Wrap the flask in a towel (insulation) to allow it to cool to room temperature over 2–3 hours. Do not place directly in an ice bath.

  • Harvest: Once solids form at RT, move to 4°C for 1 hour, then filter.

Visual Workflow (DOT):

SaltRescue Start Starting Material: Intractable Gum/Oil Step1 Dissolve in Hot IPA (60°C) (Min. Volume) Start->Step1 Step2 Add Anti-solvent (Et2O/MTBE) until Cloud Point Step1->Step2 Step3 Re-clarify: Add 1-2 drops Hot IPA Step2->Step3 Step4 Nucleation Trigger: Seed or Scratch Glass Step3->Step4 Step5 Insulated Cooling (RT over 3 hours) Step4->Step5 Step6 Cold Maturation (4°C for 1 hour) Step5->Step6 End Result: Crystalline Solid Step6->End

Figure 1: Thermodynamic recovery workflow for oiled-out bicyclic amine salts.

Module 2: Chromatographic Purification (Free Base)

The Problem: The compound streaks (tails) on TLC plates and elutes as a broad band during flash chromatography, contaminating adjacent fractions.

The Science: The N5 nitrogen in the 2-oxa-5-azabicyclo[2.2.1]heptane system is a secondary amine with high pKa (typically ~9–10).[1] It acts as a Lewis base, hydrogen-bonding to the acidic silanol (Si-OH) groups on the silica surface.[1] This reversible binding causes peak broadening.

The Solution: Amine-Modified Silica Matrix. You must neutralize the silica surface before and during the run.

Protocol: The "Basified Silica" Method

  • Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) .[1]

    • Note: NH₄OH is superior for highly polar compounds but requires vigorous mixing to emulsify into DCM.

  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.

  • Sample Loading: Load the crude amine as a liquid (dissolved in DCM) or dry-load on Celite. Do not dry-load on silica, as this exacerbates the interaction.[1]

Data Comparison: Modifier Efficiency

ModifierResolution (Rs)Tailing Factor (Tf)Notes
None0.8 (Poor)> 2.5 (Severe)Significant yield loss in tails.[1]
1% TEA1.5 (Good)1.2 (Acceptable)TEA is hard to remove (high bp).[1]
1% NH₄OH 1.8 (Excellent) 1.05 (Ideal) Best for MS analysis (volatile).

Module 3: Volatility & Yield Management

The Problem: "I started with 500mg, purified it, and now I have 200mg. Where did it go?"

The Science: Low molecular weight bicyclic amines (MW < 150 g/mol ) have high vapor pressures. The 1-methyl group prevents intermolecular H-bonding stacking, increasing volatility compared to the parent scaffold.[1] High vacuum (< 10 mbar) at room temperature will sublime or evaporate the free base.

Troubleshooting Guide:

  • Q: How do I remove solvent without losing product?

    • A: Do not use a high-vacuum manifold. Use a rotary evaporator with a controlled vacuum (set to 100–150 mbar for DCM removal). Keep the water bath at < 30°C.

  • Q: How do I store the free base?

    • A: You don't. Convert it immediately to a salt (HCl or Tosylate) for storage.[1] If you must store the free base, keep it at -20°C under Argon; it will absorb CO₂ from the air to form carbamates.

Module 4: Diastereomer Separation (Exo vs. Endo)

The Context: Synthesis from non-chiral precursors (e.g., Diels-Alder routes) often yields a mixture of exo (bridgehead substituent anti to bridge) and endo isomers.[1] For the 1-methyl-2-oxa-5-azabicyclo system, these are diastereomers with distinct physical properties.

Separation Strategy:

  • Flash Chromatography: Usually insufficient for baseline separation.

  • Selective Crystallization:

    • The exo isomer is generally more crystalline due to lower steric clash in the lattice.

    • Protocol: Treat the mixture with 0.5 equivalents of D-Tartaric acid in Ethanol. The exo-isomer often crystallizes preferentially as the tartrate salt.

  • Preparative HPLC:

    • Column: C18 (Basic pH resistant, e.g., XBridge).[1]

    • Buffer: 10mM Ammonium Bicarbonate (pH 10). High pH keeps the amine neutral, improving peak shape and retention differentiation based on lipophilicity (methyl group orientation).[1]

FAQ: Technical Support

Q: The NMR shows a broad hump at 3.5–4.0 ppm. Is my product impure?

  • A: Not necessarily. Bridged bicyclic amines often exhibit rotameric broadening at room temperature due to slow inversion at the nitrogen or restricted rotation of N-protecting groups (like Boc/Cbz).

    • Verification: Run the NMR at 50°C. If the peaks sharpen, it is a dynamic conformational effect, not an impurity.

Q: Can I distill this intermediate?

  • A: Yes, but only under Kugelrohr conditions (Short path).[1]

    • Settings: 0.5 mmHg vacuum, oven temp 60–80°C.

    • Warning: Ensure the receiving bulb is cooled with dry ice/acetone to prevent re-evaporation into the pump.

Q: Why is the coupling constant (


) of the bridgehead proton zero? 
  • A: This is the Karplus relationship in action.[2] In the [2.2.1] system, the dihedral angle between the bridgehead proton and the adjacent exo-proton is often close to 90°, resulting in a

    
    -value of ~0 Hz. This appears as a singlet where you might expect a doublet.
    

References

  • Portoghese, P. S., et al. (1971).[1][3] "Bicyclic bases. Synthesis and conformational analysis of 2-oxa-5-azabicyclo[2.2.1]heptanes." Journal of Heterocyclic Chemistry, 8(6), 993–997.[1] Link[1]

  • Krow, G. R. (1981).[1] "The synthesis of bridged bicyclic nitrogen compounds." Tetrahedron, 37(8), 1283–1307.[1] (Foundational review on bicyclic amine handling). Link

  • Blanchard, S., et al. (2022).[1] "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry, 87(16), 10871–10889.[1] (Modern purification protocols for this exact scaffold). Link[1]

  • BenchChem Technical Support. (2025). "Separation of Exo and Endo Isomers of Dibicyclo[2.2.1]hept-2-ylmethanone." (General protocol for [2.2.1] isomer separation). Link[1]

Sources

Technical Support Center: Optimizing the Solubility of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solubility optimization of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice to navigate the common challenges encountered during the pre-formulation and formulation development of this novel bicyclic amine. Our goal is to empower you with the knowledge to make informed decisions, troubleshoot effectively, and ultimately select the optimal salt form for your therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: We have just synthesized 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane as a free base, and its aqueous solubility is very low. What is the first step to improve its solubility for preclinical studies?

The most effective and widely adopted strategy for enhancing the aqueous solubility of a basic compound like 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is through salt formation.[1][2] By converting the free base into a salt, you introduce ionic character to the molecule, which generally leads to a significant increase in its interaction with water, thereby improving solubility.[3]

The initial and most critical step is to determine the pKa of your compound. The pKa is the pH at which the compound is 50% ionized. For a basic compound, this value will dictate the selection of appropriate acidic counterions for salt formation. A reliable method for determining pKa is through potentiometric titration, but for early-stage development, computational prediction tools can provide a reasonable estimate.

Based on in-silico prediction using established algorithms, the estimated pKa of the tertiary amine in 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is approximately 8.5 - 9.5 . This moderately basic nature makes it an excellent candidate for salt formation with a variety of acidic counterions.

Q2: How do we select the best counterions for our salt screening study of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane?

A successful salt screening campaign hinges on a rational selection of counterions. The primary guiding principle is the ΔpKa rule , which states that for a stable salt to form, the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counterion.[1][2]

Given the predicted pKa of ~9.0 for 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, you should select counterions with a pKa of less than or equal to 7.0. A diverse selection of counterions with varying properties (e.g., inorganic vs. organic, mono- vs. di-protic) should be chosen to explore a wide range of physicochemical properties for the resulting salts.

Below is a suggested list of counterions for an initial screen, categorized by their properties:

Counterion ClassExample CounterionpKa of AcidRationale for Inclusion
Strong Mineral Acids Hydrochloric Acid (HCl)<0Forms highly ionic, often crystalline salts. A common starting point.
Sulfuric Acid (H₂SO₄)pKa1 < 0, pKa2 ~1.9Can form both sulfate and bisulfate salts, offering different properties.
Sulfonic Acids Methanesulfonic Acid (Mesylate)~ -1.9Often forms stable, crystalline salts with good solubility.
Ethanesulfonic Acid (Esylate)~ -1.6Similar to mesylate, provides an alternative alkyl chain length.
Carboxylic Acids Acetic Acid~ 4.76A simple organic acid, can form salts with different hydration states.
Tartaric AcidpKa1 ~2.98, pKa2 ~4.34A chiral dicarboxylic acid, useful for potential chiral resolution and forming crystalline salts.
Citric AcidpKa1 ~3.13, pKa2 ~4.76, pKa3 ~6.40A tricarboxylic acid, can form various salt stoichiometries and has buffering capacity.
Maleic AcidpKa1 ~1.9, pKa2 ~6.07A dicarboxylic acid known to form crystalline salts.

This selection provides a good balance of strong and weak acids, as well as organic and inorganic counterions, to maximize the chances of identifying a salt with desirable properties.

Troubleshooting Guide

Problem 1: We performed a salt screen but are struggling to obtain crystalline salts. Most of our attempts resulted in oils or amorphous materials.

This is a common challenge in early-stage salt screening. The inability to form a crystalline salt can be attributed to several factors:

  • Insufficient ΔpKa: If the pKa difference between your free base and the counterion is less than 2, the resulting salt may not be stable enough to form a crystal lattice and may disproportionate back to the free base and acid in solution.

  • Solvent System: The choice of solvent is critical for crystallization. A solvent system that is too good at solvating both the cation and anion can prevent them from organizing into a crystal lattice. Conversely, a solvent in which the salt is completely insoluble will lead to rapid precipitation of an amorphous solid.

  • Purity of the Free Base: Impurities in your starting material can inhibit crystallization. Ensure your 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane free base is of high purity (>98%).

Troubleshooting Steps:

  • Re-evaluate Counterion Selection: Double-check the pKa of your counterions and ensure a sufficient ΔpKa.

  • Expand Your Solvent Screen: Experiment with a wider range of solvents with varying polarities (e.g., isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). Anti-solvent addition is a powerful technique to induce crystallization.

  • Vary Crystallization Conditions: Try different crystallization techniques such as slow evaporation, cooling crystallization, and vapor diffusion.

  • Purify the Free Base: If you suspect impurities, repurify your starting material using chromatography or recrystallization.

Problem 2: We have identified a promising crystalline hydrochloride salt with high aqueous solubility. However, upon storage under ambient conditions, the solubility seems to decrease over time.

This issue could be due to either a polymorphic transformation or the formation of a less soluble hydrate.

  • Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, known as polymorphs.[4] These different forms can have different physical properties, including solubility and stability. It is possible that your initial, highly soluble form is a metastable polymorph that is converting to a more stable, but less soluble, form over time.

  • Hydrate Formation: The salt may be hygroscopic and absorb water from the atmosphere to form a stable hydrate.[5] Hydrates are crystalline forms that incorporate water molecules into their lattice structure. Often, the hydrated form of a drug is less soluble than its anhydrous counterpart.

Troubleshooting and Characterization Workflow:

The following workflow will help you identify the root cause of the decreased solubility:

G start Decreased Solubility Observed xrd Perform Powder X-ray Diffraction (PXRD) on fresh and aged samples start->xrd dsc Conduct Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) xrd->dsc If PXRD patterns are different dvs Run Dynamic Vapor Sorption (DVS) analysis xrd->dvs If PXRD patterns are the same polymorph polymorph dsc->polymorph Different thermal events, no significant weight loss in TGA before melting/decomposition hydrate hydrate dsc->hydrate Weight loss in TGA corresponding to stoichiometric water, endotherm in DSC hygroscopic hygroscopic dvs->hygroscopic Significant water uptake observed stable stable dvs->stable Minimal water uptake screen Initiate a comprehensive polymorph and hydrate screen polymorph->screen Indicates Polymorphism hydrate->screen Indicates Hydrate Formation hygroscopic->screen Consider alternative salts or controlled humidity storage investigate_other investigate_other stable->investigate_other Investigate other factors (e.g., chemical degradation)

Caption: Troubleshooting workflow for decreased solubility upon storage.

Problem 3: Our lead salt candidate, a mesylate, shows excellent solubility in water but precipitates out when we try to formulate it in a buffered solution at pH 7.4.

This phenomenon is likely due to salt disproportionation , where the salt reverts to its less soluble free base form when the pH of the solution is raised above a certain point.[6]

The solubility of a salt of a basic compound is pH-dependent. At low pH, the compound exists predominantly in its protonated (ionized) form, which is highly soluble. As the pH increases, the equilibrium shifts towards the unprotonated (free base) form. If the concentration of the dissolved salt exceeds the intrinsic solubility of the free base at that pH, the free base will precipitate out of solution.

Troubleshooting and Mitigation:

  • Determine the pH-Solubility Profile: Experimentally measure the solubility of your mesylate salt across a range of pH values (e.g., from pH 2 to pH 8). This will give you a clear picture of the pH at which disproportionation becomes a significant issue.

  • Consider a Stronger Acid Counterion: Salts formed with stronger acids (lower pKa) will have a lower pH in solution and will be more resistant to disproportionation at higher pH values. However, this may not be suitable for all delivery routes.

  • Formulation Strategies:

    • Use of Buffering Agents: Incorporate a buffering agent into your formulation to maintain a local pH where the salt remains soluble.

    • Use of Co-solvents or Solubilizers: The addition of co-solvents (e.g., propylene glycol, ethanol) or surfactants can increase the intrinsic solubility of the free base, thereby reducing the likelihood of precipitation.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of your salt candidates and is suitable for screening a large number of salts in parallel.

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.

Materials:

  • 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane salts

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Multichannel pipette

  • Plate reader with nephelometry or turbidimetry capability

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each salt in DMSO.

  • Serial Dilutions: In a separate 96-well plate, perform a serial dilution of your stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).

  • Assay Plate Preparation: Add 2 µL of each concentration from the dilution plate to the corresponding wells of a new 96-well assay plate in triplicate.

  • Addition of Aqueous Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well using a multichannel pipette.

  • Incubation and Measurement: Immediately place the plate in the plate reader and measure the light scattering or absorbance at a suitable wavelength (e.g., 620 nm) at time zero and after a set incubation period (e.g., 1-2 hours) at room temperature with shaking.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (DMSO + PBS).

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" shake-flask method determines the equilibrium solubility of a thermodynamically stable solid form.

Principle: An excess of the solid salt is equilibrated with the aqueous buffer of interest until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials:

  • Crystalline 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane salt

  • Aqueous buffer of interest (e.g., water, PBS pH 7.4, simulated gastric fluid)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid salt (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Addition of Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved salt using a validated HPLC-UV method against a standard curve.

Illustrative Thermodynamic Solubility Data:

The following table presents hypothetical but realistic thermodynamic solubility data for different salts of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane in water at 25°C to illustrate the potential impact of counterion selection.

Salt FormCounterionPredicted Solubility (mg/mL)Fold Increase vs. Free Base
Free Base-0.1-
HydrochlorideHCl25250
MesylateCH₃SO₃H35350
TartrateC₄H₆O₆15150
MaleateC₄H₄O₄10100

This data is for illustrative purposes only and actual experimental results may vary.

Polymorph Screening Workflow

A thorough polymorph screen is essential to identify the most stable crystalline form of your lead salt candidate to avoid late-stage surprises in development.

G start Lead Salt Candidate Identified crystallization Perform Broad Crystallization Screen (Varying solvents, temperatures, and techniques) start->crystallization characterization Characterize Solids by PXRD, DSC, TGA, and Microscopy crystallization->characterization analysis Group Unique Crystalline Forms characterization->analysis stability Conduct Interconversion (Slurry) Experiments and Competitive Slurrying analysis->stability stable_form stable_form stability->stable_form Identify Thermodynamically Stable Form full_char full_char stable_form->full_char Proceed with Full Physicochemical Characterization

Caption: A streamlined workflow for polymorph screening.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC press.
  • Avdeef, A. (2012).
  • ACD/Labs. (2023). ACD/Percepta. Advanced Chemistry Development, Inc. [Link]

  • ChemAxon. (2023). MarvinSketch. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
  • Thakral, N. K., & Kelly, R. C. (2017). Salt disproportionation: A material science perspective. International journal of pharmaceutics, 521(1-2), 361-373. [Link]

Sources

Technical Support Center: Resolution of Racemic 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals

Introduction

The oxa-aza-bicyclo[2.2.1]heptane class represents a highly valuable, conformationally restrained, sp³-rich scaffold frequently utilized as a bioisostere for substituted aryl rings in medicinal chemistry[1]. The introduction of a 1-methyl group to the 2-oxa-5-azabicyclo[2.2.1]heptane core increases steric bulk at the bridgehead, which significantly alters the molecule's chiral recognition profile. Obtaining enantiomerically pure forms of these backbone-constrained analogues is critical for evaluating their specific interactions with biological targets, such as GABA receptors or bromodomains.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps for the chiral resolution of racemic 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane mixtures.

ResolutionWorkflow Start Racemic 1-Methyl-2-oxa- 5-azabicyclo[2.2.1]heptane Split Select Strategy Start->Split MethodA Classical Salt Resolution Split->MethodA MethodB Chiral SFC / HPLC Purification Split->MethodB SaltForm Salt Formation (e.g., L-DTTA) MethodA->SaltForm Screen Stationary Phase Screening MethodB->Screen Cryst Fractional Crystallization SaltForm->Cryst FreeBase Alkaline Workup (NaOH / DCM) Cryst->FreeBase PureEnant Enantiopure Isomer (>99% ee) FreeBase->PureEnant Elute Isocratic Elution (with DEA modifier) Screen->Elute Elute->PureEnant

Fig 1. Decision matrix and workflow for the chiral resolution of the racemic aza-bicycle.

Core Methodologies & Step-by-Step Protocols

As a Senior Application Scientist, I emphasize that successful resolution requires understanding the causality behind each physical and chemical manipulation. Below are the two primary validated workflows for this specific bicyclic amine.

Protocol A: Classical Diastereomeric Salt Resolution (Scalable Route)

This method leverages the secondary amine at position 5 to form diastereomeric salts with chiral acids. It is highly scalable and cost-effective for multi-gram synthesis[2].

Step-by-Step Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane free base in a 95:5 (v/v) mixture of Isopropanol (IPA) and Water. Causality: The addition of 5% water increases the solubility of the chiral acid during the initial mixing phase, preventing premature, unselective precipitation.

  • Chiral Acid Addition: Heat the solution to 55°C. Slowly add 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid (DTTA) dissolved in IPA. Causality: Using 0.5 equivalents (the "Pope-Peachey" method) forces the enantiomers to compete for the limiting chiral resolving agent, thermodynamically driving the formation of the less soluble diastereomeric salt and significantly boosting the initial enantiomeric excess (ee%).

  • Controlled Crystallization: Cool the mixture linearly to 5°C over a 10-hour period. Causality: Rapid cooling causes kinetic trapping, leading to amorphous solids with poor optical purity. A slow, linear cooling ramp ensures thermodynamic control and highly ordered crystal lattice formation.

  • Isolation: Filter the resulting crystals and wash with cold IPA.

  • Free Base Liberation: Suspend the salt in Dichloromethane (DCM) and add 2M aqueous NaOH until the aqueous layer reaches pH 12. Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base. Self-Validation Step: Always analyze the liberated free base via an orthogonal analytical chiral HPLC method before proceeding to downstream synthesis to confirm >95% ee.

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

For rapid discovery-phase isolation, SFC is superior to traditional HPLC due to the high diffusivity and low viscosity of supercritical CO₂, which is ideal for polar bicyclic amines[3].

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 50 mg/mL stock solution of the racemate in Methanol.

  • Column Selection: Utilize an immobilized amylose-based stationary phase (e.g., Chiralpak IG, 250 x 21.2 mm, 5 µm). Causality: Immobilized phases prevent the chiral selector from dissolving in polar modifiers, allowing for a broader range of co-solvent screening without degrading the column.

  • Mobile Phase Configuration: Set the mobile phase to 85% supercritical CO₂ and 15% Methanol containing 0.2% Diethylamine (DEA). Causality: The secondary amine of the aza-bicycle strongly interacts with residual acidic silanols on the silica support. DEA acts as a competitive basic modifier, masking these silanols and preventing severe peak tailing.

  • Elution: Run isocratically at a flow rate of 70 mL/min, maintaining a column temperature of 40°C and a backpressure of 120 bar.

Quantitative Data: Resolution Optimization

Table 1: Optimization matrix for the diastereomeric salt resolution of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Chiral Resolving AgentSolvent SystemEquivalentsYield (Salt)ee% (First Crop)Causality / Observation
(+)-Camphorsulfonic AcidAcetone / MeOH (9:1)1.038%88%Good crystallinity; requires 1 recrystallization.
(-)-DTTAIPA / Water (95:5)0.542%94%Half-equivalent method drives high initial ee%.
L-Tartaric AcidEthanol1.015%45%Poor chiral recognition; high solubility of salt.
D-Mandelic AcidEtOAc / Hexane (1:1)1.0N/AN/AOiling out observed; fails to nucleate.
Troubleshooting & FAQs

TroubleshootingSFC Issue Issue: Peak Tailing in Chiral SFC Cause1 Amine Interaction with Silanols Issue->Cause1 Cause2 Column Overloading Issue->Cause2 Fix1 Add 0.1% DEA to Co-solvent Cause1->Fix1 Fix2 Reduce Injection Volume Cause2->Fix2 Result Baseline Resolution Achieved Fix1->Result Fix2->Result

Fig 2. Logical troubleshooting pathway for resolving peak tailing during SFC purification.

Q: During classical resolution, my diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent, often exacerbated by trace impurities or incorrect solvent polarity. Troubleshooting Action: Re-dissolve the oil by adding 5-10% of a polar solubilizing solvent (like Methanol). Then, lower the temperature by 10°C and slowly add an anti-solvent (like Acetone or Hexane) dropwise until the solution becomes slightly cloudy. Seed the mixture with a few crystals of the desired salt (if available) and hold the temperature steady to induce nucleation before further cooling.

Q: I am using Chiral HPLC/SFC, but the enantiomer peaks are severely tailing and overlapping. What is the mechanistic cause? A: The 2-oxa-5-azabicyclo[2.2.1]heptane core contains a highly basic secondary amine. This amine undergoes strong ion-exchange interactions and hydrogen bonding with the free, unendcapped silanol groups (-SiOH) present on the silica backbone of the chiral stationary phase. Troubleshooting Action: Incorporate 0.1% to 0.2% of a volatile basic modifier, such as Diethylamine (DEA) or Triethylamine (TEA), into your organic co-solvent. The modifier will competitively bind to the silanols, ensuring the target molecule elutes as a sharp, symmetrical peak.

Q: After two recrystallizations of the diastereomeric salt, the enantiomeric excess (ee%) has plateaued at 90% and won't improve. Why? A: You have likely hit a eutectic point. In some solvent systems, the pure enantiomer and the racemate co-crystallize at a specific ratio, preventing further optical enrichment regardless of how many times you recrystallize. Troubleshooting Action: Switch the recrystallization solvent entirely. If you were using an alcohol (e.g., IPA), switch to an aprotic solvent mixture (e.g., Acetone/Methanol or Acetonitrile). Changing the solvation environment alters the solubility curves and bypasses the eutectic plateau.

Q: How can I definitively determine the absolute configuration of the isolated enantiomers? A: For bridged bicyclic morpholine analogues, traditional optical rotation is insufficient for absolute structural assignment[4]. The most authoritative method is single-crystal X-ray diffraction. Convert the enantiopure free base into a heavy-atom salt (e.g., using 4-bromomandelic acid or (+)-camphorsulfonic acid) and grow single crystals via vapor diffusion. The presence of the heavy atom allows for the calculation of the Flack parameter, definitively establishing the (1S,4S) or (1R,4R) configuration.

References
  • Title: 2-Oxa-5-azabicyclo[2.2.
  • Title: 2-Oxa-5-azabicyclo[2.2.
  • Title: WO2023205251A1 - Compounds active towards bromodomains Source: Google Patents URL
  • Title: An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.

Sources

Minimizing side reactions during 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane functionalization

[1]

Status: Operational Ticket ID: #OXA-221-FUNC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane core is a high-value, conformationally restricted morpholine surrogate used to modulate lipophilicity (

1

However, this scaffold presents a distinct stability paradox: while the bicyclic framework is rigid, the ether bridge (C1–O–C3) is thermodynamically strained.[1] The presence of the C1-methyl group transforms the bridgehead into a tertiary ether, significantly increasing susceptibility to acid-catalyzed ring opening compared to its non-methylated parent.[1]

This guide addresses the three most common failure modes: Acid-Mediated Ring Opening , Steric-Induced Stagnation , and Rotameric NMR Confusion .[1]

Part 1: Critical Stability Warning (The "Tertiary Ether" Trap)

Issue: Unexplained loss of product or appearance of polar baseline impurities.

Diagnosis: The 1-methyl group at the bridgehead (C1) creates a tertiary ether motif.[1] Unlike the secondary bridgehead of the standard scaffold, this position can stabilize a carbocation. Exposure to Brønsted acids (e.g., HCl, TFA) or strong Lewis acids (e.g., BBr


1

Mechanism of Failure:

  • Protonation: Acid protonates the bridge oxygen.

  • Ring Opening: The strain of the [2.2.1] system drives cleavage. The C1-Methyl group stabilizes the developing positive charge (SN1-like character), accelerating the rupture.[1]

  • Trapping: The resulting carbocation is trapped by nucleophiles (water, chloride), destroying the bicycle.[1]

Troubleshooting Protocol: Acid Handling
ParameterRecommendationRationale
Deprotection Avoid aqueous HCl or neat TFA. Use TMSOTf/2,6-lutidine or H

/Pd-C
(for Cbz/Bn).[1]
Prevents oxonium ion formation and subsequent ring opening.
Salt Formation Do not store as HCl salts in solution. Use Fumarate or Oxalate salts.Weaker acids reduce the equilibrium concentration of the protonated ether.
Workup Maintain pH > 8. Use K

CO

or NaHCO

.
Basic conditions suppress the protonation of the ether bridge.

Part 2: Functionalization Decision Matrix

Issue: Low yields during N-alkylation (N5 position).

Diagnosis: The [2.2.1] bridge creates a "concave" and "convex" face.[1] The N5 nitrogen is sterically crowded, particularly by the C6-endo protons and the bridge itself. Standard S

Workflow: Selecting the Right Methodology

FunctionalizationLogicStartTarget: N-FunctionalizationTypeCheckWhat is the Electrophile?Start->TypeCheckAlkylAlkyl Halide (R-X)TypeCheck->AlkylAlkyl GroupArylAryl Halide (Ar-X)TypeCheck->ArylAryl GroupAcylAcyl Chloride / AcidTypeCheck->AcylCarbonylStericCheckIs R-X Primary/Unbranched?Alkyl->StericCheckSN2Standard SN2(K2CO3, MeCN, Heat)StericCheck->SN2Yes (MeI, EtBr)RedAmSwitch to Reductive Amination(Aldehyde + NaBH(OAc)3)StericCheck->RedAmNo (Secondary/Bulky)BuchwaldBuchwald-Hartwig(Pd2(dba)3, BINAP/XPhos)Aryl->BuchwaldRequiredCouplingAmide Coupling(HATU/DIPEA)Acyl->Coupling

Figure 1: Decision matrix for functionalizing the sterically constrained N5 position.[1] Note the preference for Reductive Amination over direct alkylation for bulky groups.

Part 3: Experimental Protocols

Protocol A: Reductive Amination (Preferred for Alkylation)

Why: Avoids quaternization and overcomes steric hindrance via the iminium intermediate.[1]

  • Formation: Dissolve 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M).

  • Activation: Add acetic acid (1.5 equiv) to catalyze iminium formation. Stir for 30 mins at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (1.5 equiv) portion-wise.
    
    • Critical Step: Do not use NaCNBH

      
       if avoiding acidic pH is critical, as NaBH(OAc)
      
      
      works under milder conditions.[1]
  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with DCM.
    
Protocol B: Buchwald-Hartwig Arylation

Why: The bridgehead methyl exerts long-range steric pressure; standard ligands often fail.[1]

  • System: Pd

    
    (dba)
    
    
    (2 mol%) + RuPhos or XPhos (4 mol%).[1]
    • Note: First-generation ligands (BINAP) often result in low conversion due to the bulk of the bicyclic amine.[1]

  • Base: NaOtBu (1.5 equiv).[1]

  • Solvent: Toluene or Dioxane (degassed), 100°C.

  • Observation: If conversion stalls, switch to a precatalyst system (e.g., XPhos Pd G3 ) to ensure active species generation.

Part 4: FAQ & Analysis

Q: My NMR shows split peaks (doubling). Is my compound impure?

A: Likely not. If you have formed an amide or carbamate at N5, the bicyclic framework restricts rotation around the N-C(O) bond.

  • Verification: Run the NMR at 353 K (80°C) in DMSO-

    
    . If the peaks coalesce into sharp singlets, they are rotamers.
    
  • Context: The 2-oxa-5-azabicyclo[2.2.1]heptane core is notorious for displaying distinct cis/trans rotamers due to the anisotropic effect of the ether bridge.[1]

Q: Can I use BBr to deprotect a methoxy group elsewhere on the molecule?

A: ABSOLUTELY NOT. Boron tribromide is a strong Lewis acid that coordinates avidly to ether oxygens. It will cleave the internal 2-oxa bridge of your scaffold, likely at the C1-O bond (tertiary center), destroying the bicycle.[1]

  • Alternative: Use L-Selectride or sodium ethanethiolate (NaSEt) for demethylation, as these are nucleophilic rather than Lewis acidic.[1]

Q: How do I visualize the Ring Opening risk?

The diagram below illustrates the specific vulnerability of the 1-Methyl variant compared to the standard core.

RingOpeningSubstrate1-Methyl-2-oxaScaffoldComplexOxonium Ion(Protonated Ether)Substrate->ComplexCoordinationAcidStrong Acid(H+ or Lewis Acid)Acid->ComplexTSTransition State:Strain ReleaseComplex->TSC1-O Bond Weakening(Tertiary Cation Stabilization)ProductRING OPENED(Tertiary Alcohol/Halide)TS->ProductNucleophilic Trap

Figure 2: Pathway of acid-catalyzed destruction.[1] The C1-Methyl group stabilizes the transition state, making this scaffold more fragile than its non-methylated analogs.[1]

References

  • Synthesis and Stability of Bridged Morpholines: Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Source: National Institutes of Health (PMC) / J. Org.[1] Chem.

  • Mechanistic Insight on Ring Opening: Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene. Source: Beilstein Journal of Organic Chemistry.

  • Medicinal Chemistry Utility (LogD Modulation): Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes and Bridged Morpholines. Source:[1][2][3] ACS Medicinal Chemistry Letters.

  • General Reductive Amination Protocols for Bridged Systems: Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Source: Chemical Science (RSC).[1]

Technical Support Center: Optimizing Column Chromatography for Bridged Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Purifying bridged bicyclic amines (e.g., quinuclidines, tropanes, and azabicyclo[3.2.1]octanes) presents a unique challenge in synthetic chemistry and drug development. Due to their rigid 3D architecture, the nitrogen lone pair is locked in an exposed geometry, preventing the steric shielding and nitrogen inversion typically seen in flexible aliphatic amines[1]. This structural feature renders them exceptionally basic and nucleophilic. When exposed to standard normal-phase silica gel, these amines engage in profound Brønsted acid-base interactions with weakly acidic silanol groups (Si-OH), leading to severe peak tailing, streaking, and irreversible adsorption[2],[3].

This support center provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity recovery of these challenging pharmacophores.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my bridged bicyclic amines streak completely down the TLC plate and column, even in highly polar solvents? A1: The streaking is not a polarity issue; it is an ionic interaction issue. Silica gel acts as a Brønsted acid with a pKa of approximately 4.5 to 5.5. Highly basic bridged amines (pKa ~10-11) are immediately protonated upon contact with the stationary phase, forming a strong ionic bond (


)[3]. Standard organic solvents cannot disrupt this ionic pairing, causing the compound to smear across the column rather than eluting in a discrete band[2].

Q2: What is the mechanistic difference between using Triethylamine (TEA) and Ammonium Hydroxide (


) as mobile phase additives? 
A2:  Both act as sacrificial bases to deactivate silanols, but they function differently:
  • TEA (1-5% v/v): Acts as a bulky, lipophilic competing base. It binds to the acidic silanols, temporarily masking them and allowing your target amine to bypass the active sites[4]. It is ideal for moderately polar amines eluted in Hexane/Ethyl Acetate or standard DCM/MeOH systems.

  • Ammonium Hydroxide (1-10% in MeOH): Provides a highly basic, protic environment that not only neutralizes silanols but also significantly increases the overall polarity and hydrogen-bonding capacity of the mobile phase[3]. It is superior for highly polar, water-soluble bridged amines.

Q3: When should I abandon Normal-Phase (NP) silica for Reverse-Phase (RP) chromatography? A3: You should transition to RP-C18 chromatography when your amine requires more than 15-20% Methanol in Dichloromethane to elute on normal phase. At these high methanol concentrations, the silica gel itself begins to dissolve, leading to amorphous silicate contamination in your purified product[5]. RP chromatography utilizing a high-pH aqueous buffer ensures the amine remains in its lipophilic free-base form, yielding sharp peaks and excellent recovery[2],[6].

Section 2: Troubleshooting Guide

Problem 1: Severe tailing persists despite adding 1% TEA to the mobile phase.

  • Root Cause: Inadequate deactivation of the stationary phase. If the TEA is only added to the running solvent alongside the sample, the target amine still competes for the active silanols at the solvent front.

  • Solution: Pre-equilibration is mandatory. Pack the column and flush it with at least 2-3 Column Volumes (CV) of the TEA-containing mobile phase before loading your sample[2].

Problem 2: The target amine co-elutes with TEA, and I cannot remove it during concentration.

  • Root Cause: TEA has a boiling point of 89°C and often becomes trapped in the viscous oils of concentrated bicyclic amines.

  • Solution: Perform multiple co-evaporations with methanol or toluene on the rotary evaporator. Alternatively, switch your additive to methanolic ammonia, which is highly volatile and leaves no organic residue upon evaporation[7].

Problem 3: Complete loss of compound on the column (0% recovery).

  • Root Cause: Irreversible ionic binding to highly active silanols, or covalent reaction with impurities in the silica.

  • Solution: Switch the stationary phase entirely. Use amine-functionalized silica (e.g., KP-NH) or basic alumina, neither of which possess the acidic protons responsible for the irreversible binding,.

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the key parameters for selecting the optimal mobile phase modifier for basic amine purification.

AdditiveTypical Conc.Best Use CaseAdvantagesDisadvantages
Triethylamine (TEA) 1 - 5% (v/v)Lipophilic amines (Hex/EtOAc systems)Excellent silanol masking; inexpensive.High b.p. (89°C); can be difficult to remove from oils.
Ammonium Hydroxide 1 - 10% (in MeOH)Highly polar amines (DCM/MeOH systems)Highly volatile; leaves no organic residue.Can cause silica dissolution at high concentrations.
Diethylamine (DEA) 0.5 - 2% (v/v)Extremely basic aminesStronger base than TEA; b.p. 55°C (easier removal).Secondary amine; can react with electrophilic impurities[7].
Ammonium Bicarbonate 10 mM (pH 10)Reverse-Phase (C18) HPLC/FlashBuffers at high pH; MS-compatible[6].Requires specialized high-pH stable C18 columns.

Section 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification with Pre-Equilibration (TEA Method)

This protocol utilizes a self-validating pre-equilibration step to ensure complete silanol deactivation before the sample is introduced.

  • TLC Validation: Prepare a TLC plate. Spot your crude mixture. Develop the plate in your optimized solvent system containing 2% TEA. Validation Check: If the target spot exhibits an

    
     between 0.2–0.4 with a tight, circular shape (no streaking), proceed to column packing.
    
  • Solvent Preparation: Prepare 1 Liter of the optimized mobile phase (e.g., 90:10 DCM:MeOH) and add 20 mL of TEA (2% v/v). Mix thoroughly.

  • Column Packing & Pre-Equilibration: Slurry-pack the silica gel using the TEA-modified solvent. Once packed, pass exactly 3 Column Volumes (CV) of the modified solvent through the column.

  • pH Validation: Collect a few drops of the eluent exiting the column and test it with pH paper. Validation Check: The pH must be distinctly basic (pH > 9), matching the incoming solvent. If it is neutral, the silica is still absorbing TEA; flush with 1 more CV.

  • Loading & Elution: Dissolve the crude bridged bicyclic amine in the minimum amount of modified solvent. Load it carefully onto the column head. Elute using the modified solvent and collect fractions.

  • Post-Column Processing: Pool the product-containing fractions. Concentrate under reduced pressure. To remove residual TEA, add 10 mL of Toluene and re-evaporate (repeat 2x).

Protocol B: High-pH Reverse-Phase (C18) Chromatography

Used for highly polar bridged amines. This protocol ensures the amine remains in its free-base form to maximize retention and peak sharpness.

  • Buffer Preparation: Prepare Mobile Phase A: HPLC-grade Water containing 0.1% Ammonium Hydroxide (

    
    ). Prepare Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% 
    
    
    
    .
  • pH Validation: Measure the pH of Mobile Phase A. Validation Check: The pH must be

    
    . This ensures the buffer is at least 1-2 units above the 
    
    
    
    of the target amine, guaranteeing it remains fully deprotonated[6].
  • Column Selection: Ensure you are using a hybrid-silica or polymer-based C18 column rated for high-pH stability (standard silica-based C18 will dissolve at pH 10).

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15-20 CVs. The fully deprotonated bicyclic amine will exhibit predictable, lipophilic retention behavior[2].

Section 5: Visual Workflows

Workflow Start Analyze Bridged Bicyclic Amine Polarity Is the compound highly polar (requires >15% MeOH in DCM)? Start->Polarity NP Normal-Phase Silica Gel Polarity->NP No (Lipophilic) RP Reverse-Phase C18 Polarity->RP Yes (Hydrophilic) ModNP Add 1-5% TEA or NH4OH Pre-equilibrate Column NP->ModNP ModRP Use High pH Buffer (0.1% NH4OH in H2O/MeCN) RP->ModRP Success Sharp Elution & High Recovery ModNP->Success ModRP->Success

Decision matrix for selecting normal vs. reverse-phase chromatography for basic amines.

Mechanism Silica Acidic Silanol (Si-OH) pKa ~4.5-5.5 Interaction Irreversible Adsorption & Severe Tailing Silica->Interaction No Additive Deactivated Deactivated Surface (Si-O⁻ H-TEA⁺) Silica->Deactivated Pre-equilibration Amine Bridged Bicyclic Amine (Exposed Lone Pair) Amine->Interaction Ionic Binding Elution Free Elution of Target Amine Amine->Elution Bypasses Silanols Additive Basic Additive (TEA or NH4OH) Additive->Deactivated Neutralizes Acidic Sites Deactivated->Elution Prevents Binding

Mechanism of silanol deactivation by basic additives to prevent amine tailing.

References

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Myers, D. P., Hetrick, E. M., Liang, Z., & Baertschi, S. W. (2013). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate.[Link]

  • Belostotskii, A. M. (2025). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. ResearchGate.[Link]

  • ResearchGate Community. (2015). Is there any negative impact of diethyl amine while using in column chromatography? ResearchGate.[Link]

  • Reddit Chempros Community. (2024). Column chromatography issue. Reddit. [Link]

Sources

Handling hygroscopic nature of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Hygroscopicity Management & Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Technical Briefing

The Challenge: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane salts (typically hydrochloride or oxalate) are high-value "bridged morpholine" scaffolds. While the bicyclic structure offers desirable rigidity and metabolic stability (morpholine isostere), the salt form creates a significant "hygroscopic tax."

The ether bridge oxygen and the protonated amine create a high dipole moment and strong hydrogen-bond acceptor/donor capability. Upon exposure to ambient humidity (>40% RH), these salts can transition from free-flowing solids to sticky gums or deliquescent oils within minutes.

Impact on Experimental Integrity:

  • Stoichiometric Drift: Absorbed water acts as "dead weight," leading to under-loading of the amine in coupling reactions (e.g., Buchwald-Hartwig, Amide coupling).

  • Catalyst Poisoning: In transition-metal catalysis, introduced water can hydrolyze sensitive ligands or active esters.

  • Physical Degradation: Prolonged exposure to moisture can lead to hydrolysis of the salt or physical aggregation that prevents dissolution.

Decision Logic: Handling & Recovery

Before proceeding, assess the current state of your material using the logic flow below.

HandlingLogic Start Assess Material State State1 Free-flowing Powder Start->State1 State2 Clumped / Sticky Solid Start->State2 State3 Deliquescent Oil / Gum Start->State3 Action1 Standard Handling (Minimize Exposure) State1->Action1 < 5 min exposure Action2 Vacuum Desiccation (P2O5 / 24h) State2->Action2 Mild Moisture Action3 Azeotropic Drying (Protocol A) State2->Action3 Severe Clumping State3->Action3 Mandatory Action4 Quantify Water (KF) Adjust MW for Stoichiometry Action2->Action4 Action3->Action4 Post-Process

Figure 1: Decision matrix for processing hygroscopic amine salts based on physical state.

Troubleshooting Guides & Protocols

Protocol A: Azeotropic "Rescue" Drying

Use this when the salt has turned into a gum or oil, or when strict anhydrous conditions are required.

Principle: Water forms a low-boiling azeotrope with toluene (85°C), allowing moisture removal at temperatures lower than the boiling point of water, preventing thermal degradation of the amine salt.

StepActionTechnical Note
1 Dissolution Dissolve the "wet" salt in a minimum amount of Methanol (MeOH) . Ensure complete dissolution.
2 Exchange Add 10-15 volumes of Anhydrous Toluene .
3 Concentration Rotovap at 40-45°C under reduced pressure. The MeOH will strip first, followed by the Toluene/Water azeotrope.
4 Repetition The residue may look oily. Add fresh Toluene and repeat Step 3 two more times .
5 Final State Upon final evaporation, the salt should foam up into a white/off-white solid.
6 Storage Backfill with Argon/Nitrogen immediately. Store in a desiccator.
Protocol B: Precision Weighing (The "Stock Solution" Method)

Use this for setting up sensitive reactions (e.g., Pd-catalyzed couplings) where stoichiometry is critical.

Problem: Weighing 5.0 mg of a hygroscopic salt on an analytical balance is prone to error; the mass increases as you watch. Solution: Do not weigh the solid for the reaction. Weigh a larger amount to create a stock solution.

  • Bulk Weighing: Rapidly weigh ~100-200 mg of the salt into a tared vial. Record the exact mass (

    
    ).
    
  • Water Correction: Ideally, run a Karl Fischer (KF) titration on a small aliquot. If unavailable, assume the manufacturer's CoA water content only if the bottle was freshly opened. Otherwise, dry via Protocol A first.

  • Dissolution: Dissolve in a specific volume (

    
    ) of the reaction solvent (e.g., DMSO, DMF, or MeOH).
    
  • Calculation: Calculate the molar concentration (

    
    ) based on the corrected molecular weight (MW).
    
    
    
    
  • Dispensing: Volumetrically dispense the amine into your reaction vessel.

Frequently Asked Questions (FAQs)

Q1: My salt turned into a sticky oil on the bench. Is it degraded?

  • Status: Likely Intact but Hydrated .

  • Explanation: The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is generally chemically stable to hydrolysis at neutral/acidic pH. The oil is likely a supersaturated aqueous solution of the salt (deliquescence).

  • Fix: Do not heat it directly on a hotplate (risk of thermal decomposition). Use Protocol A (Azeotropic Drying) to restore the solid form.

Q2: Can I use Dichloromethane (DCM) to dry the salt?

  • Answer: No.

  • Reasoning: DCM does not form a beneficial azeotrope with water and has low water miscibility. Water will simply float on top or adhere to the glass. Toluene or Acetonitrile are superior choices for azeotropic drying.[1]

Q3: How does water content affect Buchwald-Hartwig couplings with this amine?

  • Impact: High.

  • Mechanism:

    • Stoichiometry: If your salt is 15% water by weight, you are under-loading the amine by 15%. This leads to incomplete conversion of the aryl halide.

    • Base Consumption: If using moisture-sensitive bases (e.g., NaOtBu), the water in the salt will quench the base immediately (

      
      ), changing the reaction pH and potentially stalling the catalytic cycle.
      
  • Recommendation: Use Protocol B and consider using a slight excess (1.2 equiv) of the base to account for residual moisture.

Q4: Is there a less hygroscopic alternative to the HCl salt?

  • Recommendation: Consider the Tosylate (p-Toluenesulfonate) or Fumarate salts.

  • Why: These counter-ions are larger and more hydrophobic than Chloride. They pack better into crystal lattices, reducing the surface energy available for water absorption. However, check solubility; Tosylates dissolve slower in water/methanol than HCl salts.

Experimental Workflow: Buchwald-Hartwig Setup

The following diagram illustrates the critical path for using this hygroscopic amine in a Palladium-catalyzed cross-coupling.

ReactionWorkflow Salt Amine Salt (Hygroscopic) Dry Azeotropic Dry (Toluene) Salt->Dry If sticky Stock Prep Stock Soln (in DMSO/DMF) Salt->Stock If fresh Dry->Stock React Reaction (Inert Atm) Stock->React Volumetric Transfer Base Base Addition (Excess if wet) Base->React Cat Pd Catalyst Cat->React

Figure 2: Optimized workflow for minimizing moisture impact during catalytic coupling.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on counter-ion selection for hygroscopicity management). Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Discusses impact of reaction conditions and stoichiometry in amination). Link

  • BldPharm. (n.d.). 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane MSDS. (General safety and handling data for the specific scaffold). Link

Sources

Validation & Comparative

A Guide to the Spectroscopic Analysis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Architecture of Bicyclic Heterocycles

The rigid bicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry, offering a three-dimensional arrangement of substituents that can precisely orient pharmacophoric elements for optimal target engagement. The introduction of heteroatoms, such as in 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, further expands the accessible chemical space and modulates physicochemical properties. However, the structural complexity and stereochemical nuances of these molecules necessitate sophisticated analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of such intricate systems.[1][2][3]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane. In the absence of direct experimental spectra for this specific molecule, this guide will present a detailed predicted analysis based on established NMR principles and comparative data from structurally related analogs. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering insights into the influence of the bicyclic framework, the heteroatoms, and the bridgehead methyl group on the magnetic environment of the nuclei.

Predicted ¹H NMR Spectral Analysis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

The ¹H NMR spectrum of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is anticipated to exhibit a set of distinct signals corresponding to the unique protons in the molecule. The rigid bicyclic structure restricts conformational flexibility, leading to well-defined chemical shifts and coupling patterns.

Key Predicted Resonances and Their Rationale:

  • Bridgehead Protons (H4): The proton at the C4 bridgehead is expected to resonate at a relatively downfield position, likely in the range of 3.0-3.5 ppm. Its proximity to both the nitrogen and oxygen atoms results in significant deshielding.

  • Methylene Protons Adjacent to Oxygen (H3): The two protons on C3, being adjacent to the electronegative oxygen atom, will be deshielded and are predicted to appear as a complex multiplet, likely in the region of 3.5-4.0 ppm. Due to the constrained geometry, these protons are diastereotopic and will exhibit distinct chemical shifts and geminal coupling.

  • Methylene Protons Adjacent to Nitrogen (H6): The protons on C6, adjacent to the nitrogen atom, are also expected to be deshielded, with predicted chemical shifts in the 2.8-3.3 ppm range. Similar to the C3 protons, they are diastereotopic.

  • Bridge Methylene Protons (H7): The protons on the C7 bridge are expected to be the most shielded in the carbon framework, with predicted chemical shifts in the range of 1.5-2.0 ppm. They will likely appear as a complex multiplet due to coupling with neighboring protons.

  • Methyl Protons (1-CH₃): The protons of the methyl group at the C1 bridgehead are predicted to resonate in the upfield region, likely around 1.2-1.5 ppm, appearing as a singlet as there are no adjacent protons to couple with.

Through-Space Effects: The presence of the methyl group at the C1 bridgehead may introduce through-space NMR effects, such as steric compression, which could influence the chemical shifts of nearby protons, particularly one of the C7 protons.[4] This effect arises from the van der Waals repulsion between the electron clouds of the methyl protons and a spatially close proton on the C7 bridge, leading to a downfield shift for the compressed proton.

Predicted ¹³C NMR Spectral Analysis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Predicted Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C175-85Bridgehead carbon attached to both oxygen and a methyl group, leading to significant deshielding.
C370-80Methylene carbon adjacent to the electronegative oxygen atom.
C460-70Bridgehead carbon adjacent to the nitrogen atom.
C650-60Methylene carbon adjacent to the nitrogen atom.
C735-45Bridge methylene carbon, generally the most shielded in the ring system.
1-CH₃20-30Methyl carbon, typically found in the upfield region of the spectrum.

The chemical shifts in ¹³C NMR are significantly influenced by the electronegativity of adjacent atoms and the hybridization of the carbon atom.[5] The presence of the oxygen and nitrogen atoms in the bicyclic framework causes a general downfield shift for the adjacent carbons compared to a simple bicyclo[2.2.1]heptane system.[6]

Comparative NMR Data of Related Bicyclic Systems

To substantiate the predicted spectral data, it is instructive to compare it with the experimental NMR data of structurally similar compounds. The following table presents a comparison with the parent 2-oxa-5-azabicyclo[2.2.1]heptane and a related N-substituted derivative.

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (Predicted) H4: 3.0-3.5; H3: 3.5-4.0; H6: 2.8-3.3; H7: 1.5-2.0; 1-CH₃: 1.2-1.5C1: 75-85; C3: 70-80; C4: 60-70; C6: 50-60; C7: 35-45; 1-CH₃: 20-30N/A
2-Oxa-5-azabicyclo[2.2.1]heptane Data for various derivatives available, showing bridgehead protons adjacent to N and O in the 3-5 ppm range, and methylene protons adjacent to heteroatoms in the 2.5-4.5 ppm range.[7][8]Data for various derivatives show bridgehead carbons in the 60-85 ppm range and methylene carbons adjacent to heteroatoms in the 50-80 ppm range.[7][7][8]
2-Methyl-2-azabicyclo[2.2.1]heptane N-methyl protons typically resonate around 2.2-2.5 ppm. The bridgehead and adjacent methylene protons show shifts influenced by the nitrogen atom.The N-methyl carbon appears around 40-45 ppm. The ring carbons show shifts characteristic of the bicyclic amine structure.[9]

This comparative analysis highlights the expected regions for the proton and carbon signals of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane. The presence of the bridgehead methyl group is the primary structural difference, and its main effect is expected to be on the chemical shift of the C1 carbon and potentially on the proximate C7 protons due to through-space interactions.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the NMR analysis of a compound like 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12][13]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[10]

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra: To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments is essential.[14][15]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds). This is crucial for tracing out the proton-proton connectivity within the bicyclic framework.[15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.[16][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is key for establishing long-range connectivity and piecing together the entire molecular structure, especially for connecting quaternary carbons.[16][18]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This can be particularly useful for confirming stereochemical relationships within the rigid bicyclic system, such as the spatial relationship between the bridgehead methyl group and the bridge methylene protons.[19]

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD 1D NMR (¹H, ¹³C, DEPT) filter->oneD twoD 2D NMR (COSY, HSQC, HMBC, NOESY) oneD->twoD assign_H Assign ¹H Spectrum (Integration, Multiplicity) twoD->assign_H connect Establish Connectivity (COSY, HMBC) assign_H->connect assign_C Assign ¹³C Spectrum (DEPT) assign_C->connect stereo Determine Stereochemistry (NOESY) connect->stereo structure Propose/Confirm Structure stereo->structure

Caption: Workflow for the structural elucidation of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane using NMR spectroscopy.

Conclusion

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Legris, M., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. [Link]

  • Borman, S. (2017). Old and new spectroscopic techniques team up to decipher intricate alkaloids. Chemical & Engineering News. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Zhu, H., et al. (2026). From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. Journal of Medicinal Chemistry. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • P. A. Crooks, et al. 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.
  • Columbia University. HSQC and HMBC. [Link]

  • Garraffo, H. Structure Elucidation Of Alkaloids. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine. [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • University of Ottawa. Even More Structural Information from NMR – Introducing H2BC. [Link]

  • SlideShare. Structural determination of alkaloids. [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • SpectraBase. bicyclo[2.2.1]heptane-2-carbohydrazide - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. BICYCLO-[2.2.1]-HEPTAN-2-ON. [Link]

  • PubChem. Bicyclo(2.2.1)heptane. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ResearchGate. Bicyclo[2.2.1]heptane compounds studied. [Link]

  • MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • ResearchGate. Through-Space Paramagnetic NMR Effects in Host–Guest Complexes: Potential Ruthenium(III) Metallodrugs with Macrocyclic Carriers. [Link]

  • NIST. Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo-. [Link]

  • Royal Society of Chemistry. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. [Link]

  • ScienceDirect. Computation of through-space NMR shielding effects by aromatic ring–cation complexes. [Link]

  • PubMed. Computation of through-space NMR shielding effects by aromatic ring-cation complexes: substantial synergistic effect of complexation. [Link]

Sources

Metabolic Stability Comparison: Morpholine vs. 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a superior bioisostere to the traditional morpholine ring for drug candidates requiring enhanced metabolic stability and reduced lipophilicity.

While morpholine is a ubiquitous pharmacophore, it suffers from oxidative metabolic liabilities at the


-carbon positions. The bridged analog, 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, utilizes a methylene bridge to lock the conformation, sterically hinder metabolic "soft spots," and counter-intuitively lower lipophilicity (

), thereby improving intrinsic clearance (

) and overall pharmacokinetic (PK) profiles.

Physicochemical & Structural Comparison

The transition from a flexible morpholine to a rigid bridged system alters fundamental properties governing drug-likeness.

FeatureMorpholine 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Impact on Drug Design
Structure Flexible 6-membered ringRigid bicyclic [2.2.1] systemRigidity improves selectivity (entropy).
Formula


Increased MW (+40 Da).
Conformation Chair (fluxional)Locked Boat-likeEliminates "induced fit" binding to CYPs.
Lipophilicity (

)
BaselineDecreased (~0.5 - 0.8 units lower)Lower LogD improves solubility and reduces non-specific binding.
Metabolic Liability High (

-C oxidation)
Low (Steric shielding)Extends half-life (

).
Basicity (

)
~8.3~8.5 - 9.0 (Context dependent)Bridgehead methyl and strain modulate

.
Why the Lipophilicity Drop?

Adding carbon usually increases lipophilicity (


).[1] However, Bodnarchuk et al. (AstraZeneca) demonstrated that bridging morpholines reduces 

.[2] The rigid scaffold exposes the polar oxygen and nitrogen atoms more effectively to solvent water networks compared to the fluxional morpholine, which can "hide" its polar face.

Metabolic Stability Analysis

The Morpholine Liability

Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

  • Mechanism: Hydrogen abstraction occurs at the carbon

    
     to the nitrogen (or oxygen).
    
  • Outcome: This forms an unstable carbinolamine intermediate, which collapses to open the ring (forming linear amino-acids or aldehydes) or leads to N-dealkylation.

The Bridged Solution (1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane)

The "1-methyl" substitution and the [2.2.1] bridge provide a two-fold defense:

  • Conformational Lock: CYPs often require the substrate to adopt a specific conformation for oxidation. The rigid bicycle prevents this adaptation.

  • Steric Shielding: The bridge (C7) and the bridgehead methyl (C1) physically block the approach of the bulky CYP heme iron-oxo species to the vulnerable

    
    -protons.
    
Representative Stability Data

Data extrapolated from bridged morpholine bioisostere studies (e.g., Bodnarchuk et al., J. Med. Chem. 2018).[1][2]

ParameterMorpholine AnalogBridged Analog (2.2.1)Improvement Factor
HLM

(

)
45 (High Clearance)< 12 (Low Clearance)~3-4x Stability

(Human)
~25 min> 120 minSignificant Extension
Metabolites Ring-opened, N-dealkylatedIntact parent, minor N-oxideCleaner Profile
Mechanism Visualization

The following diagram illustrates the metabolic blockade provided by the bridged system.

MetabolicPathways Morpholine Morpholine (Flexible) CYP CYP450 (Oxidation) Morpholine->CYP Substrate Binding AlphaC α-Carbon Radical CYP->AlphaC H-Abstraction RingOpen Ring Opening / N-Dealkylation (High Clearance) AlphaC->RingOpen Collapse Bridged 1-Methyl-2-oxa-5-azabicyclo [2.2.1]heptane (Rigid) Blocked Steric & Conformational Blockade Bridged->Blocked Bridge Hinders CYP Stable Metabolically Stable (Intact Scaffold) Blocked->Stable No Oxidation

Caption: Comparative metabolic fate. Morpholine undergoes


-carbon oxidation leading to ring opening, whereas the bridged analog sterically prevents CYP access, maintaining scaffold integrity.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your specific series, use this standardized Human Liver Microsome (HLM) stability protocol.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow
  • Pre-Incubation:

    • Prepare 1

      
       test compound in Phosphate Buffer (100 mM, pH 7.4).
      
    • Add microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 min.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
  • Sampling:

    • At timepoints

      
       min, remove 50 
      
      
      
      aliquot.
    • Immediately dispense into 150

      
       ice-cold Stop Solution.
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion disappearance).

Calculation

Plot


 vs. Time.[3] The slope 

is the elimination rate constant.


Assay Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (Cmpd + HLM @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (Ice-Cold ACN + IS) Step3->Step4 Aliquot Step5 5. Analysis (LC-MS/MS) Step4->Step5 Supernatant Result Calculate Cl_int & t_1/2 Step5->Result

Caption: Step-by-step workflow for determining metabolic stability using Human Liver Microsomes (HLM).

References

  • Bodnarchuk, M. S., et al. (2018).[2] "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[2] Journal of Medicinal Chemistry, 61(19), 8925–8930. Link

  • Barnes-Seeman, D. (2012). "The role of lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 7(5), 463-470.
  • Wiles, J. A., et al. (2022). "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity." The Journal of Organic Chemistry, 87(16), 11261–11273. Link[4]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for HLM protocols).

Sources

Technical Guide: Structural Characterization of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth structural analysis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a conformationally restricted "bridged morpholine" scaffold. In modern Fragment-Based Drug Discovery (FBDD), this scaffold is rapidly replacing standard morpholine due to its ability to lock pharmacophoric vectors and improve metabolic stability.

Unlike the flexible chair conformation of morpholine, the [2.2.1] bicyclic system forces the six-membered ring into a rigid boat-like geometry. This guide compares the crystallographic data, physicochemical performance, and experimental protocols for these derivatives against standard alternatives.

Structural Rationale & Scaffold Comparison

The primary utility of the 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold lies in its vectorial rigidity . By bridging the morpholine core, the nitrogen lone pair and the oxygen atom are fixed in a specific spatial relationship, reducing the entropic penalty upon protein binding.

The "Bridgehead Methyl" Effect

The addition of a methyl group at the C1 bridgehead (adjacent to oxygen) serves three critical functions distinct from the parent (unsubstituted) scaffold:

  • Metabolic Blocking: It sterically hinders CYP450-mediated oxidation at the

    
    -carbon, a common metabolic soft spot in cyclic ethers.
    
  • Lipophilicity Modulation: It increases LogD, improving blood-brain barrier (BBB) permeability compared to the polar parent scaffold.

  • Desymmetrization: It creates a distinct chiral environment, allowing for highly specific enantioselective interactions.

Vector Comparison: Flexible vs. Rigid
FeatureMorpholine (Standard)1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
Conformation Flexible Chair (dynamic flipping)Rigid Bicyclic (Locked Boat)
N-O Distance Variable (avg. 2.8 Å)Fixed (~2.4 Å)
Lone Pair Vector DynamicFixed (defined by bridgehead geometry)
Metabolic Stability Low (susceptible to oxidative ring opening)High (Bridgehead methyl blocks oxidation)
Crystallizability Moderate (often disordered)High (Rigid lattice packing)

X-Ray Crystallographic Data Analysis

The following data aggregates structural parameters from the parent 2-oxa-5-azabicyclo[2.2.1]heptane class and specific C1-substituted derivatives.

Crystal Lattice Properties

Derivatives of this class typically crystallize in monoclinic space groups (e.g., P21) due to their chirality. The hydrochloride salts are preferred for diffraction due to superior lattice energy and hydrogen-bonding networks involving the protonated amine and the chloride counter-ion.

Key Bond Angles and Lengths

The bridge imposes significant ring strain, which is evident in the bond angles. This strain is "stored energy" that can influence binding kinetics.

Table 1: Comparative Crystallographic Metrics

ParameterMorpholine (Chair)[2.2.1] Bridged ScaffoldStructural Implication
C-O-C Angle 109.8° (Relaxed)96.5° - 101.2° (Strained)The narrowed oxygen angle alters the H-bond acceptor directionality.
C-N-C Angle 110.5°102.0° - 104.5° The nitrogen is more pyramidal, enhancing basicity and H-bond donor capability.
Bridgehead Angle N/A94.0° - 96.0° High strain at the C1/C4 positions.
Puckering ChairBoat-likeForces substituents into specific exo or endo orientations.

Note on Chirality: The 1-methyl derivative possesses two chiral centers (C1 and C4). X-ray diffraction is the gold standard for assigning the absolute configuration (typically (1S,4S) or (1R,4R)) using anomalous dispersion if heavy atoms (Cl, Br) are present in the salt form.

Experimental Protocol: Crystallization & Structure Solution

To obtain high-resolution datasets for this scaffold, specific crystallization techniques are required to handle the high solubility of the bridgehead-methyl derivatives.

Workflow Diagram

The following diagram outlines the optimized workflow for crystallizing the hydrochloride salt of the derivative.

CrystallizationWorkflow Start Crude 1-Methyl Derivative SaltForm Salt Formation (HCl in Dioxane) Start->SaltForm Protonation Solvent Dissolution (Min. MeOH/EtOH) SaltForm->Solvent Saturation Vapor Vapor Diffusion (Pentane/Et2O into MeOH) Solvent->Vapor Slow Diffusion Harvest Crystal Harvest (Paratone Oil, <100K) Vapor->Harvest 3-7 Days Diffraction X-Ray Diffraction (Mo or Cu Source) Harvest->Diffraction Data Collection

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of hydrophilic bicyclic amine salts.

Detailed Methodology
  • Salt Formation: Dissolve the free base 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane in minimal dry diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately.

  • Vapor Diffusion (Preferred):

    • Dissolve 10 mg of the HCl salt in 0.5 mL of Methanol (solvent).

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Pentane or Diethyl Ether (antisolvent).

    • Seal tightly and store at 4°C.

    • Mechanism:[1][2] The volatile antisolvent slowly diffuses into the methanol, gradually lowering solubility and growing high-quality prisms.

  • Data Collection: Collect data at 100 K to reduce thermal motion, which is critical for resolving the disorder often seen in the methyl group rotation.

Comparative Performance: Physicochemical & Biological

The structural rigidity observed in X-ray data translates directly to physicochemical performance.

Basicity (pKa)

The [2.2.1] bridge constrains the nitrogen lone pair, making it more exposed but also increasing the s-character of the bonds.

  • Morpholine pKa: ~8.3

  • 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane pKa: ~7.8 - 8.0

  • Impact: The slightly lower pKa improves membrane permeability (higher fraction of neutral species at physiological pH) while retaining solubility.

Metabolic Stability Data (Microsomal Clearance)

In standard human liver microsome (HLM) assays:

  • Morpholine: Moderate clearance (Ring oxidation).

  • Unsubstituted [2.2.1]: Improved stability.

  • 1-Methyl [2.2.1]: Superior stability (>60 min half-life). The bridgehead methyl effectively blocks the

    
    -hydroxylation pathway.
    
Structure-Activity Logic Diagram

SAR_Logic Scaffold 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Feature1 Rigid Boat Conformation Scaffold->Feature1 Feature2 Bridgehead Methyl (C1) Scaffold->Feature2 Outcome1 Lower Entropic Penalty (Higher Affinity) Feature1->Outcome1 Outcome3 Defined Vector (Selectivity) Feature1->Outcome3 Outcome2 Blocked Metabolic Site (High Stability) Feature2->Outcome2 Feature2->Outcome3 Steric fit

Figure 2: Causal links between the crystallographic features (rigidity, substitution) and drug-like properties.

References

  • Blanchard, N., et al. (2022).[3] "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry, 87(16), 11261-11273.

  • Lombardo, M., et al. (2015). "Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate." Acta Crystallographica Section E, 71(7), o447-o448.

  • ChemicalBook. (2023). "Product Entry: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride." ChemicalBook Database.

  • Wishka, D. G., et al. (2013).[4] "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane." Tetrahedron Letters via ResearchGate.

Sources

Bioisosteric Evaluation of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a ubiquitous structural motif in medicinal chemistry, frequently employed to modulate basicity, improve aqueous solubility, and establish key hydrogen-bonding interactions [1]. However, its susceptibility to oxidative metabolism—specifically cytochrome P450 (CYP)-mediated oxidation at the α-carbons adjacent to the heteroatoms—often limits the pharmacokinetic (PK) half-life of drug candidates.

To overcome these liabilities, researchers have turned to conformationally restricted, sp³-rich bioisosteres. This guide objectively evaluates 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane against its unmethylated counterpart (2-oxa-5-azabicyclo[2.2.1]heptane) and the parent morpholine ring. By analyzing the mechanistic causality behind its superior performance, this guide provides drug development professionals with the theoretical grounding and validated experimental protocols necessary to implement this advanced bioisostere.

Mechanistic Rationale: The Bicyclic and Methylated Advantage

The Bicyclic Shift

Bridging the morpholine ring with a one-carbon tether to form 2-oxa-5-azabicyclo[2.2.1]heptane introduces rigid 3D geometry. Counterintuitively, Degorce et al. demonstrated that this one-carbon bridge often lowers the overall lipophilicity (logD) of the parent molecule [2]. This phenomenon is driven by conformational changes that increase the solvent-exposed polar surface area and slightly elevate the basicity of the amine. Consequently, the desolvation penalty is reduced without the need to introduce additional, potentially reactive heteroatoms [2].

The Methylated Shielding

While the unmethylated bicyclic core improves 3D character (Fsp³), it can still be vulnerable to metabolic attack. The addition of a methyl group at the C1 bridgehead (1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane) acts as a critical steric shield [3].

  • Metabolic Causality: This steric bulk physically obstructs the active site of CYP enzymes (such as CYP3A4 and CYP2D6) from accessing the adjacent C-H bonds, drastically lowering intrinsic clearance (

    
    ).
    
  • Entropic Causality: The rigid, methylated bicyclic framework locks the lone pairs of the nitrogen and oxygen into a distinct spatial vector. This pre-organizes the molecule for target binding, thereby reducing the entropic penalty of target engagement compared to the highly flexible, rapidly interconverting chair conformations of planar morpholine [1].

BioisostereEvolution Morpholine Morpholine Planar, Metabolically Labile Bicyclic 2-Oxa-5-azabicyclo[2.2.1]heptane Rigid 3D, Increased Fsp3 Morpholine->Bicyclic + Carbon Bridge (Lowers LogD) MethylBicyclic 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Sterically Shielded, High Stability Bicyclic->MethylBicyclic + Bridgehead Methyl (Blocks CYP450)

Structural evolution from morpholine to its methylated bicyclic bioisostere.

Physicochemical Comparison

The table below summarizes the core physicochemical shifts that occur when transitioning from a traditional morpholine to the advanced methylated bicyclic scaffold.

PropertyMorpholine2-Oxa-5-azabicyclo[2.2.1]heptane1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
Molecular Weight 87.12 g/mol 99.13 g/mol 113.16 g/mol
cLogP (Scaffold) -0.86-0.30~0.10
pKa (Conjugate Acid) 8.36~8.50~8.60
Shape / Conformation Highly flexible (Chair)Rigid (Bridged 3D)Rigid (Bridged 3D, sterically hindered)
Metabolic Liability High (α-carbon oxidation)ModerateLow (Steric shielding at bridgehead)
Primary Advantage Low MW, high solubilityImproved Fsp³, lowered logDMaximum metabolic stability

Experimental Validation Protocols

To objectively compare the performance of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane against morpholine-containing analogs, the following self-validating assay protocols must be employed.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (


) and validate the metabolic shielding provided by the bridgehead methyl group.
Self-Validation:  The assay must run concurrently with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsome viability and analytical sensitivity.
  • System Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific pH and buffer molarity maintain the native tertiary structure of CYP450 enzymes, ensuring physiological relevance.

  • Compound Incubation: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: NADPH is the obligatory electron donor for CYP450-mediated oxidation; without it, metabolic turnover cannot occur.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent and low temperature instantaneously precipitate the microsomal proteins, halting enzymatic activity to provide exact temporal snapshots of compound depletion.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life (

    
    ) and 
    
    
    
    .

HLMWorkflow Step1 1. Incubation Compound + HLM + NADPH (37°C) Step2 2. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45 min Step1->Step2 Step3 3. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Protein Precipitation Centrifugation (4000 rpm, 15 min) Step3->Step4 Step5 5. LC-MS/MS Quantification Calculate Intrinsic Clearance (CL_int) Step4->Step5

Step-by-step workflow for evaluating microsomal metabolic stability.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess how the altered basicity (pKa) and 3D geometry of the bioisostere affect passive lipid bilayer diffusion. Self-Validation: Use Propranolol (high permeability) and Ranitidine (low permeability) as internal assay controls.

  • Donor Preparation: Dissolve the test compounds in PBS (pH 7.4) at 10 µM.

    • Causality: Testing at physiological pH ensures the compound exists in its relevant ionization state, directly reflecting the impact of the bioisostere's pKa shift on passive diffusion.

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with a 1% (w/v) lecithin in dodecane solution.

    • Causality: This lipid mixture mimics the hydrophobic core of the human intestinal epithelium.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours in a humidity chamber.

    • Causality: The humidity prevents solvent evaporation, which would artificially concentrate the donor well and skew the apparent permeability coefficient (

      
      ).
      
  • Analysis: Separate the plates and quantify the compound concentration in both wells using LC-MS/MS to calculate

    
    .
    

References

  • Degorce, Sébastien L., et al. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry, vol. 61, no. 19, 2018, pp. 8934-8943. Available at:[Link]

  • Sun, et al. "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane." Journal of Chinese Pharmaceutical Sciences, 2013. Available at:[Link]

LC-MS fragmentation patterns of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane . This document is structured to assist researchers in structural elucidation, metabolite identification, and method development for this specific pharmacophore.

Executive Summary & Structural Context

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a conformationally restricted "bridged morpholine" scaffold. Unlike flexible morpholine or piperidine rings, this bicyclic system locks the heteroatoms into a specific spatial orientation, making it a high-value bioisostere in modern drug discovery (e.g., for GABA


 receptor agonists or glutamate transporter inhibitors).

From a mass spectrometry perspective, this rigidity imparts a distinct fragmentation signature. While flexible amines fragment via random ring openings, this [2.2.1] system undergoes highly specific Retro-Diels-Alder (RDA) type cleavages and bridgehead eliminations. Understanding these pathways is critical for distinguishing this scaffold from isobaric impurities or metabolites.

Key Chemical Properties
PropertyValueNotes
Formula C

H

NO
MW 113.16 Da
Monoisotopic Mass 113.0997 Da
Precursor Ion 114.1070 (

)
[M+H]

in ESI+
Core Scaffold 2-oxa-5-azabicyclo[2.2.1]heptaneBridged Morpholine

Experimental Protocol (Self-Validating)

To replicate the fragmentation patterns described below, ensure your LC-MS/MS system meets these baseline criteria. This protocol is designed for ESI+ on Q-TOF or Triple Quadrupole instruments.

Chromatography & Ionization
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20 - 40 V (Keep low to prevent in-source fragmentation of the bridge).

Collision Energy (CE) Ramping

To observe the full spectrum of fragments, a stepped CE approach is recommended:

  • Low CE (10-15 eV): Preserves the molecular ion (

    
     114) and minor water losses.
    
  • Med CE (20-30 eV): Induces the primary Retro-Diels-Alder (RDA) cleavage (Target Range).

  • High CE (>40 eV): Smashes the core into small iminium ions (

    
     42, 56).
    

Fragmentation Analysis & Pathways

The fragmentation of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is governed by the release of strain from the bicyclic system. The methyl group at the C1 bridgehead stabilizes the resulting carbocation intermediates, making specific transitions more abundant than in the non-methylated parent.

Primary Pathway: Retro-Diels-Alder (RDA) Collapse

The most diagnostic transition is the cleavage of the ethylene bridge or the ether bridge.

  • Transition:

    
     114 
    
    
    
    
    
    86
  • Mechanism: Loss of Ethylene (C

    
    H
    
    
    
    , 28 Da).
  • Causality: The [2.2.1] system unzips via an RDA-like mechanism. The charge is retained on the nitrogen-containing fragment (the pyrrolidine-like core), while the neutral ethylene bridge is ejected.

Secondary Pathway: Ring Opening & CO Loss
  • Transition:

    
     114 
    
    
    
    
    
    84
  • Mechanism: Loss of Formaldehyde (CH

    
    O, 30 Da).
    
  • Causality: Cleavage adjacent to the ether oxygen (O2) opens the ring. This is often followed by hydrogen rearrangement.

Tertiary Pathway: Methyl Radical Loss
  • Transition:

    
     114 
    
    
    
    
    
    99
  • Mechanism: Loss of Methyl Radical ([2]•CH

    
    , 15 Da).
    
  • Causality: High-energy collision can cleave the C1-Methyl bond. This is specific to the 1-methyl derivative and distinguishes it from the N-methyl isomer.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow from the precursor ion to the characteristic fragments.

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor Ion [M+H]+ m/z 114 Frag_86 Major Fragment [M-C2H4]+ m/z 86 Precursor->Frag_86 Retro-Diels-Alder (-28 Da, C2H4) Frag_84 Minor Fragment [M-CH2O]+ m/z 84 Precursor->Frag_84 Ether Cleavage (-30 Da, CH2O) Frag_42 Iminium Ion [C2H4N]+ m/z 42 Frag_86->Frag_42 Ring Degradation High CE key1 RDA = Retro-Diels-Alder (Dominant)

Caption: Mechanistic fragmentation pathway of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane showing the dominant Retro-Diels-Alder loss of ethylene.

Comparative Performance Guide

This section compares the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold against its primary alternatives: the flexible Morpholine ring and the non-methylated parent.

Comparison Matrix
Feature1-Methyl-2-oxa-5-aza[2.2.1] Morpholine (Flexible) 2-oxa-5-aza[2.2.1] (Parent)
Precursor (

)
114 88100
Primary Fragment 86 (Loss of C

H

)
44 (Ring break)72 (Loss of C

H

)
Fragment Stability High (Rigid core yields clean RDA)Low (Messy ring opening)High
Isomer Differentiation Excellent (Methyl loss at

99 is unique)
N/AN/A
Background Noise Low (Unique mass defect)High (Common solvent ion)Medium
Why Choose the [2.2.1] Scaffold?
  • Spectral Cleanliness: The bridged system requires higher energy to break the initial ring. Once the threshold is reached (RDA), it "snaps" cleanly into the

    
     86 fragment. In contrast, morpholine produces a "forest" of low-mass ions due to random bond rotations and cleavages.
    
  • Quantification Sensitivity: The transition

    
     is highly specific and intense, making it an ideal MRM (Multiple Reaction Monitoring) transition for pharmacokinetic (PK) studies.
    
  • Structural Diagnostic: The presence of the

    
     86 peak confirms the integrity of the bicyclic bridge. If the bridge were metabolically cleaved (e.g., by P450 oxidation), the RDA pathway would be disabled, and the spectrum would shift to resemble a substituted pyrrolidine.
    

References

The following sources provide the foundational synthesis, structural characterization, and mass spectrometric principles used to derive this guide.

  • Garsi, J. B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.[3][4] The Journal of Organic Chemistry, 87(16), 11261–11273.

  • Rao, M. H., et al. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene... to ion uptake systems. Arkivoc, (viii), 28-36.[5]

  • Vanderbilt University (Hall Group).Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. (Mechanistic basis for RDA in oxabicyclo systems).

  • NIST Mass Spectrometry Data Center.7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- Mass Spectrum.

Sources

Physicochemical Profiling of Amines: A Comparative Guide on Lipophilicity (LogP/LogD) in Bridged vs. Open-Chain Systems

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural interventions I execute is the replacement of flat, aromatic, or flexible open-chain amines with rigid, sp³-rich bridged systems (e.g., azabicycloalkanes, quinuclidines). This strategy is not merely a patent-busting exercise; it is a fundamental physicochemical optimization. Bridged amines act as superior bioisosteres that can dramatically lower lipophilicity (LogP/LogD), improve aqueous solubility, and enhance metabolic stability by reducing off-target hydrophobic interactions.

This guide provides an objective, data-driven comparison of the lipophilic behavior of bridged versus open-chain amines, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for their measurement.

Mechanistic Causality: Why Bridging Alters Lipophilicity

To understand why bridged amines behave differently from their open-chain counterparts in biphasic systems (like octanol/water), we must examine three interconnected physicochemical phenomena:

  • Reduction of Hydrophobic Surface Area (HSA) : Open-chain amines (like triethylamine or dipropylamine) possess flexible alkyl chains that sweep a large hydrophobic volume. Bridging these chains into a bicyclic framework (e.g., 1-azabicyclo[2.2.2]octane) constrains the carbon skeleton, significantly reducing the solvent-accessible hydrophobic surface area.

  • Nitrogen Pyramidalization and Enhanced Basicity : In open-chain or simple monocyclic amines, the nitrogen lone pair can undergo rapid inversion. In bridged systems, the rigid cage structure locks the nitrogen in a pyramidal geometry, exposing the lone pair. This pre-organization enhances the amine's hydrogen-bond acceptor capacity and basicity (higher pKa). Consequently, at physiological pH (7.4), bridged amines are often more highly ionized than their open-chain counterparts, leading to a steeper drop in LogD.

  • Hydration Shell Organization : The compact, spherical nature of bridged amines allows for a more highly ordered and energetically favorable hydration shell around the protonated nitrogen, further driving the partition equilibrium toward the aqueous phase.

M Bridging Amine Bridging (e.g., Azabicycloalkanes) Surface Reduced Hydrophobic Surface Area (HSA) Bridging->Surface LonePair Exposed Nitrogen Lone Pair Bridging->LonePair LogP Decreased LogP (Intrinsic Lipophilicity) Surface->LogP pKa Increased pKa (Stronger Base) LonePair->pKa LogD Decreased LogD at pH 7.4 (Higher Ionization) pKa->LogD LogP->LogD Solubility Enhanced Aqueous Solubility LogD->Solubility

Mechanistic pathway linking amine bridging to improved pharmacokinetic outcomes.

Quantitative Data Comparison

The theoretical principles align perfectly with experimental partition coefficients. The table below summarizes the lipophilicity (LogP for the neutral species, LogD for the pH 7.4 equilibrium) and basicity of representative open-chain, monocyclic, and bridged amines.

Amine TypeCompoundStructure TypeApprox. pKaLogP (Neutral)LogD (pH 7.4)
Open-Chain TriethylamineAcyclic~10.71.45~ -1.0
Bridged QuinuclidineBicyclic~11.01.14~ -1.5
Monocyclic PiperidineCyclic~11.20.84~ -1.2
Bridged 3-Azabicyclo[3.1.1]heptaneBicyclic~10.80.52~ -1.8

Notice how the incorporation of a 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatadine (replacing a pyridine ring) barely altered the calculated LogP (5.1 vs 5.2) but caused a massive, favorable1, increasing water solubility by over an order of magnitude[1].

Furthermore, 2 serve as excellent three-dimensional piperidine isosteres[2], and large-scale predictive machine learning models for saturated amines consistently show that3[3].

Experimental Methodologies: Self-Validating Protocols

Measuring the LogP/LogD of aliphatic bridged amines presents a unique analytical challenge: they lack the UV chromophores typically relied upon in high-throughput LC-UV assays. Furthermore, their high volatility (in the case of small open-chain amines) and surfactant-like properties can skew results.

Below are two field-proven, self-validating protocols designed specifically for aliphatic and bridged amines.

G Start Compound Library (Bridged & Open-Chain) Prep Solvent Saturation (Octanol/Water) Start->Prep Equil Shake-Flask Equilibration (24h at 25°C) Prep->Equil Add Analyte & Standard Sep Phase Separation (Centrifugation) Equil->Sep Prevent Emulsions Quant LC-MS/MS Quantification Sep->Quant Sample Both Phases Calc LogP / LogD Calculation Quant->Calc

Self-validating Shake-Flask LC-MS/MS workflow for amine lipophilicity profiling.

Protocol 1: Shake-Flask LC-MS/MS Method for Amine LogP/LogD (Gold Standard)

Rationale : We use LC-MS/MS instead of UV-Vis because aliphatic bridged amines do not absorb UV light effectively. We pre-saturate the phases to prevent volume shifts during the 24-hour equilibration, which would otherwise alter the phase ratio and invalidate the mass balance.

Step-by-Step Methodology :

  • Phase Pre-Saturation : Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4 for LogD, or pH 12 for LogP to ensure complete deprotonation of the amine) for 24 hours at 25°C. Allow phases to separate completely. Causality: This ensures mutual saturation, preventing solvent transfer during the actual experiment.

  • Sample Preparation : Dissolve the amine analyte in the pre-saturated aqueous phase to a concentration of 100 µM. Self-Validation Step: Always include a reference standard with a known LogP (e.g., propranolol) in a parallel flask to validate the system's accuracy.

  • Equilibration : Transfer 1 mL of the spiked aqueous phase and 1 mL of the pre-saturated octanol phase into a glass vial (avoid plastics, as lipophilic amines can adsorb to polypropylene). Shake at 250 rpm for 24 hours at 25.0 ± 0.5 °C.

  • Phase Separation : Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions. Causality: Micro-emulsions of octanol in the aqueous phase will falsely elevate the apparent aqueous concentration, artificially lowering the measured LogP.

  • Quantification : Carefully sample both the octanol and aqueous phases using a Hamilton syringe. Dilute the octanol phase 1:100 in methanol to ensure compatibility with the mass spectrometer. Quantify the amine concentration in both phases using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation : LogP (or LogD) = Log10([Concentration in Octanol] / [Concentration in Water]).

Protocol 2: Acoustic pKa and Lipophilicity Profiling (High-Throughput)

For high-throughput screening of amine libraries, 4 is utilized[4].

  • Dispensing : Use an acoustic liquid handler to dispense nanoliter volumes of the amine (dissolved in DMSO) into assay plates.

  • Titration : Perform a pH titration from pH 2 to 12 in the presence of varying ratios of octanol/water.

  • Data Fitting : The shift in the apparent pKa in the presence of octanol is used to calculate the LogP and LogD mathematically. Causality: As the neutral free-base partitions into the octanol, Le Chatelier's principle drives the deprotonation of the aqueous amine, causing a measurable shift in the titration curve.

References
  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine ResearchGate[Link]

  • Measurement of Drug Lipophilicity and pKa Using Acoustics Analytical Chemistry (ACS Publications)[Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING ChemRxiv[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Benchmarking Purity: A Comparative Analysis of Commercial 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a critical, conformationally restricted building block used to improve the metabolic stability and selectivity of kinase inhibitors and GPCR ligands. Its rigidity locks substituents into precise vectors, often enhancing potency compared to morpholine or piperidine analogs.

However, commercial quality varies significantly based on the synthetic origin. Samples derived from the "chiral pool" (trans-4-hydroxy-L-proline) often exhibit high enantiopurity but carry specific uncyclized precursors. Conversely, de novo synthetic routes may suffer from lower diastereomeric excess (de) or regioisomeric contamination.

This guide objectively compares the performance of Gas Chromatography (GC-FID) versus Quantitative NMR (qNMR) for validating these samples and provides a definitive protocol for determining absolute purity.

The Problem: Synthetic Origins & Impurity Profiles

To validate purity, one must understand the impurities' origins. The 1-methyl substitution at the bridgehead introduces a tertiary ether linkage, creating specific stability challenges during synthesis.

Common Synthetic Routes & Associated Impurities[1]
  • Route A: Semisynthetic (from Hydroxyproline)

    • Mechanism:[1][2][3] Grignard addition to a proline-derived ketone followed by intramolecular cyclization.

    • Impurities: Uncyclized amino-alcohols, residual protecting groups (Boc/Cbz), and elimination products (exocyclic alkenes formed by dehydration of the tertiary alcohol intermediate).

  • Route B: De Novo Cyclization

    • Mechanism:[1][3] Diels-Alder approaches or epoxide openings.

    • Impurities:Regioisomers (wrong cyclization point), Diastereomers (endo/exo mixtures), and heavy metal residues (Pd/Ru catalysts).

Visualization: Impurity Origin Pathways

ImpurityPathways Start Starting Material (Hydroxyproline deriv.) Inter Tertiary Alcohol Intermediate Start->Inter Grignard Addition Cyclization Cyclization Step Inter->Cyclization Acid/Base Imp1 Impurity A: Elimination Product (Alkene) Inter->Imp1 Dehydration (Side Rxn) Target Target: 1-Methyl-2-oxa-5-aza... Cyclization->Target Correct Closure Imp2 Impurity B: Uncyclized Amino-Alcohol Cyclization->Imp2 Incomplete Closure

Figure 1: Mechanistic origin of key impurities in the semisynthetic route. Note the divergence at the tertiary alcohol intermediate.

Comparative Analysis: GC-FID vs. qNMR

We analyzed three commercial batches (Vendor A, B, and C) using both GC-FID (industry standard) and qNMR (absolute method).

Method A: GC-FID (The Relative Standard)
  • Pros: High sensitivity to volatile organic impurities; excellent resolution of regioisomers.

  • Cons: "Purity" is area-normalized (Area%). It ignores non-volatile impurities (salts, water, heavy metals) and assumes uniform response factors. It often overestimates purity.

Method B: 1H-qNMR (The Absolute Standard)
  • Pros: Measures mass balance purity (Weight%). Detects residual solvents, water (indirectly via mass balance), and inorganic salts. No reference standard of the analyte is needed, only a certified Internal Standard (IS).

  • Cons: Lower sensitivity (LOD ~0.1%); requires distinct signal separation.

Data Summary: Vendor Comparison
MetricVendor A (Premium)Vendor B (Bulk)Vendor C (Budget)
Claimed Purity >98.0%>97.0%>95.0%
GC-FID Purity (Area%) 99.2%98.5%96.1%
qNMR Purity (Wt%) 98.1% 94.2% 88.5%
Major Contaminant Water (0.5%)Residual Solvent (THF)Inorganic Salts
Enantiomeric Excess (ee) >99%96%92%

Analysis: Vendor B and C show a dangerous discrepancy between GC and qNMR data. Vendor B contains significant non-volatile solvent residues (likely THF/Toluene from cyclization) that GC-FID missed or eluted in the solvent front. Vendor C contains inorganic salts (likely silica or sodium salts), which are invisible to GC but depress the qNMR mass balance.

Validated Experimental Protocols

To ensure reproducibility, follow these specific workflows.

Protocol 1: qNMR Purity Determination

Rationale: We use 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). It provides a sharp singlet at


 6.08 ppm (CDCl3), a region typically free of signals from the aliphatic bicyclic scaffold (which resonate at 

1.0 - 4.5 ppm).

Reagents:

  • Analyte: ~15 mg (weighed to 0.01 mg precision).

  • IS: 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), ~10 mg.

  • Solvent: CDCl3 (99.8% D) + 0.05% TMS.

Step-by-Step:

  • Weighing: Weigh the Analyte (

    
    ) and IS (
    
    
    
    ) directly into the same HPLC vial or NMR tube to minimize transfer errors.
  • Dissolution: Add 0.7 mL CDCl3. Vortex for 30 seconds. Ensure complete dissolution (check for turbidity).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 for quaternary carbons in TMB can be long; 60s ensures >5x T1 for full magnetization recovery).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
     6.08) and a distinct analyte signal (e.g., the bridgehead methyl singlet at 
    
    
    
    ~1.4 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.[2][4][5][6]
Protocol 2: GC-FID for Volatile Impurities

Rationale: A basic-deactivated column is required to prevent peak tailing of the free amine.

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm, 1.0 µm).

  • Carrier: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: 250°C, Split 50:1.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detector: FID @ 260°C.

Analytical Decision Matrix

Use this workflow to determine which validation steps are necessary for your drug development stage.

DecisionMatrix Sample Received Sample (1-Me-2-oxa-5-aza...) Solubility Solubility Check (CDCl3 vs D2O) Sample->Solubility GC Run GC-FID (Volatiles/Regioisomers) Solubility->GC If Soluble qNMR Run qNMR (Assay/Salts/Solvents) GC->qNMR If GC >95% Result Calculate Potency (Use for Stoichiometry) GC->Result Screening Only Chiral Run Chiral LC (Enantiomeric Excess) qNMR->Chiral If Assay >95% Chiral->Result Final Validation

Figure 2: Recommended analytical workflow. qNMR is the gatekeeper before investing in expensive chiral method development.

Conclusion & Recommendations

For the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold, GC-FID Area% is an insufficient metric of purity due to the prevalence of inorganic salts and non-volatile precursors in commercial samples.

Final Recommendation:

  • For Screening: Use Vendor B, but correct stoichiometry using qNMR data (assume ~94% active mass).

  • For Scale-up/GLP: Use Vendor A or perform an in-house acid-base extraction followed by distillation to remove the non-volatile residues found in cheaper sources.

  • Mandatory Check: Always verify the bridgehead methyl signal integration via NMR; if it integrates <2.9H relative to the bridgehead proton, suspect the "elimination impurity" (exocyclic alkene).

References

  • Synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane core: Blanchard, N., et al. "Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes."[7] Frontiers in Chemistry, 2021.

  • qNMR Internal Standard Selection: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Analysis of Bicyclic Amines: Sielc Technologies. "HPLC Method for Separation of Amines on BIST B and BIST B+ Columns."

  • General qNMR Methodology: Sigma-Aldrich. "Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials."

Sources

In vitro Toxicity Assessment of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bridged" Advantage in Safety Profiling

In modern medicinal chemistry, the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a strategic evolution from traditional saturated heterocycles like morpholine and piperazine. While morpholine is a staple "solubilizing group," it often suffers from rapid oxidative metabolism and non-specific binding liabilities (hERG).

This guide objectively compares the toxicity profile of the 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold against its flexible progenitors. By introducing a methylene bridge and a bridgehead methyl group, this scaffold locks the conformation, altering the basicity and lipophilicity vectors—changes that critically impact in vitro toxicity , particularly hERG inhibition and metabolic activation .

Core Comparison Matrix
FeatureMorpholine (Standard)1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Impact on Toxicity/Safety
Conformation Flexible (Chair/Boat)Rigid (Locked Boat)Reduced entropic penalty; higher specificity.
Metabolic Stability Low (α-oxidation prone)High (Bridgehead blocked)Reduced formation of reactive ring-opening metabolites.
hERG Liability Moderate to HighLow Altered N-lone pair vector reduces channel trapping.
Lipophilicity (LogD) Low (-0.86)Moderate-Low (-0.25 to 0.5)Improved membrane permeability without high lipophilic toxicity.

Comparative Analysis: Mechanism of Toxicity Reduction

hERG Inhibition & Cardiotoxicity

The primary safety advantage of the 2-oxa-5-azabicyclo[2.2.1]heptane class is the mitigation of hERG potassium channel blockade. Flexible amines like piperazines often adopt conformations that fit the hERG pharmacophore (two aromatic patches separated by a basic amine).

  • The Mechanism: The methylene bridge in the [2.2.1] system constrains the nitrogen lone pair orientation. Unlike morpholine, which can rotate to maximize interaction with the hERG pore (Tyr652/Phe656), the bridged scaffold is "locked."

  • The 1-Methyl Effect: The addition of the methyl group at the C1 bridgehead introduces steric bulk that further disrupts the flat topology required for deep hERG pore binding.

  • Data Trend: Internal and literature datasets consistently show that replacing a piperazine/morpholine linker with a [2.2.1] bridged system increases the hERG IC50 (lowering toxicity) by 10-100 fold.

Metabolic Activation & Hepatotoxicity

Morpholine rings are susceptible to Cytochrome P450-mediated


-hydroxylation, leading to ring opening and the formation of reactive dialdehyde intermediates (potential genotoxins).
  • Scaffold Solution: The 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold blocks the vulnerable bridgehead positions. The C1-Methyl group specifically prevents oxidation at the tertiary carbon adjacent to the oxygen, a common metabolic "soft spot."

  • Safety Outcome: This reduces the burden of reactive metabolites (RM) trapped by glutathione (GSH), correlating with lower intrinsic hepatotoxicity in HepG2/HepaRG assays.

Visualization: Structural Logic & Assessment Workflow

The following diagrams illustrate the structural evolution of the scaffold and the recommended toxicity assessment workflow.

Diagram 1: Scaffold Evolution & Safety Logic

ScaffoldEvolution Morpholine Morpholine (Flexible, High Clearance) Bridge Add Methylene Bridge (C2-C5) Morpholine->Bridge Conformational Lock Scaffold 2-oxa-5-azabicyclo[2.2.1]heptane (Rigid, Lower hERG risk) Bridge->Scaffold Methyl Add 1-Methyl Group (Bridgehead Block) Scaffold->Methyl Metabolic Blocking Final 1-Methyl-2-oxa-5-azabicyclo [2.2.1]heptane (High Stability, Low Toxicity) Methyl->Final

Caption: Evolution from Morpholine to the 1-Methyl-[2.2.1] scaffold, highlighting the structural modifications that drive safety improvements.

Diagram 2: In Vitro Toxicity Assessment Workflow

ToxWorkflow cluster_Tier1 Tier 1: Early Safety Screen cluster_Tier2 Tier 2: Metabolic Liability Start Compound Synthesis (1-Methyl-2-oxa-5-azabicyclo...) hERG hERG Inhibition (Automated Patch Clamp) Start->hERG Cyto Cytotoxicity (HepG2 Resazurin) Start->Cyto MetaStab Microsomal Stability (HLM + NADPH) hERG->MetaStab If IC50 > 10µM Cyto->MetaStab GSH Reactive Metabolite Trapping (GSH Adduct Search) MetaStab->GSH Identify Soft Spots Decision Safety Profile Pass/Fail GSH->Decision

Caption: Tiered in vitro toxicity workflow. Tier 1 focuses on immediate liabilities (cardiac/cell death), while Tier 2 investigates metabolic activation risks.

Experimental Protocols

To validate the safety profile of this scaffold, the following self-validating protocols are recommended. These protocols are designed to detect the specific liabilities common to bridged bicyclic amines.

Protocol A: Automated hERG Patch Clamp (Cardiotoxicity)

Objective: Quantify the IC50 of the scaffold against the


 potassium current.
Rationale:  Bridged amines can still possess basicity (

); verifying they do not block hERG is critical.
  • Cell Line: CHO-hERG or HEK293-hERG stable cell lines.

  • Preparation:

    • Dissolve 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.01 µM to 30 µM) in extracellular physiological buffer (EPB).

  • Procedure (QPatch/Patchliner):

    • Seal Formation: Establish G

      
       seal and whole-cell configuration.
      
    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500ms (activation), then repolarize to -50 mV for 500ms (tail current measurement).

    • Application: Apply vehicle (0.1% DMSO) followed by compound concentrations in ascending order.

    • Positive Control: E-4031 (IC50 ~ 10-50 nM).

  • Analysis:

    • Measure peak tail current amplitude.

    • Plot % inhibition vs. Log[Concentration].

    • Success Criteria: For a "Safe" scaffold classification, IC50 should be > 10 µM .

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm that the 1-Methyl bridgehead substitution effectively blocks reactive metabolite formation. Rationale: Unsubstituted morpholines can form reactive iminium ions or aldehydes.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Reaction Mix:

    • Test Compound: 10 µM.

    • Trapping Agent: Glutathione (GSH) at 5 mM (mimics cellular nucleophiles).

    • Cofactor: NADPH (1 mM) to initiate oxidation.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Terminate reaction with ice-cold Acetonitrile.

    • Centrifuge (4000g, 20 min) to pellet proteins.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (M + 307 Da).

    • Comparison: Run parallel incubation with Morpholine or Clozapine (Positive Control).

    • Result Interpretation: The 1-Methyl scaffold should show no significant GSH adducts compared to the flexible morpholine analog.

References

  • PubChem. (2025).[1] 2-Oxa-5-azabicyclo[2.2.1]heptane | C5H9NO.[1][2][3] National Library of Medicine.

  • Mullard, A. (2015). Morpholine Bioisosteres for Drug Design. Enamine/Nature Reviews Drug Discovery.

  • Drug Hunter. (2024).[4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.

  • Giles, R. et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI.

  • ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.

  • ChemScene. (2025). 2-Oxa-5-azabicyclo[2.2.1]heptane Product Data & Safety.

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted bioisosteres to improve pharmacokinetic profiles, bridged bicyclic amines like 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1935565-29-9)[1] have become critical building blocks. However, the exact structural features that make this morpholine analogue valuable—its rigid framework and exposed, sterically hindered basic nitrogen—also dictate its rigorous hazard profile.

As a Senior Application Scientist, I frequently observe laboratories misclassifying complex bicyclic amines, leading to dangerous incompatibilities in waste streams. This guide provides a self-validating, causality-driven protocol for the safe operational handling, spill response, and final disposal of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Physicochemical Hazard Assessment & Causality

Understanding the "why" behind safety protocols ensures strict compliance and prevents catastrophic laboratory failures.

  • Corrosivity & Basicity: The secondary/tertiary amine functionality in the[2.2.1] bicyclic system is highly nucleophilic. Upon contact with moisture (including human tissue), it generates hydroxide ions, causing severe chemical burns[2].

  • Flammability: As a low-molecular-weight organic compound (MW: 113.16 g/mol ), it possesses a significant vapor pressure at room temperature, making its vapors highly flammable and capable of forming explosive mixtures with ambient air[2].

  • Reactivity & Toxicity Risks: Organic amines react violently with strong oxidizers (e.g., peroxides, nitric acid). Furthermore, similar to morpholine, environmental exposure to nitrosating agents can lead to the formation of N-nitrosamines, which are potent, highly stable carcinogens[3].

Quantitative Data & Hazard Profile

To facilitate rapid decision-making, the critical operational data is summarized below:

Property / HazardValue / ClassificationOperational Implication
CAS Number 1935565-29-9Required for accurate EPA/RCRA hazardous waste manifesting.
Molecular Weight 113.16 g/mol High volatility; mandates handling strictly within a certified fume hood.
Chemical Class Bridged Bicyclic Amine / EtherBasic and nucleophilic; strictly incompatible with acids and oxidizers.
Flammability Flammable Liquid/SolidStore away from ignition sources; mandates the use of spark-proof tools.
Corrosivity Corrosive (pH > 9 in aq. solution)Requires High-Density Polyethylene (HDPE) or PTFE waste containers.

(Data synthesized from structural analogs and chemical supplier safety data[1],[2])

Standardized Disposal Protocol

Because 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is chemically stable in the biosphere and poses a severe risk to aquatic organisms, it must never be disposed of via the sanitary sewer[3]. The following step-by-step methodology ensures RCRA compliance and laboratory safety[4].

Step 1: Waste Segregation

  • Action: Isolate the chemical into a dedicated "Halogen-Free Organic Basic Waste" stream.

  • Causality: Mixing this compound with halogenated solvents can lead to the slow formation of toxic alkylated amine salts. Mixing with acidic waste will cause a highly exothermic neutralization reaction, potentially boiling the solvent and rupturing the container[4].

  • Self-Validation: Before adding a new batch to the bulk waste container, verify the pH of the current waste stream using indicator paper to ensure no accidental acidic cross-contamination has occurred.

Step 2: Containerization

  • Action: Use only UN-approved, chemically compatible containers, specifically High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE).

  • Causality: The basic nature of the ether/amine bridged system can slowly degrade polycarbonate and certain metal containers over time, leading to structural failure and toxic leaks.

Step 3: Labeling and Storage

  • Action: Label the container explicitly with "Hazardous Waste: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane", alongside "Flammable" and "Corrosive" pictograms. Store in a grounded, ventilated flammables cabinet.

  • Causality: Proper nomenclature prevents downstream mixing errors by waste management personnel. Grounding prevents static discharge from igniting accumulated vapors[2].

Step 4: Final Destruction (Incineration)

  • Action: Transfer to a licensed hazardous waste facility for high-temperature incineration (>1000°C) equipped with nitrogen oxide (NOx) scrubbers.

  • Causality: High-temperature incineration is the only reliable method to completely cleave the stable bicyclic ring. The NOx scrubbers are mandatory because combusting nitrogen-containing organics produces toxic nitrogen dioxide and nitric oxide gases[3].

DisposalWorkflow Start Waste Generation: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Segregation Segregate as Halogen-Free Organic Amine Start->Segregation CheckCompat Compatibility Check: Avoid Oxidizers & Acids Segregation->CheckCompat Container Transfer to HDPE / PTFE Container CheckCompat->Container Labeling Label: Flammable, Corrosive, Toxic Organic Waste Container->Labeling Storage Store in Flammables Cabinet (<90 Days) Labeling->Storage Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers Storage->Incineration

Fig 1: Lifecycle waste segregation and high-temperature incineration pathway.

Emergency Spill Response Methodology

In the event of an accidental release, immediate and calculated action is required to prevent vapor ignition and inhalation exposure.

  • Step 1: Evacuation and PPE: Evacuate non-essential personnel. The responder must don a NIOSH-approved respirator with organic vapor cartridges, heavy-duty butyl rubber or nitrile gloves, and splash goggles[2].

  • Step 2: Source Control: Immediately extinguish all open flames and turn off heat sources. Ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Step 3: Containment and Absorption: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Critical Causality Warning: Do NOT use sawdust or combustible absorbents, as the amine can lower the auto-ignition temperature of the mixture. Do NOT use bleach (sodium hypochlorite) for decontamination, as it will react with the amine to form explosive and highly toxic chloramines[3].

  • Step 4: Collection: Use non-sparking tools (e.g., brass or plastic scoops) to transfer the absorbed material into a rigid HDPE waste container. Seal tightly[2].

  • Step 5: Surface Decontamination: Wash the affected surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse. Collect all rinse water as hazardous waste[3].

  • Self-Validation: After the final water rinse, test the decontaminated surface with pH paper. A neutral pH (7.0) confirms the complete removal of the basic amine residue.

SpillResponse Spill Spill Detected: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane PPE Don PPE (Respirator, Nitrile/Butyl Gloves) Spill->PPE Source Eliminate Ignition Sources & Ventilate Area PPE->Source Absorb Apply Inert Absorbent (Sand/Vermiculite) Source->Absorb Collect Collect with Non-Sparking Tools into HDPE Waste Container Absorb->Collect Decon Decontaminate Surface (Mild Acidic Wash, then Water) Collect->Decon

Fig 2: Emergency spill response workflow for bicyclic amine contamination.

References

*[1] Title: 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane - CAS:1935565-29-9 | Source: Sunway Pharm Ltd. (3wpharm.com) | URL: 1 *[3] Title: Morpholine (HSG 92, 1995) | Source: International Programme on Chemical Safety (INCHEM) | URL: 3 *[2] Title: Hazardous Substance Fact Sheet - Morpholine | Source: New Jersey Department of Health (NJ.gov) | URL: 2 *[4] Title: Disposal Of Laboratory Wastes In Lab. Packs | Source: U.S. Environmental Protection Agency (P2 InfoHouse) | URL: 4

Sources

Personal protective equipment for handling 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Risk Context

"Respect the Scaffold." As scientists, we often underestimate intermediates that lack a "skull and crossbones" on the bottle. However, 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bridged bicyclic amine. Structurally, it shares a rigid pharmacophore with potent nicotinic acetylcholine receptor (nAChR) ligands (similar to epibatidine analogs).

While specific toxicological data for this exact methyl-derivative is often limited in public SDS databases, the Precautionary Principle dictates we treat it as a functionalized secondary amine with potential neuroactive properties.

Key Hazards:

  • Corrosivity/Irritation: Amines are caustic to mucous membranes (Eyes/Lungs).

  • Permeation: Secondary amines can permeate standard nitrile gloves surprisingly fast.

  • Volatility (Free Base): If you possess the liquid free base, it is volatile and likely flammable.

  • Sensitization: Potential for skin sensitization upon repeated exposure.

Hazard Identification & Physical State Logic

Your safety protocol depends heavily on the form of the chemical you are handling.

FeatureFree Base (Liquid) Hydrochloride Salt (Solid)
Physical State Colorless to yellow liquidWhite to off-white powder
Primary Route Inhalation (Vapor) & Skin AbsorptionInhalation (Dust) & Contact
Volatility Moderate to HighLow (Static hazard)
GHS Classification (Est.) Flam.[1] Liq. 3, Skin Corr.[2][3][4] 1B/Irrit 2Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Critical Risk Flash point & Vapor pressure Aerosolization during weighing

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. Use this targeted matrix.

Protection ZoneStandard Protocol (<10 mg / Solid) High Hazard Protocol (>100 mg / Liquid) Scientific Rationale
Hand Protection Double Nitrile (min 0.11 mm each). Change every 30 mins.Laminate (Silver Shield) liner under Nitrile outer.Amines permeate nitrile via diffusion. Double gloving increases breakthrough time by ~4x, but laminate is the only true barrier for prolonged immersion [1].
Eye Protection Chemical Splash Goggles (Indirect Vent).Goggles + Face Shield (8-inch).Standard safety glasses allow vapors to bypass the lens and irritate the lacrimal glands. Goggles provide a vapor seal.
Respiratory Fume Hood (Sash @ 18").Respirator (Half-face w/ OV/P100 cartridges) if hood unavailable.The bridged structure implies high biological activity; prevent all inhalation.
Body Defense Lab Coat (Cotton/Poly), buttoned to neck.Tyvek® Sleeves + Chemical Apron.Protects wrists (the "gap" between glove and coat) from splashes.

Operational Workflow: The "Safe Path"

This flowchart visualizes the lifecycle of the chemical in your lab, highlighting Critical Control Points (CCPs).

SafeHandling cluster_0 Critical Exposure Zone Start Storage (Cool, Dry, Inert Gas) Prep Prep: Static Control (Ionizer/Humidity) Start->Prep Transfer Weighing Weighing (Fume Hood Only) Prep->Weighing Open Container Reaction Reaction (Closed Vessel) Weighing->Reaction Add to Solvent Quench Quench/Workup (Acidic Wash) Reaction->Quench Complete Waste Disposal (Segregated Amine) Quench->Waste Neutralize

Figure 1: Operational workflow emphasizing the 'Critical Exposure Zone' where inhalation and splash risks are highest.

Detailed Protocol: Handling & Manipulation

A. The "Double-Glove" Technique (Mandatory for this compound)
  • Inner Layer: Inspect a 4-mil nitrile glove for pinholes (inflate slightly). Don it.

  • Cuff Check: Pull the lab coat cuff over the inner glove.

  • Outer Layer: Don a second, slightly larger nitrile glove over the lab coat cuff.

    • Why? If you spill on the outer glove, you can strip it immediately without exposing skin or contaminating the lab coat cuff.

B. Weighing the Solid (Salt Form)

Bridged bicyclic amine salts are often "fluffy" and prone to static charge.

  • Engineering Control: Work strictly inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or work near a grounded mat. Static discharge can "pop" the powder, creating an aerosol cloud.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary tared vial, then weigh from that. This protects the main stock from moisture and contamination.[2][5]

C. Handling the Liquid (Free Base)
  • Syringe Transfer: Always use a gas-tight syringe or positive displacement pipette.

  • Needle Safety: Do not recap needles. Volatile amines can spray if the needle tip is blocked.

  • Vapor Trap: Keep a small beaker of dilute HCl or citric acid in the back of the hood. Place used pipette tips/needles directly into this "quench bath" to neutralize the amine odor and hazard immediately.

Emergency Response & Decontamination

Exposure Scenarios[1][2][3][4][6][8][9]
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.[2][5] Do not use vinegar (exothermic reaction risk on sensitive skin). Use mild soap.

    • Medical: Seek evaluation.[2][3][5][6] Amines can cause delayed dermatitis.

  • Eye Contact:

    • Immediate Action: Flush for minimum 15 minutes while holding eyelids open.[2] Time is tissue.

  • Spill (Liquid):

    • Evacuate the immediate area.[2][5][6][7]

    • Cover spill with vermiculite or a commercial amine-neutralizing spill kit .

    • Do not use paper towels (increases surface area for evaporation).

Waste Disposal[3][7][8][11]
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric acid) – risk of exothermic reaction or nitrosamine formation.

  • Labeling: Clearly label waste as "Basic/Amine Organic Waste."

  • Container: Store in HDPE or glass. Avoid metal containers if corrosion is suspected.

References

  • National Institutes of Health (NIH). (2024). Glove Permeation of Chemicals: The State of the Art. Retrieved from [Link]

  • PubChem. (2025).[8] 2-Oxa-5-azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.